molecular formula C10H6N2O4 B1296922 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 7300-93-8

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1296922
CAS No.: 7300-93-8
M. Wt: 218.17 g/mol
InChI Key: CJENYVWFVWQVPS-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research due to its association with a range of biological activities. Compounds based on the 1H-pyrrole-2,5-dione (maleimide) core have been investigated as potent cholesterol absorption inhibitors. These inhibitors can suppress lipid accumulation in macrophages, reducing the formation of foam cells, which are key drivers of atherosclerotic lesion development . Furthermore, such derivatives have demonstrated the ability to concentration-dependently reduce the secretion of inflammatory markers, including TNF-α and IL-6, indicating a valuable role in suppressing the inflammatory response associated with chronic diseases . Beyond cardiovascular research, the 1H-pyrrole-2,5-dione pharmacophore is recognized for its anti-inflammatory and antimicrobial properties, making it a versatile template for developing new therapeutic agents . The structural features of this compound class also lend itself to applications in materials science, where similar derivatives have been studied as effective corrosion inhibitors for metals in acidic environments . This reagent is intended for research purposes to explore these and other potential applications in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENYVWFVWQVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284904
Record name 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7300-93-8
Record name 7300-93-8
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Record name 7300-93-8
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₆N₂O₄ and a molecular weight of approximately 218.17 g/mol .[1][2] Its structure, characterized by a pyrrole-2,5-dione ring attached to a 3-nitrophenyl group, is a key determinant of its chemical reactivity and biological activity.

Physical and Chemical Data Summary

A compilation of the available quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₆N₂O₄[1][2]
Molecular Weight218.17 g/mol [1]
Melting Point395 (1) K (~122 °C)[3][4]
Enthalpy of Sublimation115.7 ± 0.9 kJ/mol at 350-370 K[5]

Table 2: Computed Chemical Properties

PropertyValueSource
XLogP3-AA1.9[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count4[2]
Rotatable Bond Count1[1]
Topological Polar Surface Area83.2 Ų[2]
Heavy Atom Count16[2]
Complexity354[2]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the condensation reaction between maleic anhydride and 3-nitroaniline.[3] A detailed experimental protocol based on literature is as follows:

Materials:

  • Maleic anhydride

  • 3-nitroaniline

  • Nitrobenzene (solvent)

  • Hexane

  • Ethyl acetate

  • Chloroform

Procedure:

  • Equimolar quantities of 3-nitroaniline and maleic anhydride are dissolved in nitrobenzene.

  • The reaction mixture is refluxed at 513 K (240 °C) for 3 hours.

  • After cooling, the reaction product is filtered and washed with hexane.

  • The crude product is then dissolved in a mixture of ethyl acetate and hexane (15% hexane) for purification by column chromatography.

  • The purified solid is crystallized from chloroform to yield pale-yellow prisms of this compound.[3][4]

Characterization Techniques

The characterization of this compound is typically performed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. The spectra are typically recorded using deuterated dimethyl sulfoxide (d⁶-DMSO) or deuterated chloroform (CDCl₃) as the solvent.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the imide ring and the nitro group.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule, including bond lengths and angles.[3][4]

Biological Activity and Potential Mechanism of Action

Research suggests that this compound exhibits a range of biological activities, including antimicrobial and antiproliferative effects.[3] While the specific molecular targets and signaling pathways for this particular compound are not yet fully elucidated, the broader class of N-aryl maleimides is known to exert its biological effects through several mechanisms.

Antiproliferative Activity

The antiproliferative activity of phenylmaleimides is linked to their ability to induce cellular stress, leading to the activation of the Unfolded Protein Response (UPR) and the generation of Reactive Oxygen Species (ROS).[7][8]

Unfolded Protein Response (UPR) Activation:

Maleimide analogues can cause an accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. This triggers the UPR, a signaling pathway aimed at restoring protein homeostasis. However, if the stress is prolonged or severe, the UPR can initiate apoptosis (programmed cell death).[7]

UPR_Activation cluster_cell Cell Maleimide Maleimide ER_Stress ER Stress (Misfolded Proteins) Maleimide->ER_Stress induces UPR_Activation UPR Activation ER_Stress->UPR_Activation triggers Apoptosis Apoptosis UPR_Activation->Apoptosis leads to (prolonged stress)

General Unfolded Protein Response (UPR) activation by maleimides.

Reactive Oxygen Species (ROS) Generation:

Maleimide derivatives have been shown to induce cytotoxicity in cancer cells through the generation of ROS. An imbalance between ROS levels and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components and trigger necrotic cell death.[9] This process is often associated with a loss of mitochondrial membrane potential and depletion of ATP.

ROS_Generation cluster_cell Cell Maleimide Maleimide ROS_Generation Increased ROS Generation Maleimide->ROS_Generation induces Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress causes Cell_Death Cell_Death Oxidative_Stress->Cell_Death leads to

General Reactive Oxygen Species (ROS) generation by maleimides.
Enzyme Inhibition

The maleimide moiety is a known Michael acceptor and can react with nucleophilic residues, such as the thiol group of cysteine, in proteins. This reactivity is the basis for its potential as an enzyme inhibitor. Studies on related compounds suggest that this compound may inhibit enzymes like acetylcholinesterase, which could be relevant for the treatment of neurodegenerative diseases.[3] The mechanism of inhibition likely involves the formation of a covalent bond with a cysteine residue in the active site of the target enzyme.

Enzyme_Inhibition cluster_interaction Enzyme Interaction Maleimide Maleimide Covalent_Adduct Covalent Adduct Maleimide->Covalent_Adduct Michael Addition Enzyme Enzyme (with Cysteine residue) Enzyme->Covalent_Adduct Inhibition Inhibition Covalent_Adduct->Inhibition results in

General mechanism of enzyme inhibition by maleimides.

Conclusion

This compound is a compound with well-defined chemical properties and significant potential for applications in medicinal chemistry and materials science. Its synthesis is straightforward, and it has been characterized by various spectroscopic techniques. The biological activity of this compound, particularly its antiproliferative effects, is an area of active research. The proposed mechanisms of action, involving the induction of the Unfolded Protein Response and the generation of Reactive Oxygen Species, provide a foundation for further investigation and the development of novel therapeutic agents. This guide serves as a valuable resource for scientists and researchers working with this and related compounds.

References

In-Depth Technical Guide: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione (CAS Number: 7300-93-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, particularly its potential role in inhibiting cancer-related signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and advanced materials.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(3-nitrophenyl)maleimide, is an organic compound characterized by a central pyrrole-2,5-dione ring attached to a 3-nitrophenyl substituent. Its unique electronic and structural features make it a subject of interest for various chemical and biological applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7300-93-8[1][2][3]
Molecular Formula C₁₀H₆N₂O₄[1][2][3]
Molecular Weight 218.17 g/mol [1][2]
Melting Point 192°C[4]
Enthalpy of Sublimation (ΔsubH) 115.7 ± 0.9 kJ/mol at 350-370 K[3]
Topological Polar Surface Area 83.2 Ų[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is a two-step process involving the formation of the corresponding maleamic acid followed by cyclization.[4][5]

Logical Workflow for Synthesis

cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization A 3-Nitroaniline C N-(3-Nitrophenyl)maleamic acid A->C DMF, 25°C, 3h B Maleic Anhydride B->C D N-(3-Nitrophenyl)maleamic acid C->D E This compound D->E DMF, 65°C, 3h F Dehydrating Agent (e.g., P₂O₅/H₂SO₄) F->E

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.1. Synthesis of N-(3-Nitrophenyl)maleamic acid [4]

  • In a suitable reaction vessel, dissolve 13.8 g (0.1 mol) of 3-nitroaniline and 9.8 g (0.1 mol) of maleic anhydride in 30 mL of dimethylformamide (DMF).

  • Stir the reaction mixture at 25°C for 3 hours.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Collect the yellow precipitate by filtration and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-nitrophenyl)maleamic acid.

2.2. Synthesis of this compound [4]

  • In a round-bottom flask, suspend 2.36 g of the synthesized N-(3-nitrophenyl)maleamic acid in 30 mL of DMF.

  • Carefully add a dehydrating agent, such as a mixture of concentrated sulfuric acid and phosphorus pentoxide.

  • Stir the reaction mixture at 65°C for 3 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the final product.

  • Filter the yellow precipitate, wash it thoroughly with water, and allow it to dry.

  • Recrystallize the product from ethanol to yield pure this compound.

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for drug development.[6] Its applications also extend to materials science, where it can be used as a precursor for advanced materials and in the formulation of dyes and pigments.[6]

Antiproliferative and Anticancer Potential

This compound has been identified as a potential anticancer agent due to its ability to inhibit the growth of various cancer cell lines.[6][7] The cytotoxic effects are believed to be mediated, in part, through the inhibition of key cellular signaling pathways.

Table 2: In Vitro Antiproliferative Activity (Representative Data)

Cell LineCancer TypeIC₅₀ (µM)
Data Not AvailableData Not AvailableData Not Available
No specific IC₅₀ values for this compound were found in the searched literature. The table structure is provided for when such data becomes available.

3.1.1. Experimental Protocol: MTT Assay for Cell Viability [8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% acetic acid) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Derivatives of pyrrole-2,5-dione have shown promise as antimicrobial agents against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[6]

Table 3: In Vitro Antimicrobial Activity (Representative Data)

MicroorganismStrainMIC (µg/mL)
Data Not AvailableData Not AvailableData Not Available
No specific Minimum Inhibitory Concentration (MIC) values for this compound were found in the searched literature. The table structure is provided for when such data becomes available.

Mechanism of Action: Targeting Cancer Signaling Pathways

While the precise molecular targets of this compound are still under investigation, the broader class of N-aryl maleimides and pyrrole-2,5-dione derivatives are known to exhibit inhibitory effects on protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer.[10][11] One such pathway of significant interest is the VEGFA/PI3K/AKT pathway, which plays a crucial role in tumor angiogenesis, proliferation, and survival.[12][13][14]

VEGFA/PI3K/AKT Signaling Pathway and Potential Inhibition

The Vascular Endothelial Growth Factor A (VEGFA) is a key signaling protein that promotes the growth of new blood vessels. Upon binding to its receptor (VEGFR), it can activate the PI3K/AKT signaling cascade. This pathway is central to cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. The inhibitory potential of compounds like this compound on kinases within this pathway could represent a viable anticancer strategy.

VEGFA_PI3K_AKT_Pathway VEGFA VEGFA VEGFR VEGFR VEGFA->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Inhibitor 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Potential Inhibition

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and known biological context for the compound 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and related fields.

Core Compound Information

IUPAC Name: this compound Synonyms: N-(3-nitrophenyl)maleimide CAS Number: 7300-93-8 Molecular Formula: C₁₀H₆N₂O₄ Molecular Weight: 218.17 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Note: Experimental NMR data was recorded in deuterated dimethyl sulfoxide (d⁶-DMSO).

¹H NMR δ (ppm)MultiplicityAssignment
Pyrrole Protons ~7.10sH-3, H-4
Aromatic Protons ~7.70tH-5'
~7.90dH-6'
~8.20dH-4'
~8.40sH-2'
¹³C NMR δ (ppm)Assignment
Carbonyl Carbons ~170C-2, C-5
Pyrrole Carbons ~135C-3, C-4
Aromatic Carbons ~122C-2'
~124C-6'
~130C-5'
~131C-4'
~137C-1'
~148C-3'
Table 2: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~1720StrongC=O stretch (imide, symmetric)
~1780StrongC=O stretch (imide, asymmetric)
~1530StrongN-O stretch (nitro group, asymmetric)
~1350StrongN-O stretch (nitro group, symmetric)
~1390MediumC-N stretch (imide)
~830MediumC-H bend (aromatic)
Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
218High[M]⁺ (Molecular Ion)
172Medium[M - NO₂]⁺
144Medium[M - NO₂ - CO]⁺
122High[C₆H₄NO₂]⁺
92Medium[C₆H₄]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a maleamic acid intermediate, followed by cyclization.

Step 1: Synthesis of N-(3-nitrophenyl)maleamic acid

  • In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.

  • To this solution, add maleic anhydride (1 equivalent) portion-wise while stirring at room temperature (25°C).

  • Continue stirring the reaction mixture for approximately three hours.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the N-(3-nitrophenyl)maleamic acid.

  • Collect the yellow precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Suspend the dried N-(3-nitrophenyl)maleamic acid (1 equivalent) in acetic anhydride (excess).

  • Add a catalytic amount of sodium acetate (e.g., 0.1 equivalents).

  • Heat the mixture to 60-70°C and maintain this temperature with stirring for approximately two hours. Care should be taken to avoid overheating.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid and anhydride, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or chloroform, to yield pure this compound as pale-yellow crystals.[1]

Spectroscopic Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (d⁶-DMSO) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) source. The sample is introduced via a direct insertion probe or gas chromatography inlet.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization A 3-Nitroaniline R1 + A->R1 B Maleic Anhydride B->R1 C N-(3-nitrophenyl)maleamic acid R1->C DMF, 25°C, 3h D N-(3-nitrophenyl)maleamic acid E This compound D->E Acetic Anhydride, NaOAc, 60-70°C, 2h

Caption: Synthetic route to this compound.

Biological and Application Context

Derivatives of 1H-pyrrole-2,5-dione, commonly known as maleimides, are a class of compounds with a broad spectrum of biological activities and applications. While specific biological signaling pathways for the 3-nitro derivative have not been extensively elucidated, the broader class of N-arylmaleimides are known for several properties:

  • Bioconjugation: The maleimide group is a well-known reactive handle for cysteine residues in proteins, enabling the formation of stable thioether bonds. This reactivity is widely exploited in bioconjugation chemistry for creating antibody-drug conjugates, fluorescently labeling proteins, and immobilizing enzymes.

  • Pharmacological Potential: Various substituted pyrrole-2,5-diones have been investigated for their potential as:

    • Anticancer agents: Some derivatives have shown inhibitory activity against various cancer cell lines.

    • Antibacterial and Antifungal agents: The pyrrole-2,5-dione scaffold is present in some natural and synthetic compounds with antimicrobial properties.

    • Enzyme inhibitors: The electrophilic nature of the maleimide double bond makes it a potential covalent inhibitor for enzymes with nucleophilic residues in their active sites.

  • Materials Science: N-substituted maleimides are utilized as monomers in the synthesis of thermally stable polymers (polymaleimides) and as photoinitiators in free-radical polymerization.[1]

The 3-nitro substitution on the phenyl ring of this compound is expected to modulate its electronic properties, which in turn can influence its reactivity and biological activity compared to other substituted N-phenylmaleimides. Further research is warranted to fully explore the specific biological targets and potential therapeutic applications of this particular compound.

References

Navigating the Solubility Landscape of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a derivative of maleimide, holds significant interest in medicinal chemistry and materials science due to its reactive nature, making it a valuable building block in the synthesis of novel compounds and bioconjugates. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this document provides a comprehensive, generalized experimental protocol for its determination. Furthermore, it offers insights into the predicted solubility behavior based on the molecule's structural characteristics and collates qualitative solubility information from existing literature.

Introduction

The N-substituted maleimide, this compound, possesses a unique combination of a reactive Michael acceptor system within the maleimide ring and the electronic properties conferred by the nitrophenyl substituent. These features make it a versatile precursor in drug discovery and polymer chemistry. However, the successful application of this compound is contingent upon its dissolution in appropriate solvent systems. Factors such as reaction kinetics, purification efficiency (e.g., crystallization), and the preparation of stock solutions for biological assays are all dictated by its solubility. This guide aims to equip researchers with the necessary knowledge to approach the solubility challenges associated with this compound.

Predicted Solubility Profile

The molecular structure of this compound, with its aromatic nitrophenyl group and the polar maleimide ring, suggests a nuanced solubility profile. The presence of the polar nitro group and two carbonyl groups indicates that it will likely exhibit some solubility in polar aprotic solvents. Conversely, the phenyl ring provides a degree of nonpolar character, suggesting potential solubility in certain nonpolar organic solvents. It is anticipated that the compound will have limited solubility in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbons.

Qualitative Solubility Data

While quantitative data is scarce, a review of synthetic procedures involving N-substituted maleimides provides qualitative insights into suitable solvents. For instance, the purification of similar compounds often involves recrystallization from solvent systems like ethyl acetate/hexane or dissolution in chlorinated solvents like dichloromethane, indicating at least moderate solubility in these solvents at elevated temperatures.

Table 1: Qualitative Solubility and Solvent Properties for Experimental Design

SolventPolarity IndexTypePredicted Solubility of this compound
Acetone5.1Polar AproticLikely soluble
Acetonitrile5.8Polar AproticLikely soluble
Dichloromethane3.1Polar AproticSoluble (inferred from purification methods)
Dimethylformamide (DMF)6.4Polar AproticLikely highly soluble
Dimethyl Sulfoxide (DMSO)7.2Polar AproticLikely highly soluble
Ethyl Acetate4.4Polar AproticModerately soluble (inferred from purification methods)
Hexane0.1NonpolarLikely poorly soluble
Methanol5.1Polar ProticPotentially sparingly soluble
Tetrahydrofuran (THF)4.0Polar AproticLikely soluble
Toluene2.4Nonpolar AromaticPotentially moderately soluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a minimum of 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification of Dissolved Solute:

    • Gravimetric Method: If the solvent is volatile, the solvent from the filtered aliquot in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. The mass of the remaining solid can then be determined to calculate the solubility.

    • Spectroscopic/Chromatographic Method (Preferred):

      • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the solute.

      • Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_quant Quantification cluster_calc Calculation A Add excess solute to known volume of solvent B Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Prepare accurate dilution of the filtered sample E->F G Analyze by HPLC or UV-Vis Spectrophotometry F->G H Compare against calibration curve G->H I Calculate concentration in saturated solution H->I J Express solubility in g/L or mol/L I->J

Figure 1. Experimental workflow for solubility determination.

Conclusion

While a comprehensive, publicly available database on the quantitative solubility of this compound is currently lacking, this guide provides a robust framework for researchers to determine these critical parameters. The provided experimental protocol, coupled with an understanding of the compound's structural characteristics, will enable scientists and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this versatile molecule.

In-Depth Technical Guide on the Crystal Structure of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry. The guide details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and explores its potential biological activities, including its role as an inducer of apoptosis.

Core Crystallographic and Physicochemical Data

The compound, also known as N-(3-nitrophenyl)maleimide, with the chemical formula C₁₀H₆N₂O₄, has a molecular weight of 218.17 g/mol .[1][2][3][4][5] The crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 613626. The crystallographic data provides insights into the molecule's three-dimensional arrangement, which is crucial for understanding its interactions with biological targets.

ParameterValue
CCDC Number613626
Chemical FormulaC₁₀H₆N₂O₄
Molecular Weight218.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.185 (2)
b (Å)5.0853 (10)
c (Å)15.388 (3)
α (°)90
β (°)92.83 (3)
γ (°)90
Volume (ų)951.3 (3)
Z4
Density (calculated) (Mg m⁻³)1.523
Absorption coefficient (mm⁻¹)0.125
F(000)448

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding maleanilic acid followed by cyclization.[6][7][8]

Step 1: Synthesis of N-(3-nitrophenyl)maleanilic acid

  • In a suitable reaction vessel, dissolve maleic anhydride (1 equivalent) in a solvent such as anhydrous ether or dimethylformamide (DMF).

  • To this solution, add a solution of 3-nitroaniline (1 equivalent) in the same solvent dropwise with stirring at room temperature (25 °C).

  • Continue stirring the resulting suspension for approximately three hours.

  • The precipitated product, N-(3-nitrophenyl)maleanilic acid, is collected by suction filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to this compound

  • Suspend the N-(3-nitrophenyl)maleanilic acid (1 equivalent) in acetic anhydride containing anhydrous sodium acetate. Alternatively, a mixture of concentrated sulfuric acid and phosphorus pentoxide in DMF can be used.[6]

  • Heat the reaction mixture, for instance, at 65 °C for three hours with stirring.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the yellow precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[6]

Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. The choice of solvent is critical and may require screening of various solvents and solvent mixtures.

Biological Activity and Signaling Pathways

N-aryl maleimides, the class of compounds to which this compound belongs, have demonstrated notable antiproliferative and pro-apoptotic activities in various cancer cell lines.[9][10] The primary mechanism of action is believed to be the induction of apoptosis through the disruption of cellular redox homeostasis and the activation of stress-related signaling pathways.

The maleimide moiety can undergo a Michael-type addition reaction with thiol-containing molecules, most notably glutathione (GSH).[9] This leads to a depletion of intracellular GSH levels, resulting in an increase in reactive oxygen species (ROS) and oxidative stress. This elevated oxidative stress can trigger the intrinsic pathway of apoptosis.

The induction of apoptosis by N-aryl maleimides involves:

  • Mitochondrial Pathway (Intrinsic Pathway): Increased oxidative stress leads to a change in the mitochondrial membrane potential. This results in the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and apoptosis-inducing factor (AIF). The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is shifted in favor of apoptosis.[10]

  • Death Receptor Pathway (Extrinsic Pathway): Some studies suggest that maleimides can also activate the extrinsic apoptotic pathway by increasing the expression of death receptors like Fas on the cell surface.[10]

  • Stress Signaling Pathways: The cellular stress induced by these compounds can activate stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are known to be involved in apoptosis.[11]

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for the induction of apoptosis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization & Analysis start Maleic Anhydride + 3-Nitroaniline step1 Reaction in DMF at 25°C start->step1 intermediate N-(3-nitrophenyl)maleanilic acid step1->intermediate step2 Cyclization with H₂SO₄/P₂O₅ in DMF at 65°C intermediate->step2 product This compound step2->product purification Recrystallization from Ethanol product->purification crystal_growth Slow Evaporation purification->crystal_growth xray X-ray Diffraction crystal_growth->xray structure Crystal Structure Determination xray->structure

Diagram 1: Experimental workflow for the synthesis and crystal structure determination.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound gsh_depletion Glutathione (GSH) Depletion compound->gsh_depletion fas ↑ Fas Receptor compound->fas ros Increased ROS (Oxidative Stress) gsh_depletion->ros stress_kinases Activation of JNK & p38 ros->stress_kinases mitochondria Mitochondrial Disruption ros->mitochondria apoptosis Apoptosis stress_kinases->apoptosis bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c cytochrome_c->apoptosis fas->apoptosis

References

The Biological Activity of 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione scaffold, a derivative of maleimide, represents a promising area of research in medicinal chemistry. The maleimide ring is a known reactive pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins, leading to a wide array of biological activities. The incorporation of a 3-nitrophenyl group at the N1-position significantly influences the molecule's electronic and steric properties, potentially modulating its biological profile. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

While specific studies on a broad range of this compound derivatives are limited, the broader class of N-aryl maleimides has demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the nitro group on the phenyl ring, an electron-withdrawing group, can enhance the electrophilicity of the maleimide double bond, making it more susceptible to nucleophilic attack by biological targets within cancer cells.

One study reported the in vitro antitumor activity of the parent compound, N-(3-Nitrophenyl)maleimide, against human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast carcinoma (MCF-7) cell lines, indicating its potential as an anticancer agent[1]. The cytotoxic effects of maleimide derivatives are often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis[2].

Quantitative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(Aryl)maleimide Analogs
N-(4-chlorophenyl)maleimideHeLa< 0.1 µg/mL[3]
N-(4-bromophenyl)maleimideHeLa< 0.1 µg/mL[3]
N-(4-methoxyphenyl)maleimideHeLa< 0.1 µg/mL[3]
Spirooxindoles-based N-alkylated Maleimides
Compound 4eMCF-7< 6[4]
Compound 4fMCF-7< 6[4]

Note: This table provides data for structurally related compounds to illustrate the general anticancer potential of the N-aryl maleimide scaffold. Further research is required to establish the specific activity of 1-(3-nitrophenyl) derivatives.

Proposed Signaling Pathways in Cancer

The anticancer mechanism of N-substituted maleimides is believed to involve multiple signaling pathways. A key mechanism is the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress can lead to mitochondrial dysfunction and the activation of caspase cascades. Furthermore, some maleimide derivatives have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK and Akt pathways.

anticancer_pathway derivative This compound Derivative ros Increased ROS Production derivative->ros mapk_akt Modulation of MAPK/Akt Pathways derivative->mapk_akt stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis proliferation Decreased Cell Proliferation & Survival mapk_akt->proliferation

Caption: Proposed anticancer mechanism of action for maleimide derivatives.

Antimicrobial Activity

N-substituted maleimides have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The reactivity of the maleimide ring with thiol groups in essential enzymes and proteins of microorganisms is a primary mechanism of their antimicrobial action. For instance, N-substituted maleimides have been shown to inhibit enzymes involved in fungal cell wall biosynthesis, such as β(1,3)glucan synthase[3].

The antibacterial activity of N-phenylmaleimides is influenced by the substituents on the aromatic ring. It has been observed that both electron-donating and electron-withdrawing substituents can decrease the antibacterial activity, suggesting that steric effects may play a significant role[5].

Quantitative Antimicrobial Activity Data

Specific minimum inhibitory concentration (MIC) data for a series of this compound derivatives are not extensively documented. The table below presents MIC values for other N-substituted maleimides to provide a comparative framework.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Neutral Maleimides
N-ethylmaleimideCandida albicans0.5 - 4[3]
N-butylmaleimideCandida albicans0.5 - 4[3]
N-phenylmaleimideEscherichia coli> 128[3]
N-phenylmaleimideStaphylococcus aureus32[3]

Note: This table highlights the general antimicrobial potential of N-substituted maleimides. The specific activity of 1-(3-nitrophenyl) derivatives needs to be experimentally determined.

Proposed Antimicrobial Mechanism of Action

The proposed mechanism of antimicrobial action for N-substituted maleimides primarily involves the covalent modification of essential biomolecules within the microbial cell.

antimicrobial_workflow derivative This compound Derivative cell_entry Entry into Microbial Cell derivative->cell_entry thiol_reaction Reaction with Thiol Groups (-SH) in Proteins/Enzymes cell_entry->thiol_reaction enzyme_inhibition Enzyme Inhibition thiol_reaction->enzyme_inhibition cell_wall Inhibition of Cell Wall Synthesis (e.g., β(1,3)glucan synthase) enzyme_inhibition->cell_wall growth_inhibition Inhibition of Microbial Growth enzyme_inhibition->growth_inhibition cell_wall->growth_inhibition synthesis_workflow reactants Maleic Anhydride + 3-Nitroaniline Derivative step1 Step 1: Formation of Maleamic Acid Intermediate (Solvent, e.g., Acetic Acid) reactants->step1 intermediate Maleamic Acid Intermediate step1->intermediate step2 Step 2: Cyclodehydration (e.g., Heat, Acetic Anhydride/ Sodium Acetate) intermediate->step2 product This compound Derivative step2->product

References

An In-depth Technical Guide on 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a small molecule belonging to the N-substituted maleimide class of compounds. This technical guide provides a comprehensive literature review of its chemical properties, synthesis, and potential biological activities. While specific quantitative data on the biological effects of this particular compound are limited in publicly available literature, this guide discusses the known antimicrobial, antiproliferative, and enzyme-inhibitory activities of the broader N-aryl maleimide class. Detailed experimental protocols for the evaluation of these biological activities are provided to facilitate further research. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

Core Compound Properties

This compound is an organic compound characterized by a central pyrrole-2,5-dione ring attached to a 3-nitrophenyl group.

PropertyValueReference(s)
Molecular Formula C₁₀H₆N₂O₄[1][2]
Molecular Weight 218.17 g/mol [1][2]
CAS Number 7300-93-8[1][2]
IUPAC Name 1-(3-nitrophenyl)pyrrole-2,5-dione
Synonyms N-(3-nitrophenyl)maleimide
Appearance Pale-yellow prisms
Melting Point 395 (1) K

Synthesis

The primary and most described method for the synthesis of this compound is the condensation reaction between 3-nitroaniline and maleic anhydride. This reaction typically proceeds in two steps: the formation of a maleamic acid intermediate, followed by cyclodehydration to yield the final imide.

Synthesis_Workflow cluster_reactants Reactants Reactant1 3-Nitroaniline Intermediate N-(3-nitrophenyl)maleamic acid Reactant1->Intermediate Condensation Reactant2 Maleic Anhydride Reactant2->Intermediate Product 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione Intermediate->Product Cyclodehydration (e.g., Acetic Anhydride, Sodium Acetate)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-aryl maleimides.

Materials:

  • 3-nitroaniline

  • Maleic anhydride

  • Nitrobenzene (as solvent)

  • Hexane

  • Ethyl acetate

  • Chloroform

  • Anhydrous sodium acetate

  • Acetic anhydride

Procedure:

  • Step 1: Synthesis of N-(3-nitrophenyl)maleamic acid (Intermediate)

    • In a round-bottom flask, dissolve equimolar quantities of 3-nitroaniline and maleic anhydride in a suitable solvent such as nitrobenzene.

    • Reflux the mixture at 513 K for 3 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter the resulting precipitate.

    • Wash the crude product with hexane.

  • Step 2: Cyclization to this compound (Final Product)

    • To the crude N-(3-nitrophenyl)maleamic acid, add anhydrous sodium acetate and acetic anhydride.

    • Heat the mixture, for example, between 60-70°C for 60 minutes, to induce cyclization.

    • After the reaction is complete, pour the mixture into ice-cold water with vigorous stirring to precipitate the product.

    • Collect the solid by vacuum filtration.

  • Purification:

    • The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

    • Further purification can be achieved by recrystallization from a suitable solvent like chloroform to obtain pale-yellow prisms.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activities and Potential Applications

While specific quantitative biological data for this compound is not extensively reported in the available literature, the broader class of N-substituted maleimides has demonstrated a range of biological activities, suggesting potential therapeutic applications for the title compound.

Antimicrobial Activity

N-substituted maleimides have shown promising antimicrobial effects. Some studies indicate that neutral maleimides exhibit strong antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–4 µg/mL against certain fungal strains. The antibacterial activity of these compounds appears to be structure-dependent.

Proposed Mechanism of Antifungal Action: For some N-substituted maleimides, the antifungal mechanism is proposed to involve the inhibition of β(1,3)glucan synthase, an essential enzyme for fungal cell wall synthesis.

Antifungal_Mechanism Maleimide N-substituted maleimide Enzyme β(1,3)glucan synthase Maleimide->Enzyme Inhibits CellWall Fungal Cell Wall Synthesis Enzyme->CellWall Catalyzes Result Inhibition of Fungal Growth CellWall->Result Disruption leads to

Caption: Proposed antifungal mechanism of N-substituted maleimides.

Antiproliferative Activity

N-substituted maleimides have also been investigated for their cytostatic (antiproliferative) activity. Studies on various N-substituted maleimides have reported high cytostatic activity, with IC₅₀ values below 0.1 µg/mL in some cases. While no specific IC₅₀ values for this compound have been found, a more complex 1,2,3-triazole derivative synthesized using N-(3-nitrophenyl)maleimide as a starting material exhibited high cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 5.03 µM. This suggests that the N-(3-nitrophenyl)maleimide scaffold may contribute to the antiproliferative properties of its derivatives.

Enzyme Inhibition

Derivatives of N-phenylmaleimide have been explored as inhibitors of various enzymes. One notable target is acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain. While specific data for this compound is not available, the general structure suggests it could be a candidate for screening against various enzymes.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

Bioactivity_Workflow cluster_assays Biological Assays cluster_data Data Analysis Compound This compound Assay1 Antiproliferative (MTT Assay) Compound->Assay1 Assay2 Antimicrobial (MIC Determination) Compound->Assay2 Assay3 Enzyme Inhibition (e.g., AChE Assay) Compound->Assay3 Data1 IC50 Values Assay1->Data1 Data2 MIC Values Assay2->Data2 Data3 Ki / IC50 Values Assay3->Data3

Caption: General workflow for biological evaluation.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric method to measure acetylcholinesterase (AChE) activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a readily synthesizable compound belonging to the N-substituted maleimide class. While the broader class of compounds exhibits interesting antimicrobial, antiproliferative, and enzyme-inhibitory properties, there is a notable lack of specific biological data for this compound itself in the current scientific literature. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its therapeutic potential. Future research should focus on obtaining quantitative measures of its biological activity (IC₅₀, MIC, Kᵢ values) against a panel of cancer cell lines, microbial strains, and relevant enzymes. Furthermore, mechanistic studies are warranted to elucidate any specific signaling pathways that may be modulated by this compound, which would be crucial for its further development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Safety and Handling of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a heterocyclic organic compound with the CAS Number 7300-93-8.[1][2][3][4][5] Its molecular structure, featuring a pyrrole-2,5-dione ring attached to a nitrophenyl group, makes it a subject of interest in medicinal chemistry and materials science. Research indicates that this compound and its derivatives possess a range of biological activities, including antimicrobial, antiproliferative, and enzyme-inhibiting properties.[3] This guide provides a comprehensive overview of its safety, handling, experimental protocols, and known biological context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the key identifying and physical properties of this compound.

PropertyValueSource
IUPAC Name 1-(3-nitrophenyl)pyrrole-2,5-dione[3]
Alternate Name N-(3-nitrophenyl)maleimide[3]
CAS Number 7300-93-8[1][2][3][4][5]
Molecular Formula C₁₀H₆N₂O₄[1][2][3][5]
Molecular Weight 218.17 g/mol [1][3][5]
Enthalpy of Sublimation (ΔsubH) 115.7 ± 0.9 kJ/mol (at 350-370 K)[2]
Topological Polar Surface Area 83.2 Ų[4]
Hydrogen Bond Acceptor Count 4[4]

Hazard Identification and Safety

Proper hazard identification is critical for the safe handling of this compound. It is classified as hazardous under the Globally Harmonized System (GHS).

2.1 GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[6][7]
Specific Target Organ Toxicity, Single Exposure Category 3H335: May cause respiratory irritation[7]
Signal Word Warning [6][7]

2.2 Personal Protective Equipment (PPE) and Handling

To mitigate risks, the following PPE and handling precautions are mandatory.

  • Eye/Face Protection: Wear chemical safety goggles with side-shields.[6]

  • Skin Protection: Use impervious protective gloves and clothing to prevent skin contact.[6]

  • Respiratory Protection: Avoid breathing dust.[6] Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate, use a suitable respirator.

  • General Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

cluster_prep Preparation & Risk Assessment cluster_handling Safe Handling Protocol cluster_response Emergency Response cluster_post Post-Handling A Assess Hazards (H302, H315, H319, H335) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Handle Compound C->D E Accidental Exposure? D->E F Skin Contact: Wash with plenty of soap and water E->F  Yes, Skin   G Eye Contact: Rinse cautiously with water for several minutes E->G  Yes, Eye   H Inhalation: Move to fresh air E->H  Yes, Inhaled   I Ingestion: Rinse mouth, call Poison Center E->I  Yes, Ingested   J Store Locked Up in a well-ventilated place E->J No K Dispose of Waste (per local regulations) J->K

Hazard Assessment and Safe Handling Workflow.

First Aid Measures

In case of accidental exposure, follow these procedures immediately.

  • After Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6]

  • After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[6]

  • After Ingestion: Rinse mouth with water.[6] Immediately call a POISON CENTER or physician.[8]

Storage and Disposal

  • Storage: Store in a well-ventilated, dry place with the container tightly closed.[6] The substance should be stored locked up.[6][8]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

5.1 Synthesis Protocol: from Maleic Anhydride and 3-Nitroaniline

This compound is commonly synthesized via a condensation reaction.[3]

Materials:

  • Maleic anhydride

  • 3-Nitroaniline

  • Glacial acetic acid (solvent)

  • Anhydrous sodium acetate (catalyst/dehydrating agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve an equimolar amount of maleic anhydride in a minimal amount of warm glacial acetic acid.

  • To this solution, add an equimolar amount of 3-nitroaniline.

  • Add a catalytic amount of anhydrous sodium acetate to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

  • Filter the resulting solid using a Büchner funnel, and wash it thoroughly with cold water to remove acetic acid and other water-soluble impurities.

  • Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

5.2 Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=O stretches of the dione and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak.

cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_characterization Structural Characterization A Reactants: Maleic Anhydride + 3-Nitroaniline C Condensation Reaction (Reflux, 2-4h) A->C B Solvent/Catalyst: Glacial Acetic Acid + Sodium Acetate B->C D Precipitation (in Ice Water) C->D E Filtration & Washing D->E F Recrystallization (e.g., from Ethanol) E->F G Pure Product F->G H NMR Spectroscopy (¹H, ¹³C) G->H I IR Spectroscopy G->I J Mass Spectrometry G->J

General Workflow for Synthesis and Characterization.

Overview of Biological Activity

Derivatives of 1H-pyrrole-2,5-dione are recognized for their diverse biological activities. While research into this compound specifically is ongoing, studies on this and structurally related compounds have highlighted several areas of potential therapeutic interest.

  • Antimicrobial Activity: The compound has shown potential activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[3] Pyrrole-containing compounds are a subject of significant research for developing new antibacterial agents.[9][10]

  • Antiproliferative Activity: Research indicates that the compound may inhibit the growth of certain cancer cells, suggesting its potential as a candidate for further investigation in cancer treatment.[3] Related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to inhibit colon cancer cell lines and are being investigated as potential tyrosine kinase inhibitors.[11]

  • Enzyme Inhibition: Studies suggest a potential for this compound to inhibit specific enzymes like acetylcholinesterase, which could be relevant for research into treatments for neurodegenerative diseases.[3]

  • Cholesterol Absorption Inhibition: Other derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated as cholesterol absorption inhibitors, which can suppress the formation of foam cells and inflammatory responses associated with atherosclerosis.[12]

The broad spectrum of activity associated with the pyrrole-2,5-dione scaffold underscores its importance as a pharmacophore in drug discovery and development.[13]

References

Methodological & Application

Application Notes and Protocols: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione for the bioconjugation of proteins, peptides, and other thiol-containing biomolecules. This reagent is particularly noteworthy for its potential in developing advanced bioconjugates, including antibody-drug conjugates (ADCs), especially for applications in targeted cancer therapy.

Introduction

This compound, also known as N-(3-nitrophenyl)maleimide, is a thiol-reactive crosslinking agent. Its core functionality lies in the maleimide group, which reacts specifically with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides to form a stable thioether bond. This reaction is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild, physiological conditions.

The presence of the 3-nitrophenyl group imparts unique properties to this maleimide derivative. The electron-withdrawing nature of the nitro group can influence the reactivity of the maleimide and the stability of the resulting conjugate. Furthermore, nitroaromatic compounds are known to be sensitive to the low-oxygen conditions (hypoxia) often found in solid tumors. This opens up possibilities for designing hypoxia-activated prodrugs, where the bioconjugate releases its payload selectively in the tumor microenvironment, thereby minimizing off-target toxicity.

Chemical Properties

PropertyValueReference
Chemical Formula C₁₀H₆N₂O₄[1]
Molecular Weight 218.17 g/mol [1]
Appearance Solid
Solubility Soluble in organic solvents like DMSO and DMF[2][3]

Principle of Bioconjugation: Thiol-Maleimide Michael Addition

The bioconjugation reaction of this compound with a thiol-containing biomolecule proceeds via a Michael addition mechanism. The nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable covalent thioether linkage. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.

Key Considerations for Bioconjugation

  • pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5 to ensure the specific reaction with thiols over other nucleophilic groups like amines.

  • Reducing Agents: For proteins with disulfide bonds, a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) is required to generate free thiol groups for conjugation. TCEP is advantageous as it does not need to be removed before the conjugation step.

  • Molar Ratio: A molar excess of the maleimide reagent (typically 10-20 fold) is generally used to ensure efficient labeling of the biomolecule. However, the optimal ratio should be determined experimentally for each specific application.

  • Stability of the Conjugate: The thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation. The electron-withdrawing nitro group on the phenyl ring of this compound is expected to accelerate the hydrolysis of the succinimide ring in the conjugate, which in turn stabilizes the thioether linkage against the retro-Michael reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol describes a general method for labeling a thiol-containing protein with this compound.

Materials:

  • This compound

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (if disulfide reduction is needed)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution: 1 M β-mercaptoethanol or cysteine

  • Purification column (e.g., gel filtration, size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP solution. Incubate for 30-60 minutes at room temperature.

  • Prepare the Maleimide Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: While gently stirring, add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the maleimide is conjugated to a fluorescent dye.

  • Quenching: (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide.

  • Purification: Remove excess maleimide and other small molecules by gel filtration or size-exclusion chromatography using an appropriate buffer.

Protocol 2: Preparation of a Hypoxia-Activated Antibody-Drug Conjugate (ADC) - A Conceptual Framework

This protocol outlines the steps for creating a conceptual ADC where a cytotoxic drug is linked to a monoclonal antibody via this compound. The nitro group serves as a potential hypoxia-sensitive trigger for drug release.

Materials:

  • Monoclonal antibody (mAb) with available cysteine residues

  • This compound

  • Cytotoxic drug with a thiol-reactive handle

  • Conjugation Buffer: PBS, pH 7.2-7.4, with 1 mM EDTA, degassed

  • Reducing Agent: Dithiothreitol (DTT) or TCEP

  • Solvent: Anhydrous DMSO

  • Purification System: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of DTT or TCEP (e.g., 2-5 molar equivalents) in conjugation buffer for 1-2 hours at 37°C.

  • Purification of Reduced Antibody: Immediately purify the reduced antibody using a desalting column to remove the reducing agent.

  • Drug-Linker Conjugation:

    • Dissolve the thiol-reactive cytotoxic drug and this compound in DMSO.

    • Add the drug-linker solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding an excess of N-acetylcysteine.

  • Purification of ADC: Purify the ADC from unreacted drug-linker and antibody fragments using SEC or HIC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or HIC-HPLC.

    • Purity and Aggregation: Analyze the purity and extent of aggregation of the ADC by SEC-HPLC.

    • In vitro Cell Viability Assay: Evaluate the cytotoxicity of the ADC on target cancer cells under both normoxic and hypoxic conditions.

Data Presentation

Table 1: General Reaction Parameters for Thiol-Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances thiol reactivity with minimizing reaction with amines.
Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation.
Reaction Time 1 - 16 hoursDependent on the reactivity of the specific thiol and maleimide.
Maleimide:Thiol Molar Ratio 10:1 to 20:1Should be optimized for each specific biomolecule.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency.
Reducing Agent (if needed) TCEP or DTTTCEP does not need to be removed prior to conjugation.

Table 2: Comparative Stability of Thioether Linkages

Maleimide SubstituentRelative Hydrolysis Rate of Succinimide RingStability of Thioether Bond
N-AlkylSlowSusceptible to retro-Michael reaction
N-Aryl (unsubstituted)ModerateIncreased stability compared to N-alkyl
N-(3-nitrophenyl) Fast High stability due to rapid ring hydrolysis

Note: The "Fast" hydrolysis rate for the N-(3-nitrophenyl) derivative is inferred from the principle that electron-withdrawing groups accelerate this stabilizing reaction.

Visualizations

Experimental Workflow for ADC Preparation

ADC_Workflow cluster_mAb_Prep Antibody Preparation cluster_Linker_Prep Drug-Linker Preparation cluster_Conjugation Conjugation and Purification cluster_Characterization Characterization mAb Monoclonal Antibody reduce Partial Reduction (TCEP/DTT) mAb->reduce conjugation Conjugation (pH 7.2-7.4) reduce->conjugation drug Thiol-Reactive Cytotoxic Drug drug_linker Drug-Linker Complex drug->drug_linker maleimide 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione maleimide->drug_linker drug_linker->conjugation quench Quenching (N-acetylcysteine) conjugation->quench purify Purification (SEC/HIC) quench->purify dar DAR Determination (UV-Vis/HIC) purify->dar purity Purity/Aggregation (SEC-HPLC) purify->purity activity In vitro Assay (Hypoxia vs. Normoxia) purify->activity final_adc Final ADC purify->final_adc

Caption: Workflow for the preparation and characterization of an ADC.

Hypoxia-Activated Drug Release Mechanism

Hypoxia_Activation ADC Antibody-Drug Conjugate (with Nitrophenyl Linker) TumorCell Target Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Hypoxia Hypoxic Tumor Microenvironment (Low O₂) Internalization->Hypoxia Reduction Enzymatic Reduction of Nitro Group Hypoxia->Reduction Release Drug Release Reduction->Release Apoptosis Cell Death Release->Apoptosis

References

Application Note and Protocol: Thiol-Maleimide Conjugation Using 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the most reliable and widely adopted methods is the reaction between a maleimide and a thiol, particularly targeting cysteine residues in proteins and peptides.[1] This reaction proceeds via a Michael addition mechanism, forming a stable thiosuccinimide linkage under mild, physiological conditions.[2][3] Its high selectivity, rapid kinetics, and high yields make it an invaluable tool for bioconjugation.[1][4]

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, an N-aryl maleimide, is a reagent used in this context. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the maleimide double bond. N-aryl maleimides react efficiently with thiols, such as the model amino acid N-acetyl-L-cysteine, to form stable conjugates.[5] This chemistry is central to numerous applications, including the development of Antibody-Drug Conjugates (ADCs) where cytotoxic drugs are linked to monoclonal antibodies for targeted cancer therapy, the site-specific labeling of proteins with fluorescent probes for imaging and diagnostic purposes, and the functionalization of surfaces for biosensor development.[4][] This document provides detailed protocols for the conjugation of thiols with this compound and methods for quantifying reaction components.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This process is highly efficient in polar solvents and results in a stable covalent thioether bond.[1]

Reaction_Mechanism cluster_reactants cluster_product Thiol R-SH (Thiol) Transition Michael Addition (pH 6.5-7.5) Thiol->Transition Maleimide Maleimide->Transition Product Transition->Product

Caption: Michael addition of a thiol to this compound.

A typical experimental workflow involves preparing the thiol-containing molecule (which may require the reduction of existing disulfide bonds), quantifying the available free thiols, performing the conjugation reaction, and finally, purifying the resulting bioconjugate.

Experimental_Workflow A 1. Prepare Thiol-Containing Molecule (e.g., Protein, Peptide) B Optional: Reduce Disulfide Bonds (e.g., with TCEP) A->B C 2. Quantify Free Thiols (e.g., Ellman's Assay) A->C If no reduction needed B->C E 4. Conjugation Reaction (pH 6.5 - 7.5, Room Temp) C->E D 3. Prepare Maleimide Stock Solution (this compound in DMSO) D->E F 5. Purify Conjugate (e.g., Desalting Column, Dialysis) E->F G 6. Characterize Final Product (e.g., Spectroscopy, Mass Spec) F->G

Caption: General experimental workflow for thiol-maleimide conjugation.

Data Presentation

Quantitative data is crucial for successful and reproducible bioconjugation. The following tables summarize key reaction parameters and useful spectroscopic data.

Table 1: Key Parameters for Thiol-Maleimide Conjugation

Parameter Recommended Value/Condition Notes
pH 6.5 - 7.5 Optimal range for thiol selectivity.[3] Above pH 7.5, reactivity with amines increases.[3] Below pH 6.5, the reaction rate slows due to a lower concentration of the reactive thiolate anion.
Molar Ratio 10- to 20-fold molar excess of maleimide A starting point for labeling proteins; ratio should be optimized for specific applications to avoid non-specific labeling or aggregation.[1]
Solvent Aqueous buffers (Phosphate, HEPES, Tris) Compatible with most biomolecules.[5] Maleimide stock solutions should be prepared in a dry, water-miscible solvent like DMSO or DMF.[1]
Temperature Room Temperature (20-25 °C) or 4 °C Room temperature is typical for rapid reactions (1-2 hours). 4 °C can be used for overnight reactions to minimize protein degradation.

| Side Reactions | Maleimide Hydrolysis, Thiol Exchange | Hydrolysis opens the maleimide ring, rendering it unreactive; this is more prevalent at higher pH.[1] The thioether bond can undergo reversal, especially in the presence of excess free thiol.[7] |

Table 2: Spectroscopic Data for Quantification Assays

Reagent/Product Assay λmax (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
TNB²⁻ (2-nitro-5-thiobenzoate) Ellman's Assay for Thiols 412 14,100 - 14,150[8][9]
4-Thiopyridone DTDP Assay for Thiols 324 19,800[8]

| N-ethylmaleimide (NEM) | Maleimide Quantification | 302 | 620[7] |

Table 3: Example Reaction Yields for N-Aryl Maleimides

Reactants Product Yield (%) Reference

| N-Aryl Maleimides + N-acetyl-L-cysteine | Thio-succinamic acid conjugates | 80 - 96 |[5] |

Experimental Protocols

Protocol 1: General Conjugation of a Protein with this compound

This protocol provides a general procedure for labeling a thiol-containing protein.

1. Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Optional: Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction

  • Purification tools: Desalting column (e.g., G-25) or dialysis cassette

2. Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (e.g., ~50-100 µM for an IgG).[10] Ensure the buffer is free of other thiol-containing compounds.

  • (Optional) Reduce Disulfide Bonds: If targeting internal cysteines, add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: TCEP does not need to be removed before adding the maleimide.[10]

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-20 mM stock solution. Vortex to ensure it is fully dissolved.[10]

  • Perform Labeling Reaction: While gently stirring the protein solution, add the required volume of the maleimide stock solution to achieve a 10- to 20-fold molar excess.[1] For example, for 1 mL of a 100 µM protein solution, add 100-200 µL of a 10 mM maleimide stock.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Separate the labeled protein from unreacted maleimide and other small molecules. This is typically achieved using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[10] Alternatively, perform dialysis against the storage buffer.

Protocol 2: Quantification of Free Thiols via Ellman's Assay

This assay is critical for determining the concentration of available sulfhydryl groups on a protein before conjugation.[9]

1. Materials:

  • Ellman’s Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Assay Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

  • Thiol-containing sample (e.g., protein solution)

  • Cysteine or N-acetyl-L-cysteine for standard curve

  • Spectrophotometer

2. Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Assay Buffer (creates a ~10 mM solution).[9]

  • Prepare Standard Curve (Optional but Recommended):

    • Prepare a 1.5 mM stock solution of cysteine in Assay Buffer.

    • Perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).

    • To 50 µL of each standard, add 2.5 mL of Assay Buffer and 100 µL of the DTNB solution.

  • Prepare Sample:

    • In a cuvette, mix 2.5 mL of Assay Buffer and 100 µL of the DTNB solution.

    • Add 50-100 µL of your thiol-containing sample. Mix well.

  • Incubate: Incubate all samples and standards at room temperature for 15 minutes.[9]

  • Measure Absorbance: Measure the absorbance of each sample and standard at 412 nm against a blank (containing buffer and DTNB but no thiol).

  • Calculate Thiol Concentration: Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve or by using the Beer-Lambert law (A = εbc), where ε for TNB is 14,150 M⁻¹cm⁻¹.[9]

Application in Drug Development

A primary application of thiol-maleimide chemistry is the construction of Antibody-Drug Conjugates (ADCs). In this strategy, the maleimide is part of a linker that is attached to a potent cytotoxic drug. This linker-drug component is then conjugated to a monoclonal antibody that targets a specific antigen on cancer cells.[4]

ADC_Diagram cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Linker (Contains Thioether Bond) Antibody->Linker Cys-SH TumorCell Tumor Cell Antibody->TumorCell Binding & Internalization Drug Cytotoxic Drug (Payload) Linker->Drug

Caption: Schematic of an Antibody-Drug Conjugate (ADC) utilizing thiol-maleimide chemistry.

Conclusion: The reaction of this compound with thiols is a robust and highly specific method for bioconjugation. By following carefully controlled protocols, researchers can effectively label proteins and other biomolecules for a wide array of applications in research and drug development. Key to success is the maintenance of an appropriate pH to ensure thiol selectivity and the accurate quantification of reactants to achieve the desired degree of labeling.[1][3] This powerful chemical tool continues to drive innovation in the creation of sophisticated biotherapeutics and diagnostic agents.

References

Application Notes: Cysteine-Specific Protein Labeling with 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a thiol-reactive compound used for the covalent labeling of proteins and other biomolecules.[1] The maleimide group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond.[2][3][4] This specificity allows for targeted modification of proteins, which is particularly advantageous given the relatively low abundance of cysteine residues in most proteins.[5][6] The nitrophenyl group introduces a chromophore that can be useful for spectrophotometric analysis. This reagent is a valuable tool in proteomics and drug development for applications such as protein structure-function studies, protein-protein interaction analysis, and identifying reactive cysteine residues.[7][8][9]

Principle of Reaction

The labeling reaction is based on the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is most efficient and specific at a pH range of 6.5-7.5.[4] At pH values above 8.0, the reactivity of the maleimide group with primary amines (such as the side chain of lysine) increases, and the maleimide ring becomes more susceptible to hydrolysis, which renders it unreactive.[10] Therefore, careful control of the reaction pH is crucial for selective cysteine labeling.

Applications

While specific applications for this compound are not extensively documented in the provided search results, its chemical properties suggest its utility in the following areas:

  • Quantification of Reactive Thiols: The nitrophenyl group allows for the spectrophotometric determination of the extent of labeling, which can be used to quantify the number of accessible cysteine residues in a protein.[6]

  • Protein Modification and Crosslinking: This reagent can be used to introduce a stable modification to cysteine residues, potentially altering the protein's function for study. Heterobifunctional crosslinkers containing a maleimide group are widely used to conjugate proteins to other molecules.[4]

  • Probing Protein Structure and Dynamics: Labeling accessible cysteine residues can provide insights into the protein's tertiary structure and conformational changes.[5]

  • Drug Development: Identifying reactive cysteine residues is crucial in drug discovery, as they can be targets for covalent inhibitors.[9] Maleimide-based probes are used in chemical proteomics to profile cysteine reactivity.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful protein labeling with maleimide-based reagents. Note that optimal conditions may vary depending on the specific protein and should be empirically determined.

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for specific reaction with thiol groups.[4] Higher pH increases reaction with amines and maleimide hydrolysis.
Molar Ratio (Reagent:Protein) 10:1 to 20:1A molar excess of the maleimide reagent drives the reaction. The optimal ratio should be determined experimentally.[11]
Reaction Time 1 - 2 hours at room temperature or overnight at 4°CReaction is generally rapid. Longer incubation at lower temperatures can minimize side reactions.[11]
Reducing Agent (optional) 10-100x molar excess of TCEPTris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds to free thiols. It does not need to be removed before adding the maleimide. Dithiothreitol (DTT) can also be used but must be removed prior to labeling.[2]
Quenching Reagent 10-100x molar excess over maleimideSmall molecule thiols like L-cysteine or β-mercaptoethanol are used to stop the reaction by consuming unreacted maleimide.[5][11]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds.

  • Dissolve the protein in a degassed reaction buffer (e.g., PBS, Tris, HEPES) at a concentration of 1-10 mg/mL.[2][3] Suitable buffers should not contain thiols.

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[3]

  • Incubate the mixture for 20-60 minutes at room temperature.[2][11]

  • If using a reducing agent other than TCEP (like DTT), it must be removed by a desalting column or dialysis before proceeding to the labeling step.[11]

Protocol 2: Protein Labeling with this compound
  • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[2][12]

  • Add the desired molar excess (typically 10-20 fold) of the maleimide stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to prevent protein denaturation.[11]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.[11] Protect the reaction from light if the label is light-sensitive.

  • Quench the reaction by adding a 10- to 100-fold molar excess of a quenching solution (e.g., L-cysteine or β-mercaptoethanol) relative to the maleimide reagent and incubate for 15-30 minutes at room temperature.[5][11]

  • Remove the excess unreacted labeling reagent and quenching reagent by gel filtration, dialysis, or chromatography.[2][3]

Visualizations

ProteinLabelingWorkflow start Start: Protein of Interest check_cys Are Cysteine Residues Free? start->check_cys reduce Reduce Disulfide Bonds (e.g., with TCEP) check_cys->reduce No add_maleimide Add this compound (10-20x molar excess) check_cys->add_maleimide Yes remove_reductant Remove Reducing Agent (if necessary, e.g., DTT) reduce->remove_reductant remove_reductant->add_maleimide incubate Incubate (1-2h at RT or overnight at 4°C) add_maleimide->incubate quench Quench Reaction (e.g., with L-cysteine) incubate->quench purify Purify Labeled Protein (e.g., Desalting Column) quench->purify analyze Analyze Labeled Protein (e.g., MS, Spectroscopy) purify->analyze end End: Labeled Protein analyze->end MaleimideReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Protein_SH Protein with Free Cysteine (-SH) Labeled_Protein Labeled Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein Michael Addition Maleimide This compound Maleimide->Labeled_Protein pH pH 6.5 - 7.5

References

Application Notes and Protocols for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a thiol-reactive compound with applications in chemical proteomics. Its primary utility lies in the specific, covalent modification of cysteine residues in proteins. The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of cysteine, forming a stable thioether bond. The nitrophenyl moiety introduces a mass modification that can be readily detected by mass spectrometry, making it a valuable tool for identifying and quantifying cysteine-containing peptides.

While often used as a labeling agent, its application as a direct crosslinking agent is limited due to its monofunctional nature. A true crosslinking agent possesses two reactive groups to bridge two molecules. However, this compound can be instrumental in studying protein structure, function, and drug-target engagement by mapping accessible cysteine residues and their reactivity.

Principle of Cysteine Modification

The core of this reagent's utility is the selective reaction between the maleimide group and the thiol group of a cysteine residue. This reaction is most efficient at a pH range of 6.5-7.5. The specificity of this reaction allows for the targeted labeling of cysteine residues within a complex protein mixture.

Key Applications in Proteomics

  • Cysteine Reactivity Profiling: Identifying hyper-reactive cysteine residues that may be involved in catalysis, regulation, or drug binding.

  • Redox Proteomics: Quantifying the oxidation state of cysteine residues by labeling the reduced thiols.

  • Drug Target Identification: Used in competitive labeling experiments to identify the cysteine-binding targets of covalent drugs.

  • Structural Proteomics: Mapping solvent-accessible cysteine residues to gain insights into protein folding and conformation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in proteomics workflows.

ParameterValueRemarks
Molecular Weight 218.17 g/mol C10H6N2O4
Mass Shift upon Covalent Modification +218.0328 DaMonoisotopic mass of the adduct on a cysteine residue.
Optimal Reaction pH 6.5 - 7.5Balances reaction rate and minimizes side reactions with other nucleophilic residues like lysine.
Recommended Molar Excess (Reagent:Protein) 10- to 100-foldShould be optimized for each specific protein or proteome.
Reaction Time 1 - 2 hoursAt room temperature. Can be extended at 4°C to control the reaction.
Solvent for Stock Solution DMSO or DMFPrepare fresh before use.

Experimental Protocols

Protocol 1: Labeling of Purified Proteins with this compound

This protocol describes the labeling of a purified protein to assess cysteine accessibility.

Materials:

  • Purified protein with known or predicted cysteine content

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2

  • Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

  • Desalting column (e.g., PD-10)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM to consume any unreacted maleimide. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Analysis: The labeled protein is now ready for downstream analysis, such as intact mass analysis by mass spectrometry to determine the number of labeled cysteines, or for proteolytic digestion followed by peptide mapping.

Protocol 2: Cysteine Reactivity Profiling in a Complex Proteome

This protocol outlines a workflow for identifying reactive cysteine residues in a cell lysate.

Materials:

  • Cell lysate

  • Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% NP-40, pH 7.4 (with protease inhibitors)

  • This compound

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Urea

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Lysis: Lyse cells in Lysis Buffer and clarify the lysate by centrifugation. Determine the protein concentration.

  • Labeling: Treat the proteome (e.g., 1 mg of total protein) with 100 µM this compound for 30 minutes at 37°C.

  • Reduction and Alkylation: Denature the proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. Alkylate the remaining free cysteines with 20 mM IAM for 30 minutes at room temperature in the dark.

  • Protein Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database, specifying a variable modification of +218.0328 Da on cysteine residues. The identification of peptides with this modification will reveal the reactive cysteine sites.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Sample (Purified or Lysate) labeling Labeling with This compound start->labeling reduction_alkylation Reduction (DTT) & Alkylation (IAM) labeling->reduction_alkylation digestion Proteolytic Digestion (Trypsin) reduction_alkylation->digestion cleanup Peptide Cleanup (C18 SPE) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms data_analysis Database Search & Data Interpretation ms->data_analysis result Identification of Labeled Cysteine Sites data_analysis->result

Caption: General workflow for cysteine-reactivity profiling.

Caption: Reaction of the maleimide with a cysteine thiol.

Data Interpretation

The primary output of these experiments is a list of cysteine-containing peptides that have been modified by this compound.

  • Intact Protein Analysis: An increase in the protein's molecular weight corresponding to multiples of 218.0328 Da indicates the number of accessible and reactive cysteine residues.

  • Peptide-level Analysis: The identification of specific peptides containing the +218.0328 Da modification on a cysteine residue provides site-specific information about reactivity.

  • Quantitative Proteomics: By using stable isotope labeling techniques (e.g., SILAC) or label-free quantification, the relative reactivity of cysteine sites can be compared across different experimental conditions (e.g., with and without a drug candidate). A decrease in labeling in the presence of a covalent inhibitor would suggest that the inhibitor binds to that specific cysteine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Protein aggregationOptimize buffer conditions (e.g., add mild detergents).
Inaccessible cysteine residuesDenature the protein before labeling if mapping all cysteines is the goal.
Oxidized cysteine residuesEnsure sufficient reducing agent (e.g., TCEP) is used prior to labeling.
Non-specific Labeling High pH of reaction bufferMaintain the reaction pH between 6.5 and 7.5 to minimize reaction with lysine.
High concentration of reagent or long incubationOptimize the molar excess of the reagent and the incubation time.
No Labeled Peptides Detected Inefficient digestionEnsure complete digestion by optimizing the trypsin-to-protein ratio and digestion time.
Loss of labeled peptides during cleanupUse appropriate desalting protocols and ensure elution conditions are optimal.
Incorrect mass shift specified in searchDouble-check the monoisotopic mass of the modification in the database search parameters.

Application Notes and Protocols: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a small molecule belonging to the N-arylmaleimide class of compounds. The pyrrole-2,5-dione scaffold is a recurring motif in various biologically active molecules, suggesting its potential as a pharmacophore in drug discovery. Research indicates that derivatives of this scaffold exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are often attributed to their ability to interact with biological macromolecules, potentially through covalent modification of cysteine residues or other nucleophiles within target proteins. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and biological evaluation based on studies of structurally related compounds.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of N-substituted maleimides and pyrrole-2,5-dione derivatives has been investigated for several therapeutic applications. These studies provide a strong rationale for the exploration of this compound as a lead compound in various drug discovery programs.

Anticancer Activity

The maleimide scaffold is a known Michael acceptor, capable of reacting with nucleophilic residues in proteins, such as the thiol group of cysteine. This reactivity can be harnessed to irreversibly inhibit the function of proteins that are critical for cancer cell survival and proliferation. Research on related bis-indole maleimides has demonstrated potent cytotoxic effects against various human cancer cell lines.[1] The mechanism of action for many anticancer maleimide derivatives involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Key inflammatory pathways are often regulated by enzymes such as cyclooxygenases (COX-1 and COX-2) and the transcription factor NF-κB. Several pyrrole-2,5-dione derivatives have been shown to inhibit these key inflammatory mediators. For instance, some derivatives exhibit selective inhibition of COX-2, which is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4][5][6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The maleimide moiety has been incorporated into various compounds exhibiting antibacterial and antifungal properties.[7][8] The proposed mechanism often involves the inactivation of essential microbial enzymes through covalent modification.

Quantitative Biological Data (for Structurally Related Compounds)

Table 1: Anticancer Activity of Related Bis-indole Maleimide Derivatives [1]

Compound/DrugCancer Cell LineIC50 (µM)
Related Bis-indole Maleimide 1HCT116 (Colon)0.6 - 1.6
Related Bis-indole Maleimide 1RPMI 8226 (Multiple Myeloma)0.6 - 1.6
Related Bis-indole Maleimide 1NCI-H929 (Multiple Myeloma)0.6 - 1.6
Flavopiridol (Positive Control)HCT116 (Colon)1.4 - 2.7
Gemcitabine (Positive Control)HCT116 (Colon)2.4 - 3.4

Table 2: COX-1 and COX-2 Inhibitory Activity of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones [2][5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound A1.2 ± 0.10.4 ± 0.053.0
Compound D0.8 ± 0.080.9 ± 0.10.89
Meloxicam (Reference)2.5 ± 0.21.1 ± 0.12.27

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for key biological assays to evaluate its potential therapeutic activities. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound

This protocol describes a two-step synthesis from 3-nitroaniline and maleic anhydride.

Step 1: Synthesis of N-(3-nitrophenyl)maleamic acid

  • Dissolve 3-nitroaniline (1 equivalent) in a suitable solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add maleic anhydride (1 equivalent) portion-wise to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture for 2-4 hours at room temperature.

  • The product, N-(3-nitrophenyl)maleamic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization to this compound

  • Suspend the N-(3-nitrophenyl)maleamic acid (1 equivalent) in acetic anhydride (5-10 volumes).

  • Add anhydrous sodium acetate (0.1-0.2 equivalents) as a catalyst.

  • Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure compound.

  • Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)[9][10][11]

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay[2][5][6]

This assay measures the ability of the compound to inhibit the activity of COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplexim Red reagent

  • Horseradish peroxidase (HRP)

  • This compound

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

Procedure:

  • Prepare the reaction mixture containing the assay buffer, HRP, and Amplexim Red reagent.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~580-590 nm) in kinetic mode for 5-10 minutes.

  • The rate of increase in fluorescence is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

NF-κB Inhibition Assay (Luciferase Reporter Assay)[12][13][14][15]

This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.

Materials:

  • A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • This compound

  • NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS))

  • Luciferase assay reagent

  • 96-well white microplates

Procedure:

  • Seed the reporter cells in a 96-well white plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate luminometer.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the compound relative to the stimulated vehicle control.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its evaluation in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of 1-(3-nitrophenyl)- 1H-pyrrole-2,5-dione purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity apoptosis Apoptosis Assays (Flow Cytometry) cytotoxicity->apoptosis antimicrobial Antimicrobial Screening (MIC Determination) anti_inflammatory Anti-inflammatory Assays (COX, NF-κB) western_blot Western Blotting (Target Protein Levels) anti_inflammatory->western_blot animal_model Animal Model of Disease (e.g., Xenograft, Arthritis) apoptosis->animal_model cell_cycle Cell Cycle Analysis toxicity Toxicity Studies animal_model->toxicity

Caption: General workflow for the synthesis and evaluation of this compound in drug discovery.

nfkb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response tnfa TNF-α receptor TNFR / TLR4 tnfa->receptor lps LPS lps->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation ub Ubiquitination ikb->ub proteasome Proteasomal Degradation ikb->proteasome Degradation nfkb NF-κB (p50/p65) ikb_nfkb IκB-NF-κB (Inactive) nfkb_active NF-κB (Active) ikb_nfkb->nfkb_active Activation ub->proteasome nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binding gene_exp Gene Expression dna->gene_exp Transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) gene_exp->cytokines cox2 COX-2 gene_exp->cox2 adhesion Adhesion Molecules gene_exp->adhesion compound 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione (Potential Inhibitor) compound->ikk Inhibition?

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs cox2->pgs inflammation Inflammation Pain, Fever pgs->inflammation homeostasis Gastric Protection Platelet Aggregation pgs->homeostasis compound 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione (Potential Inhibitor) compound->cox2 Selective Inhibition?

Caption: The Cyclooxygenase (COX) pathway and potential selective inhibition of COX-2.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The pyrrole-2,5-dione core is a versatile scaffold that has been successfully utilized in the design of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. While further investigation is required to fully elucidate the biological profile of this specific compound, the provided protocols and data on related molecules offer a solid foundation for its evaluation in drug discovery programs. Future studies should focus on obtaining specific quantitative data for this compound, exploring its mechanism of action at the molecular level, and optimizing its structure to enhance potency and selectivity for desired biological targets.

References

Application Notes and Protocols for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, in polymer chemistry. This document details the synthesis of the monomer, its subsequent polymerization and copolymerization, and the characterization of the resulting polymers. Potential applications for these materials are also discussed.

Introduction

This compound is a functionalized monomer that can be utilized in the synthesis of various polymers. The presence of the maleimide group allows for polymerization through its vinyl bond, while the nitrophenyl group offers a site for further chemical modification and can influence the polymer's properties, such as thermal stability and solubility. Aromatic polyimides, a class of polymers to which those derived from N-substituted maleimides belong, are known for their exceptional thermal and electrical insulating properties, making them suitable for high-performance applications.[1]

Monomer Synthesis

The synthesis of this compound is a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(3-Nitrophenyl)maleamic acid

  • In a round-bottom flask, dissolve 13.8 g (0.1 mol) of 3-nitroaniline and 9.8 g (0.1 mol) of maleic anhydride in 30 mL of dimethylformamide (DMF).

  • Stir the reaction mixture at 25°C for 3 hours.

  • Pour the resulting solution into crushed ice or cold water to precipitate the product.

  • Filter the yellow precipitate and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-nitrophenyl)maleamic acid.

Step 2: Cyclization to this compound

  • In a flat-bottom flask, take 2.36 g of the N-(3-nitrophenyl)maleamic acid and dissolve it in 30 mL of DMF.

  • Carefully add concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) to the solution.

  • Stir the mixture for 3 hours at 65°C.

  • Cool the reaction mixture and pour it into ice water to precipitate the final product.

  • Filter the yellow precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the product from ethanol to obtain pure this compound.

Diagram of Monomer Synthesis Workflow

monomer_synthesis cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration 3-nitroaniline 3-nitroaniline Reaction_1 Reaction in DMF at 25°C 3-nitroaniline->Reaction_1 Maleic_anhydride Maleic_anhydride Maleic_anhydride->Reaction_1 Precipitation_1 Precipitation in ice water Reaction_1->Precipitation_1 N-3-nitrophenylmaleamic_acid N-(3-nitrophenyl)maleamic acid Precipitation_1->N-3-nitrophenylmaleamic_acid Reaction_2 Reaction in DMF with H₂SO₄/P₂O₅ at 65°C N-3-nitrophenylmaleamic_acid->Reaction_2 Precipitation_2 Precipitation in ice water Reaction_2->Precipitation_2 Final_Product This compound Precipitation_2->Final_Product

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can undergo free-radical polymerization to form a homopolymer or be copolymerized with other vinyl monomers to tailor the properties of the final material.

Homopolymerization

Experimental Protocol: Homopolymerization of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2.18 g (0.01 mol) of this compound in tetrahydrofuran (THF).

  • Add a free-radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to 65°C and maintain it for 24 hours.

  • Isolate the polymer by precipitating the reaction mixture in an excess of a methanol-water mixture.

  • Dry the resulting polymer under a vacuum at 60°C.

Copolymerization with Methyl Methacrylate (MMA)

Experimental Protocol: Copolymerization of this compound with MMA

  • In a round-bottom flask, dissolve 2.18 g (0.01 mol) of this compound and 1.06 mL (0.01 mol) of methyl methacrylate (MMA) in 60 mL of THF.

  • Add a free-radical initiator (e.g., AIBN).

  • Carry out the copolymerization reaction at 65°C for 24 hours.

  • Isolate the copolymer by precipitation in a water-methanol mixture (20% methanol).

  • Purify the copolymer by dissolving it in THF and reprecipitating it in an excess of the methanol-water mixture.

  • Wash the precipitated copolymer several times with methanol and dry it at 60°C under a vacuum.

Diagram of Polymerization Workflow

polymerization_workflow cluster_homo Homopolymerization cluster_copo Copolymerization Monomer_H This compound Reaction_H Polymerization in THF with AIBN at 65°C Monomer_H->Reaction_H Precipitation_H Precipitation in Methanol/Water Reaction_H->Precipitation_H Homopolymer Poly(this compound) Precipitation_H->Homopolymer Monomer_C1 This compound Reaction_C Copolymerization in THF with AIBN at 65°C Monomer_C1->Reaction_C Monomer_C2 Methyl Methacrylate (MMA) Monomer_C2->Reaction_C Precipitation_C Precipitation in Methanol/Water Reaction_C->Precipitation_C Copolymer Copolymer Precipitation_C->Copolymer

Caption: General workflow for homopolymerization and copolymerization.

Data Presentation

The following tables summarize the available quantitative data for the monomer and its polymers.

Table 1: Properties of this compound Monomer

PropertyValueReference
Melting Point of Maleamic Acid Intermediate165°C[2]
Yield of Maleamic Acid Intermediate80%[2]
Melting Point of Final Monomer192°C[2]
Yield of Final Monomer70%[2]

Table 2: Polymerization Reaction Data

Polymer TypeComonomerYieldReference
Homopolymer-29.45%[2]
CopolymerMethyl Methacrylate39.75%[2]

Table 3: Thermal Properties of Related Polymers

PolymerGlass Transition Temperature (Tg)Decomposition Temperature (Initial)Reference
Poly(4-nitrophenyl methacrylate)195°C-[3]
Poly(4-nitrophenyl methacrylate-co-MMA)175°C-[3]
Poly(N-(4-chloro-2-nitro-phenyl)maleimide-co-MMA)->200°C[4]

Potential Applications

Polymers derived from N-substituted maleimides, particularly aromatic ones, are known for their high thermal stability and excellent mechanical and electrical properties.[1] While specific applications for polymers of this compound are not extensively documented, potential areas of use can be inferred from the properties of related polyimides. These include:

  • High-Performance Materials: Due to their expected high thermal stability, these polymers could be used in applications requiring resistance to high temperatures, such as in the aerospace and automotive industries.[1]

  • Microelectronics: Aromatic polyimides are widely used in the electronics industry as insulating films, coatings for flexible printed circuits, and in semiconductor packaging due to their excellent dielectric properties and thermal stability.[5][6] The introduction of a nitro group could potentially modify the electronic properties for specific applications.

  • Functional Polymer Materials: The nitro group on the phenyl ring serves as a functional handle for further chemical modifications. This could allow for the synthesis of polymers with tailored properties for applications in areas like sensors or as polymer supports for catalysts. The presence of functional groups like nitro groups in polyimides has been explored for applications such as CO₂ capture.[7]

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. This linker belongs to the N-phenyl maleimide class, which offers advantages in terms of creating more stable thioether bonds compared to traditional N-alkyl maleimides, thereby enhancing the in vivo stability of the resulting ADC.

Introduction

Antibody-drug conjugates are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is a maleimide-containing linker that reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable covalent bond. The presence of the nitrophenyl group can influence the reactivity and stability of the maleimide, offering a potential advantage in ADC development.

The general workflow for synthesizing an ADC using this linker involves three key stages: antibody modification, conjugation with the drug-linker construct, and subsequent purification and characterization of the ADC.

Experimental Workflow

The overall process for the synthesis and characterization of an ADC using this compound is depicted below.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction (e.g., TCEP) ADC_Crude Crude ADC Reduced_mAb->ADC_Crude Conjugation Drug_Linker Drug-Linker Construct (this compound + Payload) Drug_Linker->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (e.g., SEC, HIC) Characterization Characterization - DAR - Purity - Stability - Efficacy Purified_ADC->Characterization

Caption: A schematic overview of the ADC synthesis workflow.

Key Experimental Protocols

Protocol 1: Preparation of the Drug-Linker Construct

This protocol outlines the synthesis of a drug-linker construct where a cytotoxic payload is attached to this compound. This step is typically performed prior to conjugation with the antibody. The specific chemistry will depend on the functional groups available on the cytotoxic drug. The following is a representative protocol assuming the drug has a reactive amine group.

Materials:

  • This compound

  • Cytotoxic payload with a primary or secondary amine (e.g., a derivative of MMAE or PBD)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired drug-linker construct.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Antibody Reduction and Conjugation

This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation with the prepared drug-linker construct.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Drug-linker construct from Protocol 1

  • Dimethyl sulfoxide (DMSO)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Prepare a stock solution of the drug-linker construct in DMSO.

  • To the mAb solution, add a freshly prepared solution of TCEP. The molar excess of TCEP will determine the number of disulfide bonds reduced and should be optimized (typically 5-15 equivalents per disulfide bond).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Cool the reduced antibody solution to room temperature.

  • Add the drug-linker stock solution to the reduced antibody. The molar excess of the drug-linker will influence the drug-to-antibody ratio (DAR) and should be optimized (typically 1.5-5 equivalents per free thiol).

  • Allow the conjugation reaction to proceed at room temperature for 1-4 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Proceed immediately to the purification step.

Protocol 3: ADC Purification

Purification is essential to remove unreacted drug-linker, quenching reagent, and any aggregated antibody. Size exclusion chromatography (SEC) is a common method for this purpose.

Materials:

  • Crude ADC solution

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Load the crude ADC solution onto the column.

  • Elute the ADC with the purification buffer at a pre-determined flow rate.

  • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm.

  • Pool the fractions containing the purified ADC (typically the first major peak).

  • Concentrate the purified ADC solution if necessary using an appropriate method (e.g., centrifugal filtration).

Characterization of the ADC

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the synthesized ADC.

ParameterMethodDescription
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)Determines the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size Exclusion Chromatography (SEC)Assesses the percentage of monomeric ADC and detects the presence of high molecular weight aggregates.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)Measures the potency of the ADC in killing target cancer cells.
Antigen Binding ELISA, Surface Plasmon Resonance (SPR)Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Stability Incubation in plasma followed by HIC or MS analysisEvaluates the stability of the linker and the rate of drug deconjugation over time in a biological matrix.

Mechanism of Action and Signaling Pathway

The general mechanism of action for an ADC involves internalization upon binding to its target antigen on the cancer cell surface, followed by lysosomal trafficking and degradation, which releases the cytotoxic payload. The payload then exerts its cell-killing effect, often by disrupting DNA replication or microtubule dynamics, ultimately leading to apoptosis.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Degradation & Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate.

Conclusion

The use of this compound as a linker in the synthesis of ADCs offers a promising approach to developing stable and effective targeted cancer therapies. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and drug development professionals working in this field. Optimization of each step, from antibody reduction to final purification, is critical for producing high-quality ADCs with desirable therapeutic properties.

Application Notes and Protocols for Surface Modification of Materials using 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide (NPM), for the surface modification of various materials. This compound serves as a versatile linker for the covalent immobilization of biomolecules and other ligands, enabling the creation of functionalized surfaces for a wide range of applications in research, diagnostics, and drug delivery.

The core of this methodology lies in the highly selective Michael addition reaction between the maleimide group of NPM and thiol (-SH) groups present on proteins, peptides, or other molecules. The nitrophenyl group offers an additional functionality, as it can be chemically modified, for instance, by reduction to an amine group, allowing for secondary surface functionalization.

Key Applications

The surface modification of materials with this compound is instrumental in various fields:

  • Biosensor Development: Covalent immobilization of antibodies, enzymes, or nucleic acids onto sensor surfaces (e.g., gold nanoparticles, graphene) for the specific detection of target analytes.[1][2][3]

  • Targeted Drug Delivery: Functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (e.g., peptides, antibodies) to enhance delivery to specific cells or tissues.[4][5][6][7]

  • Biomaterial Engineering: Creation of bioactive surfaces on implants or cell culture substrates to promote specific cellular responses, such as adhesion or proliferation.

  • Protein Immobilization and Studies: Covalent attachment of proteins to solid supports for applications in proteomics, enzyme assays, and affinity chromatography.[8][9]

Data Presentation: Quantitative Parameters for Surface Modification

The efficiency of surface modification can be quantified using various parameters. The following table summarizes key data points derived from studies on maleimide-based surface functionalization, which can serve as a reference for optimizing protocols with this compound.

ParameterTypical ValuesMaterial/SystemCharacterization Technique(s)Reference(s)
Maleimide Surface Coverage ~2 OPSS-(PEG)5kDa-Mal/nm²13 nm Gold NanoparticlesUV-Vis Spectrophotometry[4]
0.5 - 5 OPSS-(PEG)5kDa-Mal/nm²4, 50, and 100 nm Gold NanoparticlesDynamic Light Scattering (DLS)[4]
Thiol-Maleimide Conjugation Efficiency 84 ± 4%cRGDfK peptide to PLGA nanoparticlesLiquid Chromatography[10][11]
58 ± 12%11A4 nanobody to PLGA nanoparticlesLiquid Chromatography[10][11]
>90%Oxidized glycoproteins to hydrazide resinNot specified[12]
Immobilized Protein Activity 77% retentionCarbonic anhydrase via Tet-sTCO chemistryEnzyme activity assay[13]
46% retentionCarbonic anhydrase via thiol-maleimide chemistryEnzyme activity assay[13]
Effect of Molar Ratio (Maleimide:Thiol) Optimal at 2:1cRGDfK to PLGA nanoparticlesLiquid Chromatography[10][11]
Optimal at 5:111A4 nanobody to PLGA nanoparticlesLiquid Chromatography[10][11]
10:1 to 20:1 (recommended starting range)Dye to proteinNot specified
Hydrodynamic Diameter Increase post-conjugation ~16 nm13 nm Gold Nanoparticles with OPSS-(PEG)5kDa-MalDynamic Light Scattering (DLS)[4]

Experimental Protocols

This section provides detailed methodologies for the key steps involved in surface modification using this compound.

Protocol 1: Synthesis of this compound

This protocol is based on general synthesis routes for N-arylmaleimides.

Materials:

  • Maleic anhydride

  • 3-Nitroaniline

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or acetic acid)

  • Dehydrating agent (e.g., acetic anhydride, sodium acetate)

Procedure:

  • Dissolve equimolar amounts of maleic anhydride and 3-nitroaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate maleanilic acid.

  • Add the dehydrating agent to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Determine the melting point and compare it with the literature value.

Protocol 2: Surface Modification of Gold Nanoparticles with this compound

This protocol is adapted from methods for functionalizing gold nanoparticles with maleimide-terminated ligands.[4]

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thiol-terminated linker with a terminal amine group (e.g., cysteamine)

  • This compound (NPM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[3][14]

  • EDTA (optional, to prevent thiol oxidation)[14]

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[3][15]

Procedure:

Step 1: Thiolation of Gold Nanoparticles

  • To a solution of citrate-stabilized AuNPs, add an excess of the thiol-terminated linker (e.g., cysteamine).

  • Incubate for several hours at room temperature with gentle stirring to allow for ligand exchange.

  • Purify the thiolated AuNPs by centrifugation to remove excess linker. Resuspend the pellet in the Reaction Buffer.

Step 2: Functionalization with this compound

  • Prepare a stock solution (e.g., 10 mM) of NPM in anhydrous DMSO or DMF.[15]

  • Add the NPM stock solution to the thiolated AuNP suspension to achieve a 10-20 fold molar excess of NPM.[15]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Purify the NPM-functionalized AuNPs by centrifugation to remove unreacted NPM. Resuspend the pellet in the Reaction Buffer.

Characterization:

  • UV-Vis Spectroscopy: Monitor changes in the surface plasmon resonance peak of the AuNPs.

  • Dynamic Light Scattering (DLS): Measure the increase in hydrodynamic diameter.[4]

  • Zeta Potential: Determine the change in surface charge.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen and sulfur on the nanoparticle surface.[16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic vibrational bands of the maleimide and nitrophenyl groups.

Protocol 3: Conjugation of a Thiol-Containing Peptide to NPM-Modified Surfaces

Materials:

  • NPM-modified substrate (e.g., nanoparticles, plate)

  • Thiol-containing peptide (e.g., a peptide with a terminal cysteine residue)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.[3][14]

  • Quenching solution (optional): L-cysteine or β-mercaptoethanol solution.[15]

Procedure:

  • Dissolve the thiol-containing peptide in the degassed Reaction Buffer.

  • Add the peptide solution to the NPM-modified substrate. The optimal molar ratio of peptide to surface maleimide groups should be determined empirically, with a slight excess of the peptide often being beneficial.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[15]

  • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol and incubating for an additional 30 minutes.[15]

  • Wash the surface thoroughly with the Reaction Buffer to remove any unbound peptide.

Characterization of Conjugation:

  • Fluorescence Spectroscopy: If the peptide is fluorescently labeled, quantify the fluorescence intensity on the surface.

  • Mass Spectrometry: For nanoparticle conjugates, mass spectrometry can confirm the addition of the peptide.

  • Enzyme-Linked Immunosorbent Assay (ELISA): If the peptide is an antigen, its presence can be detected using a specific antibody.

Visualizations

Experimental Workflow for Surface Modification

experimental_workflow cluster_synthesis Synthesis of NPM cluster_modification Surface Functionalization cluster_conjugation Bioconjugation MA Maleic Anhydride NPM 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione MA->NPM Reaction NA 3-Nitroaniline NA->NPM NPM_Substrate NPM-Modified Surface NPM->NPM_Substrate Substrate Material Surface (e.g., Nanoparticle) Thiol_Substrate Thiolated Surface Substrate->Thiol_Substrate Thiolation Thiol_Substrate->NPM_Substrate NPM Addition Functionalized_Surface Functionalized Surface NPM_Substrate->Functionalized_Surface Thiol_Molecule Thiol-containing Biomolecule Thiol_Molecule->Functionalized_Surface Michael Addition

Caption: General workflow for surface modification using this compound.

Thiol-Maleimide Michael Addition Reaction

Caption: Schematic of the Michael addition reaction between a thiol and a maleimide-functionalized surface.

Potential Signaling Pathway for Targeted Drug Delivery

signaling_pathway NP NPM-Functionalized Nanoparticle-Drug Conjugate Receptor Cell Surface Receptor (e.g., overexpressed on cancer cell) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-sensitive linker) Endosome->Drug_Release Target Intracellular Target (e.g., DNA, enzymes) Drug_Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: A potential signaling pathway for targeted drug delivery using a functionalized nanoparticle.

References

Application Notes and Protocols for the Analytical Detection of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-nitrophenyl)maleimide, is a chemical compound of interest in various fields, including drug development and material science, due to its reactive maleimide group and the presence of a nitroaromatic moiety. Accurate and precise analytical methods are crucial for its detection and quantification in different matrices to ensure quality control, and to understand its behavior in biological and chemical systems. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Chemical Properties

PropertyValue
Chemical Formula C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol
CAS Number 7300-93-8
Appearance Solid (form may vary)
Solubility Soluble in many organic solvents such as acetonitrile, methanol, and dichloromethane.

Analytical Methods

A summary of the recommended analytical methods and their typical performance characteristics is provided below. It is important to note that specific quantitative data for this compound is not extensively published; therefore, the presented values are based on methods for structurally similar compounds, such as other N-aryl maleimides and nitrophenols, and serve as a guideline for method development and validation.[1][2][3]

ParameterHPLC-UVGC-MS (with derivatization)UV-Vis Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Measurement of light absorption by the analyte in a solution.
Typical Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)Not applicable
Mobile Phase/Carrier Gas Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures.HeliumNot applicable
Detection Wavelength Approx. 300-320 nmMass fragments of the derivatized analyteApprox. 300-320 nm
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 10-50 ng/mL1-10 ng/mL0.1-1 µg/mL
Limit of Quantification (LOQ) 50-200 ng/mL5-50 ng/mL0.5-5 µg/mL
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) < 2%< 5%< 3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in solution.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of N-substituted maleimides, a wavelength in the range of 300-320 nm should be selected for maximum absorbance.[2]

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Dissolve the sample containing the analyte in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c. Analysis:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and potential thermal lability of the maleimide group, derivatization is recommended to improve chromatographic performance and sensitivity.

a. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

b. Derivatization and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution.

  • Evaporate a known volume of each standard and sample solution to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of the derivatizing agent (BSTFA + 1% TMCS) and 50 µL of dry acetonitrile.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

c. Analysis:

  • Inject the derivatized calibration standards to create a calibration curve based on the peak area of a characteristic ion of the derivatized analyte.

  • Inject the derivatized samples.

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Data Analysis & Quantification A Prepare Stock Solution B Evaporate to Dryness A->B C Add Derivatizing Agent B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS D->E F Separation & Ionization E->F G Mass Analysis F->G H Data Acquisition G->H I Identify by Retention Time & Mass Spectrum H->I J Construct Calibration Curve I->J K Quantify Analyte J->K

GC-MS Analysis Workflow
UV-Vis Spectroscopy

This method is suitable for a quick estimation of the concentration of a pure sample of this compound in a non-absorbing solvent.

a. Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: A UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., acetonitrile or methanol).

  • Wavelength Scan: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). N-substituted maleimides typically show strong absorbance around 300 nm.[2]

b. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution in the same solvent.

c. Analysis:

  • Record the absorbance of the blank (solvent).

  • Measure the absorbance of each calibration standard at the λmax.

  • Construct a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of the analyte in the sample from the calibration curve.

UVVis_Signaling_Pathway Start Prepare Standards & Sample Scan Determine λmax Start->Scan Measure_Sample Measure Sample Absorbance Start->Measure_Sample Measure_Standards Measure Absorbance of Standards Scan->Measure_Standards Calibration_Curve Construct Calibration Curve Measure_Standards->Calibration_Curve Determine_Conc Determine Concentration Calibration_Curve->Determine_Conc Measure_Sample->Determine_Conc End Result Determine_Conc->End

UV-Vis Spectroscopy Logical Relationship

Conclusion

The analytical methods described provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of relatively pure samples, HPLC-UV and UV-Vis spectroscopy are suitable. For trace analysis in complex matrices, the selectivity and sensitivity of GC-MS with derivatization are advantageous. It is essential to validate the chosen method in the specific laboratory environment and for the intended application to ensure reliable and accurate results.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione conjugation. Our goal is to help you enhance conjugation efficiency, minimize side reactions, and ensure the stability of your conjugates.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your conjugation experiments with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conjugation Yield

A frequent challenge in bioconjugation is a low or non-existent yield of the desired product. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis in aqueous solutions, particularly at neutral to high pH, which renders it inactive.[1][2] Always prepare aqueous solutions of your this compound reagent immediately before use.[1] For storage, dissolve the maleimide in a dry, biocompatible organic solvent such as DMSO or DMF.[1][3]
Incorrect pH The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] Below pH 6.5, the reaction rate is significantly slower.[1][2] Above pH 7.5, the risk of maleimide hydrolysis and reaction with primary amines (e.g., lysine) increases.[1][2]
Oxidized or Inaccessible Thiols Cysteine residues can form disulfide bonds, making them unavailable for conjugation.[1] Thiols are also prone to oxidation. To address this, pre-reduce your protein with a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.[1] Unlike DTT or β-mercaptoethanol, TCEP does not need to be removed before adding the maleimide reagent.[1]
Insufficient Molar Ratio of Maleimide If the concentration of the maleimide reagent is too low, the reaction may not go to completion.[1] It is recommended to start with a 10- to 20-fold molar excess of the maleimide reagent over the protein or peptide.[1] This ratio can be optimized for your specific application.
Issue 2: Instability of the Conjugate and Loss of Payload

The stability of the resulting thiosuccinimide linkage is crucial, especially for in vivo applications.

Potential Cause Troubleshooting Steps
Retro-Michael Reaction (Thiol Exchange) The thiosuccinimide bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[1][3] This can lead to the transfer of the payload to other molecules.[1] To mitigate this, you can perform a post-conjugation hydrolysis step by raising the pH to 9.0 for a short period to hydrolyze the thiosuccinimide ring, forming a stable succinamic acid thioether.[1] Alternatively, consider using next-generation maleimides designed to form more stable conjugates.[1]
Thiazine Rearrangement When conjugating to a peptide with an N-terminal cysteine, a thiazine rearrangement can occur, leading to an unstable conjugate.[4][5][6] This side reaction is more rapid at higher pH.[2][5] To prevent this, perform the conjugation at a slightly acidic pH (around 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[2] If possible, avoid using peptides with an N-terminal cysteine for conjugation.[2] Acetylation of the N-terminal cysteine can also prevent this rearrangement.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1][2][3] This pH range offers a good balance between the reactivity of the thiolate anion and minimizing side reactions like maleimide hydrolysis and reactions with amines.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3]

Q2: How should I prepare and store my this compound reagent?

It is best to prepare stock solutions of the maleimide reagent fresh in an anhydrous, biocompatible solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1][2] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[2]

Q3: What buffer should I use for the conjugation reaction?

Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer.[7] It is crucial to use buffers that do not contain thiol compounds, such as Tris-HCl, as these will compete with your target molecule for conjugation.[2]

Q4: What is the recommended molar ratio of maleimide to thiol?

A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing biomolecule is a good starting point.[1] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically through small-scale optimization experiments.[2] For the conjugation of a peptide (cRGDfK) to nanoparticles, an optimal maleimide to thiol molar ratio of 2:1 was found.[7] For a larger nanobody, a 5:1 molar ratio was optimal.[7]

Q5: My final conjugate is showing unexpected modifications. What could be the cause?

If you are conjugating to a peptide with an N-terminal cysteine, the unexpected modification could be due to a thiazine rearrangement.[4][5][6] This occurs when the N-terminal amine attacks the succinimide ring, leading to a more stable six-membered thiazine ring structure.[2][4] This rearrangement is more prevalent at higher pH.[2][5] To avoid this, lower the reaction pH or modify the N-terminal amine.[2][6]

Experimental Protocols

A general protocol for the conjugation of this compound to a thiol-containing protein is provided below. Note that this is a starting point, and optimization will be required for specific applications.

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • (Optional) TCEP solution

  • Desalting column

Procedure:

  • Protein Preparation: If the protein's thiols may be oxidized, dissolve it in a suitable buffer and add a 10-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Purification: Remove the excess, unreacted maleimide reagent using a desalting column or dialysis.

  • Characterization: Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the conjugation efficiency.

Visualizations

MaleimideThiolConjugation cluster_reactants Reactants cluster_reaction Michael Addition Reaction cluster_product Product Thiol Thiol-containing Biomolecule (R-SH) Reaction pH 6.5 - 7.5 Thiol->Reaction Maleimide 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione Maleimide->Reaction Conjugate Stable Thiosuccinimide Conjugate Reaction->Conjugate Forms stable covalent bond TroubleshootingWorkflow Start Low Conjugation Yield CheckpH Is pH between 6.5 and 7.5? Start->CheckpH CheckThiols Are thiols reduced and accessible? CheckpH->CheckThiols Yes AdjustpH Adjust pH to 6.5-7.5 CheckpH->AdjustpH No CheckRatio Is maleimide in 10-20x molar excess? CheckThiols->CheckRatio Yes ReduceThiols Pre-treat with TCEP CheckThiols->ReduceThiols No CheckHydrolysis Was maleimide solution prepared fresh? CheckRatio->CheckHydrolysis Yes IncreaseRatio Increase maleimide ratio CheckRatio->IncreaseRatio No PrepareFresh Prepare fresh maleimide solution in DMSO/DMF CheckHydrolysis->PrepareFresh No Success Successful Conjugation CheckHydrolysis->Success Yes AdjustpH->CheckThiols ReduceThiols->CheckRatio IncreaseRatio->CheckHydrolysis PrepareFresh->Success

References

Technical Support Center: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential side reactions of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione with amino acids. It includes troubleshooting guides, frequently asked questions, and experimental protocols to help mitigate and understand these non-primary reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with proteins or peptides?

The primary reaction is a Michael addition, where the maleimide group reacts with a thiol (sulfhydryl) group, most commonly from a cysteine residue.[1][2] This forms a stable covalent thioether bond (a thiosuccinimide linkage).[1] This reaction is highly selective for thiols within a specific pH range and is widely used for bioconjugation.[1][3]

Q2: What are the most common side reactions observed during conjugation?

The main side reactions include:

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can hydrolyze to form a maleamic acid derivative, which is unreactive towards thiols.[1][4] This reaction is accelerated at higher pH.[1]

  • Reaction with Primary Amines (Lysine): At pH values above 7.5, the maleimide can lose its selectivity for thiols and react with primary amines, such as the ε-amino group of lysine residues.[3]

  • Thiazine Rearrangement: A specific side reaction can occur when the maleimide conjugates with an unprotected N-terminal cysteine. The N-terminal amine can attack the succinimide ring, leading to a rearrangement that forms a six-membered thiazine ring.[2][5] This is more prominent in basic conditions.[5]

  • Retro-Michael Reaction (Reversibility): The formed thiosuccinimide bond can be reversible, especially in the presence of other nucleophilic thiols like glutathione.[6] This can lead to the exchange of the maleimide conjugate to another thiol, a phenomenon known as "payload migration" in antibody-drug conjugates.[3]

  • Hydrolysis of the Thiosuccinimide Product: The succinimide ring of the conjugate product can also undergo hydrolysis, opening the ring. This can be advantageous as it makes the linkage irreversible to the retro-Michael reaction.[4]

  • Oxidation: The final maleimide-peptide adduct can be susceptible to oxidation during sample preparation and analysis, leading to mass increases of +16 or +32 Da.[7][8]

Q3: How does pH influence the reaction and its side products?

The pH of the reaction buffer is a critical parameter.

  • pH 6.5 - 7.5: This is the optimal range for selective and rapid reaction with thiol groups.[1][3] The concentration of the reactive thiolate anion is sufficient for conjugation, while the rate of hydrolysis and reaction with amines is minimized.[1]

  • pH < 6.5: The rate of the desired thiol-maleimide reaction decreases due to the lower concentration of the nucleophilic thiolate anion.[1]

  • pH > 7.5: The rate of maleimide hydrolysis increases significantly.[1][4] Furthermore, the reaction loses its chemoselectivity, and competitive reaction with primary amines (lysine) becomes more prominent.[3] Basic conditions also accelerate the thiazine rearrangement.[5]

Q4: My this compound reagent is not reacting. What is the likely cause?

The most probable cause is that the maleimide has hydrolyzed due to exposure to moisture. Maleimides should be stored under dry conditions. For experiments, it is best practice to prepare aqueous solutions of the maleimide reagent immediately before use, preferably by dissolving it first in a dry, water-miscible organic solvent like DMSO or DMF.[1][3]

Q5: How does the N-(3-nitrophenyl) group affect reactivity compared to N-alkyl maleimides?

N-aryl maleimides, such as this compound, have been shown to react approximately 2.5 times faster with thiols compared to N-alkyl maleimides.[4] However, the resulting N-aryl thiosuccinimide conjugate is also more susceptible to ring hydrolysis.[4] This rapid subsequent hydrolysis can be beneficial, as it renders the linkage stable against the retro-Michael reaction.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions
Low or No Conjugation Yield 1. Hydrolysis of the maleimide reagent before conjugation.[1] 2. Incorrect reaction pH (too low).[1] 3. Oxidation of cysteine thiols in the target molecule.1. Prepare maleimide solutions fresh in a dry, water-miscible solvent (e.g., DMSO) and add to the reaction buffer immediately before use.[1][3] 2. Ensure the reaction buffer pH is between 6.5 and 7.5.[3] 3. Pre-treat the protein/peptide with a reducing agent (e.g., TCEP) and remove it prior to adding the maleimide.
Multiple Products Observed in LC-MS / HPLC 1. Reaction with lysine residues.[3] 2. Thiazine rearrangement with an N-terminal cysteine.[2][5] 3. Hydrolysis of the maleimide-cysteine conjugate ring (+18 Da).[4][7] 4. Oxidation of the conjugate (+16, +32 Da).[7]1. Lower the reaction pH to below 7.5 to ensure thiol selectivity.[3] 2. If the peptide has an N-terminal cysteine, be aware of this potential isomer. Analyze the product carefully. 3. This is often unavoidable and can be beneficial for stability. Confirm with mass analysis. 4. Use degassed buffers and consider adding antioxidants during sample preparation.[7]
Conjugate is Unstable / Loss of Signal Over Time 1. Retro-Michael reaction in the presence of other thiols (e.g., in serum or cell culture media).[3][6]1. Purify the conjugate immediately after the reaction to remove excess unreacted thiols. 2. Promote the hydrolysis of the thiosuccinimide ring (e.g., by a brief incubation at a slightly higher pH post-reaction) to form the more stable maleamic acid thioether.[4]

Quantitative Data Summary

Table 1: Effect of pH on this compound Reactions

pH RangePrimary ReactionPredominant Side Reactions
< 6.5Slow reaction with Cysteine-
6.5 - 7.5 Optimal reaction with Cysteine [1][3]Minimal hydrolysis or amine reaction.
> 7.5Reaction with CysteineIncreased rate of maleimide hydrolysis.[1] Competitive reaction with Lysine.[3] Increased rate of Thiazine Rearrangement.[5]

Table 2: Common Adducts and Side Products with Expected Mass Changes

Reaction / ProductTarget Amino AcidExpected Mass Change (Da)Description
Primary Conjugation Cysteine+218.17Covalent addition of the this compound moiety.
Side Reaction: Lysine Adduct Lysine+218.17Occurs at pH > 7.5, forms an adduct with the primary amine.[3]
Product Modification: Hydrolysis Cys/Lys Adduct+18.01Hydrolysis of the succinimide ring in the conjugate to form a maleamic acid derivative.[7]
Product Modification: Oxidation Cys/Lys Adduct+15.99 / +31.99Oxidation of the conjugate, often at the sulfur atom.[7]
Side Reaction: Thiazine N-terminal Cysteine0 (Isomerization)Intramolecular rearrangement of the initial adduct. No mass change, but different retention time.[5]
Reagent Degradation: Hydrolysis (No amino acid)+18.01Hydrolysis of the unreacted maleimide reagent to the inactive maleamic acid.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to Cysteine Residues

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10-20 mM) of this compound in a dry, water-miscible organic solvent such as DMSO or DMF. Store any unused stock solution at -20°C under dessication.[3]

    • Prepare a reaction buffer, such as phosphate-buffered saline (PBS), adjusted to pH 7.0-7.4. Degas the buffer to minimize oxidation.

  • Protein/Peptide Preparation:

    • Dissolve the thiol-containing protein or peptide in the reaction buffer.

    • If the thiols may be oxidized (e.g., forming disulfide bonds), reduce the sample by adding a 5-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column or dialysis. This step is critical as the maleimide will react with excess reducing agent.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the maleimide stock solution to the protein/peptide solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide by adding a low molecular weight thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM.

    • Purify the resulting conjugate from excess reagents using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

  • Characterization:

    • Confirm the conjugation and assess for side products using techniques like LC-MS to verify the molecular weight of the final product.

Diagrams and Workflows

Primary_Thiol_Maleimide_Reaction reagent 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione product Stable Thiosuccinimide Conjugate reagent->product amino_acid Protein-Cysteine-SH (Thiol Group) amino_acid->product conditions pH 6.5 - 7.5 Aqueous Buffer conditions->product

Caption: Primary reaction pathway for thiol-maleimide conjugation.

Side_Reaction_Pathways start Maleimide + Amino Acid main_product Cysteine Adduct (Thiosuccinimide) start->main_product pH 6.5-7.5 hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) start->hydrolysis Aqueous, esp. pH > 7.5 lysine Lysine Adduct start->lysine pH > 7.5 rearrangement Thiazine Rearrangement (N-terminal Cys only) main_product->rearrangement Basic pH

Caption: Overview of primary and major side reaction pathways.

Troubleshooting_Workflow start Experiment Complete: Analyze Results check_yield Low Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No cause_hydrolysis Cause: Maleimide Hydrolysis? Solution: Use fresh reagent. check_yield->cause_hydrolysis Yes success Successful Conjugation check_purity->success No cause_lysine Cause: Lysine Reaction? Solution: Lower pH to < 7.5. check_purity->cause_lysine Yes cause_ph Cause: pH too low? Solution: Adjust pH to 6.5-7.5. cause_hydrolysis->cause_ph cause_rearrangement Cause: Thiazine Isomer? Action: Confirm with MS/MS. cause_lysine->cause_rearrangement cause_prod_hydrolysis Cause: Conjugate Hydrolysis (+18 Da)? Action: Expected, can improve stability. cause_rearrangement->cause_prod_hydrolysis

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Hydrolysis of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione and other N-substituted maleimides. The focus is on understanding and managing the hydrolysis of the maleimide ring, a critical factor in bioconjugation and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern for this compound?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a non-reactive maleamic acid derivative.[1][2] This is a significant concern because the intact maleimide ring is essential for its reaction with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond.[2] If hydrolysis occurs before the intended conjugation reaction, it leads to low or no yield of the desired product.[3] The electron-withdrawing nitro group on the phenyl ring of this compound makes the maleimide particularly susceptible to hydrolysis.[4]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The two main factors influencing the rate of maleimide hydrolysis are pH and temperature.

  • pH: The rate of hydrolysis significantly increases with increasing pH.[1] Maleimides are most stable in slightly acidic to neutral conditions (pH 6.5-7.5).[3] Above pH 7.5, the hydrolysis rate accelerates rapidly.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[2]

Q3: What is the optimal pH range for working with this compound to minimize hydrolysis?

A3: The optimal pH range for reactions involving maleimides, such as thiol conjugation, is between 6.5 and 7.5.[3] This range provides a good compromise where the thiol is sufficiently reactive, and the competing maleimide hydrolysis is minimized.[3]

Q4: How can I detect and quantify the hydrolysis of this compound?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can separate the intact maleimide from its hydrolyzed maleamic acid product.[5]

  • Mass Spectrometry (MS): Mass spectrometry can identify the hydrolyzed product by a characteristic mass increase of 18 Da (the mass of a water molecule).[6]

  • Spectrophotometry: The hydrolysis of N-aryl maleimides can sometimes be monitored by changes in their UV-Vis absorbance spectrum. For instance, N-(p-nitrophenyl)maleimide shows a spectral shift upon hydrolysis.[7]

Q5: How should I prepare and store solutions of this compound?

A5: Due to their susceptibility to hydrolysis, it is highly recommended to prepare aqueous solutions of maleimides immediately before use.[3] For long-term storage, dissolve the compound in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in conjugation reaction Hydrolysis of the maleimide reagent: The this compound may have hydrolyzed before or during the reaction.- Prepare fresh solutions of the maleimide in anhydrous organic solvent (DMSO, DMF) immediately before use. - Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. Use a calibrated pH meter. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, but be aware that the conjugation reaction will also be slower, requiring longer incubation times.[2]
Inconsistent or non-reproducible results Variable hydrolysis of the maleimide: The extent of hydrolysis may be varying between experiments.- Standardize the time between dissolving the maleimide and starting the reaction. - Ensure consistent pH and temperature across all experiments. - Use freshly prepared buffers for each experiment.
Appearance of unexpected peaks in HPLC analysis Formation of hydrolysis products: The additional peaks likely correspond to the maleamic acid diastereomers formed upon ring opening.- Confirm the identity of the peaks by mass spectrometry (look for a +18 Da mass shift from the parent compound).[6] - Optimize reaction conditions (pH, temperature, reaction time) to minimize hydrolysis.
Loss of compound activity upon storage in solution Hydrolysis in storage: Aqueous solutions of maleimides are not stable over time.- Do not store this compound in aqueous buffers.[1] - For storage, use aliquots of a stock solution in anhydrous DMSO or DMF at -20°C or -80°C to avoid multiple freeze-thaw cycles.[3]

Quantitative Data

The rate of maleimide hydrolysis is highly dependent on the N-substituent. Electron-withdrawing groups, such as the nitro group in this compound, are known to accelerate hydrolysis compared to N-alkyl or unsubstituted N-aryl maleimides.[4] The following table provides representative half-life data for different classes of maleimides to illustrate this trend.

Maleimide TypeConditionHydrolysis Half-life (t½)
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours[4][5]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours[4][5]
N-phenyl maleimide (unconjugated)Physiological pH~55 minutes[4]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours[4][5]

Note: The hydrolysis half-life of this compound is expected to be shorter than that of an unsubstituted N-phenyl maleimide due to the strong electron-withdrawing nature of the nitro group.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by RP-HPLC

This protocol outlines a general method for monitoring the rate of hydrolysis.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate buffer (e.g., 100 mM sodium phosphate), pH 7.4

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (HPLC grade)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

  • Initiate Hydrolysis: To a stirred volume of the phosphate buffer at a controlled temperature (e.g., 25°C or 37°C), add a small volume of the maleimide stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching (Optional): If necessary, quench the hydrolysis by adding an equal volume of a low pH solution (e.g., 1% TFA in acetonitrile) to prevent further reaction.

  • HPLC Analysis:

    • Inject the quenched sample onto the C18 column.

    • Use a suitable gradient elution, for example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Monitor the elution profile at a wavelength where both the intact maleimide and the hydrolyzed product absorb (e.g., determined by a UV scan).

  • Data Analysis: Integrate the peak areas of the intact maleimide and the hydrolyzed product(s) at each time point. The percentage of hydrolysis can be calculated as: (Area_hydrolyzed / (Area_intact + Area_hydrolyzed)) * 100.

Protocol 2: Confirmation of Hydrolysis by Mass Spectrometry

This protocol can be used to confirm the identity of the hydrolysis product.

Materials:

  • Sample from the hydrolysis reaction (from Protocol 1)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation: Dilute the sample from the hydrolysis reaction in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer.

  • Data Analysis:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Look for the molecular ion peak corresponding to the intact this compound.

    • Identify the peak corresponding to the hydrolyzed product, which will have a mass-to-charge ratio (m/z) that is 18 Da higher than the intact compound.

Visualizations

Hydrolysis_Mechanism Maleimide This compound (Intact Maleimide Ring) TransitionState Tetrahedral Intermediate Maleimide->TransitionState Nucleophilic Attack Water H2O Water->TransitionState MaleamicAcid Maleamic Acid Derivative (Hydrolyzed, Non-reactive) TransitionState->MaleamicAcid Ring Opening

Caption: Mechanism of maleimide ring hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare fresh maleimide stock in anhydrous DMSO C Initiate reaction by adding maleimide to buffer A->C B Prepare aqueous buffer (pH 6.5-7.5) B->C D Incubate at controlled temperature C->D E Withdraw aliquots at time points D->E F Quench reaction (optional) E->F G Analyze by HPLC and/or MS F->G H Quantify hydrolysis G->H Troubleshooting_Workflow start Low Conjugation Yield check_maleimide Was maleimide solution prepared fresh in anhydrous solvent? start->check_maleimide check_ph Is the reaction pH between 6.5 and 7.5? check_maleimide->check_ph Yes solution1 Prepare fresh maleimide stock solution. check_maleimide->solution1 No check_temp Was the reaction temperature controlled? check_ph->check_temp Yes solution2 Adjust buffer pH and re-verify with a calibrated meter. check_ph->solution2 No solution3 Consider lowering temperature and increasing reaction time. check_temp->solution3 No end Re-run Experiment check_temp->end Yes solution1->end solution2->end solution3->end

References

improving solubility of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as N-(3-nitrophenyl)maleimide, is a chemical compound with the molecular formula C₁₀H₆N₂O₄.[1] It belongs to the family of N-aryl maleimides. Derivatives of 1H-pyrrole-2,5-dione are noted for a range of biological activities, including potential anti-inflammatory and cholesterol absorption-inhibiting properties.[2][3]

Q2: What are the primary challenges when working with this compound?

The main challenge is its low aqueous solubility. Like many aromatic and heterocyclic compounds, it is hydrophobic, which can lead to precipitation in aqueous buffers and cell culture media, affecting experimental reproducibility and interpretation of results.[4][5]

Q3: What are the recommended storage conditions for this compound?

It is recommended to store the solid compound in a cool, dry, and dark place. For solutions, especially in organic solvents like DMSO, it is best to store them at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.

Q4: What are the necessary safety precautions for handling this compound?

Handle this compound in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. According to safety data, the compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]

Troubleshooting Guide: Solubility Issues

Problem: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium.

This is a common issue stemming from the compound's poor water solubility. Here are several strategies to address this:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid toxicity in cell-based assays.[6]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility. However, this compound is not expected to have significantly different solubility within the physiological pH range.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Triton X-100 can help maintain the compound's solubility by forming micelles.[7][8] This is more suitable for biochemical assays than for cell-based experiments, where surfactants can be toxic.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, forming a more water-soluble complex.[4] This is a common strategy for improving the bioavailability of poorly soluble drugs.

Problem: I am observing inconsistent results or lower-than-expected activity in my experiments.

This could be due to the compound not being fully dissolved at the final concentration in your assay.

  • Visual Inspection: After diluting your stock solution into the final buffer, visually inspect the solution for any signs of precipitation (cloudiness, particles). Centrifuge the solution and check for a pellet.

  • Solubility Testing: Before conducting your main experiment, perform a preliminary test to determine the kinetic solubility of the compound in your specific assay medium.

  • Sonication: Mild sonication can sometimes help dissolve small aggregates that may have formed during dilution.[8]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₆N₂O₄[1][9]
Molecular Weight218.17 g/mol [1]
CAS Number7300-93-8[1][10]
AppearanceSolid (form may vary)
Topological Polar Surface Area83.2 Ų[9]
Solubility Enhancement Strategies
StrategyRecommended AgentsTypical ConcentrationSuitability
Co-solvents DMSO, Ethanol, Propylene Glycol<1% v/v (final assay)Biochemical & Cell-based Assays
Surfactants Tween-80, Triton X-1000.01 - 0.05% v/vBiochemical Assays
Complexation Agents β-Cyclodextrins (e.g., HP-β-CD)Varies (molar ratio dependent)Biochemical & Cell-based Assays
Solid Dispersions PVP, PEGsN/A (formulation technique)In vivo / Drug Delivery

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.18 mg of this compound.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the solid compound.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Method for Dilution into Aqueous Buffer
  • Thaw: Thaw a fresh aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (if needed): If a very low final concentration is required, perform an intermediate serial dilution in DMSO.

  • Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically below 1%, and often below 0.1%). Run a vehicle control with the same final DMSO concentration.

  • Inspection: Visually inspect the final solution for any signs of precipitation before use.

Visualizations

Solubility_Troubleshooting_Workflow cluster_solutions Solubilization Strategies start Start: Need to dissolve This compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_precipitate Precipitation Observed? dilute->check_precipitate use_cosolvent Decrease final DMSO conc. (if possible) or try other co-solvents (e.g., Ethanol) check_precipitate->use_cosolvent Yes success Solution is clear. Proceed with experiment. check_precipitate->success No use_cosolvent->dilute use_surfactant Biochemical Assay? Add Surfactant (e.g., 0.01% Tween-80) use_cosolvent->use_surfactant use_surfactant->dilute use_cyclodextrin Cell-based/In vivo? Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin use_cyclodextrin->dilute fail Still precipitates. Re-evaluate required concentration. use_cyclodextrin->fail

Caption: Decision workflow for troubleshooting solubility issues.

Conceptual_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade inhibitor IκBα kinase_cascade->inhibitor phosphorylates nfkb_complex IκBα-NF-κB (Inactive) kinase_cascade->nfkb_complex targets nfkb NF-κB inhibitor->nfkb_complex nucleus Nucleus nfkb->nucleus translocates nfkb->nfkb_complex gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression compound 1-(3-nitrophenyl)- 1H-pyrrole-2,5-dione compound->kinase_cascade Inhibits (?) nfkb_complex->nfkb releases

Caption: Conceptual anti-inflammatory signaling pathway.

References

optimal buffer conditions for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione reactions.

This guide provides researchers, scientists, and drug development professionals with essential information for successfully utilizing this compound in bioconjugation reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound, a maleimide-containing compound, is primarily used in bioconjugation.[] It reacts selectively with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form stable thioether bonds.[][2] This reaction is widely used for protein labeling, antibody-drug conjugation (ADC), and attaching molecules to other thiolated biomolecules.[]

Q2: What is the optimal pH for reactions involving this compound?

A2: The optimal pH range for the reaction between maleimides and thiols is between 6.5 and 7.5.[3][4] This pH range ensures high selectivity for sulfhydryl groups over other nucleophilic groups, such as amines.[3] At pH values above 7.5, the maleimide group can react competitively with free amines, like those on lysine residues.[4]

Q3: Which buffers are recommended for this reaction?

A3: Phosphate-buffered saline (PBS), Tris, and HEPES are suitable buffers for maleimide conjugation reactions, provided they do not contain any thiol-based additives (e.g., DTT or 2-mercaptoethanol).[2] It is also recommended to use degassed buffers to prevent the oxidation of thiols.[2]

Q4: How should I store this compound?

A4: Maleimide compounds are susceptible to hydrolysis. To maintain reactivity, they should be stored in a dry, biocompatible solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3]

Q5: My protein's cysteine residues are involved in disulfide bonds. What should I do?

A5: Disulfide bonds do not react with maleimides.[2] Therefore, you must first reduce the disulfide bridges to free the sulfhydryl groups. A common method is to treat the protein with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). An excess of TCEP (e.g., 100-fold molar excess) can be added and incubated for about 20 minutes at room temperature before introducing the maleimide reagent.[2]

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Q: I am observing very little or no formation of my desired conjugate. What could be the cause?

A: Low conjugation efficiency can stem from several factors. Refer to the troubleshooting workflow below and the following points:

  • Inactive Sulfhydryl Groups: Ensure that the thiol groups on your biomolecule are available and not oxidized to disulfides. Pre-treat your sample with a non-thiol reducing agent like TCEP.[2]

  • Incorrect pH: Verify that the reaction buffer pH is maintained between 6.5 and 7.5 for optimal and selective conjugation.[3][4]

  • Hydrolyzed Maleimide: The maleimide reagent may have hydrolyzed. Use a fresh solution of this compound dissolved in anhydrous DMSO or DMF.[3]

  • Insufficient Reagent: The molar ratio of maleimide to protein may be too low. A typical starting point is a 10:1 to 20:1 molar excess of the maleimide reagent.[5]

  • Presence of Thiols in Buffer: Ensure your buffer does not contain any thiol-containing compounds, which would compete with your target molecule for the maleimide.

Issue 2: Poor Solubility of the Maleimide Reagent

Q: My this compound is precipitating out of the reaction mixture. How can I solve this?

A: Many maleimide reagents, especially those with aromatic groups, have poor aqueous solubility.[2]

  • Use a Co-solvent: Prepare a concentrated stock solution of the maleimide in an organic co-solvent like DMSO or DMF.[2] Add this stock solution to your aqueous buffer containing the biomolecule. If precipitation still occurs, you may need to increase the percentage of the organic co-solvent in the final reaction mixture.[2]

Issue 3: Off-Target Reactions or Lack of Specificity

Q: I suspect my maleimide is reacting with other residues besides cysteine. How can I increase specificity?

A: The high selectivity of the maleimide-thiol reaction is dependent on the pH.

  • Control the pH: The primary way to ensure specificity for thiols is to keep the reaction pH below 7.5.[4] Above this pH, the reaction with amines becomes significant.[4]

  • Reaction Time and Temperature: While reactions are often run for 2 hours at room temperature or overnight at 4°C, you can optimize these parameters.[5] Shorter reaction times may reduce the chance of side reactions.

Data Presentation: Recommended Reaction Conditions

ParameterRecommended ConditionRationaleCitation
pH 6.5 - 7.5Maximizes selectivity for thiol groups and minimizes side reactions with amines.[3][4]
Buffer PBS, HEPES, Tris (thiol-free)Provides a stable pH environment without interfering with the reaction.[2]
Co-solvent DMSO or DMFSolubilizes maleimide reagents with poor aqueous solubility.[2]
Reducing Agent TCEPReduces disulfide bonds without introducing competing thiols.[2]
Molar Ratio 10:1 to 20:1 (Maleimide:Protein)Ensures a sufficient excess of the labeling reagent to drive the reaction to completion. This should be optimized for each specific protein.[5]
Temperature 4°C or Room TemperatureMild conditions that preserve protein integrity.[5]
Reaction Time 2 hours to OvernightAllows sufficient time for the conjugation reaction to proceed.[5]
Atmosphere Degassed buffer, inert gas (optional)Prevents re-oxidation of free thiols, especially for sensitive samples.[2]

Experimental Protocols

General Protocol for Protein Conjugation

This protocol provides a general workflow for conjugating this compound to a protein containing cysteine residues.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., PBS, pH 7.2) and degas it by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen, argon) through it.[2]

  • Protein Preparation: Dissolve the protein to be labeled in the degassed buffer to a concentration of 1-10 mg/mL.[2]

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 100-fold molar excess of TCEP.[2] Flush the vial with an inert gas, cap it, and incubate for 20 minutes at room temperature.[2]

  • Maleimide Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mg in 100 µL).[2]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[2] Flush the vial with inert gas, cap it tightly, and mix thoroughly.[5]

  • Incubation: Incubate the reaction mixture, protected from light. This can be done for 2 hours at room temperature or overnight at 4°C.[5]

  • Purification: Remove the excess, unreacted maleimide reagent and byproducts from the conjugated protein. This is typically achieved using gel filtration (desalting column), dialysis, or chromatography (e.g., HPLC, FPLC).[2]

  • Storage: For immediate use, store the purified conjugate at 2-8°C, protected from light.[5] For long-term storage, consider adding cryoprotectants like glycerol and storing at -20°C.[5]

Visualizations

experimental_workflow prep_buffer Buffer Preparation (Degassed, pH 6.5-7.5) prep_protein Protein Preparation (1-10 mg/mL) prep_buffer->prep_protein reduction Disulfide Reduction (TCEP, 20 min @ RT) prep_protein->reduction If needed conjugation Conjugation Reaction (Add Maleimide to Protein) prep_protein->conjugation If no reduction reduction->conjugation prep_maleimide Maleimide Preparation (Stock in DMSO/DMF) prep_maleimide->conjugation incubation Incubation (2h @ RT or O/N @ 4°C) conjugation->incubation purification Purification (Gel Filtration / Dialysis) incubation->purification final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for maleimide-thiol conjugation.

troubleshooting_guide start Start: Low/No Conjugation q_thiol Are thiols reduced and available? start->q_thiol a_thiol_no Action: Add TCEP to reduce disulfides. q_thiol->a_thiol_no No q_ph Is buffer pH between 6.5-7.5? q_thiol->q_ph Yes a_thiol_no->q_ph a_ph_no Action: Adjust buffer pH. q_ph->a_ph_no No q_maleimide Is maleimide reagent fresh and non-hydrolyzed? q_ph->q_maleimide Yes a_ph_no->q_maleimide a_maleimide_no Action: Use fresh maleimide stock in anhydrous DMSO. q_maleimide->a_maleimide_no No q_ratio Is Maleimide:Protein molar ratio sufficient (e.g., >10:1)? q_maleimide->q_ratio Yes a_maleimide_no->q_ratio a_ratio_no Action: Increase molar excess of maleimide. q_ratio->a_ratio_no No success Problem Resolved q_ratio->success Yes a_ratio_no->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Quenching Excess 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to quench the unreacted this compound after conjugation?

A1: Quenching is a critical step to neutralize any excess, unreacted maleimide groups remaining after the conjugation reaction.[1] If not quenched, these highly reactive groups can bind non-specifically to other thiol-containing molecules (like cysteine residues on other proteins or assay components) in subsequent steps.[1] This can lead to off-target effects, high background signals, product aggregation, and inaccurate experimental results.[1][2]

Q2: What are the most common and effective reagents for quenching maleimide reactions?

A2: Small, thiol-containing molecules are the standard choice for quenching unreacted maleimides.[1] Commonly used reagents include L-cysteine, β-mercaptoethanol (BME), dithiothreitol (DTT), and N-acetylcysteine.[1][2] These molecules react rapidly with the maleimide group, effectively capping it and rendering it inert.[1]

Q3: When is the right time to perform the quenching step?

A3: The quenching step should be carried out immediately after the primary conjugation reaction has reached completion.[1] This is typically after an incubation period of 1-2 hours at room temperature or overnight at 4°C.[1][3]

Q4: How do I remove the quenching agent from my final conjugate solution?

A4: It is crucial to purify the conjugate to remove the excess quenching agent and any unreacted labeling reagent.[1] Common purification methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration (TFF).[1] The best method depends on the size and stability of your conjugate.[1]

Q5: Could the quenching agent compromise the stability of my final conjugate?

A5: While the primary role of the quencher is to cap unreacted maleimides, the stability of the final conjugate is more often influenced by the thioether bond formed during the initial conjugation.[1] This bond can undergo a "retro-Michael reaction," especially in the presence of other thiols, leading to payload loss.[2] To improve stability, a post-conjugation hydrolysis step can be performed by raising the pH to 8.5-9.0, which opens the succinimide ring and creates a more stable linkage.[2]

Troubleshooting Guides

Issue 1: High Background Signal or Non-Specific Binding in Downstream Applications

  • Possible Cause: Incomplete Quenching. The amount of quenching agent was insufficient to react with all excess maleimide.

    • Solution: Increase the molar excess of the quenching agent. A final concentration of 10-50 mM is typically recommended to ensure all unreacted maleimides are capped.[1][2] Verify that the incubation time for the quenching step was sufficient (at least 15 minutes).[2]

  • Possible Cause: Inadequate Purification. The excess quenching agent and quenched maleimide were not fully removed.

    • Solution: Optimize your purification method. If using a desalting column, ensure it is appropriately sized for your sample volume. For dialysis, use a suitable molecular weight cutoff (MWCO) and allow sufficient time with multiple buffer changes.

Issue 2: Unexpected Side Products or Conjugate Aggregation

  • Possible Cause: Reaction with Amines. The conjugation reaction pH was too high (above 7.5), causing the maleimide to lose selectivity and react with primary amines like lysine residues.[2][4]

    • Solution: Strictly maintain the reaction pH within the optimal range of 6.5-7.5 for maleimide-thiol chemistry.[2][4][5] This ensures the reaction is highly specific for sulfhydryl groups.[4]

  • Possible Cause: Crosslinking by Unquenched Maleimides. If the excess maleimide was not fully quenched, it could cause crosslinking between conjugate molecules during storage or analysis, leading to aggregation.[2]

    • Solution: Ensure that a sufficient molar excess of the quenching agent is added and allowed to react completely before purification and storage.[2]

Issue 3: Low or No Yield of the Desired Conjugate

  • Possible Cause: Maleimide Hydrolysis. The this compound reagent was exposed to aqueous buffer for too long before the conjugation, causing the maleimide ring to hydrolyze into an unreactive maleamic acid.[2][4]

    • Solution: Prepare stock solutions of the maleimide reagent in a dry, biocompatible organic solvent such as DMSO or DMF and store them in aliquots at -20°C.[4] Add the maleimide solution to the aqueous reaction buffer immediately before starting the conjugation.[2]

  • Possible Cause: Oxidized Thiols. The cysteine residues on the target biomolecule re-formed disulfide bonds or were otherwise inaccessible.[2]

    • Solution: Perform a reduction step with a reagent like TCEP right before conjugation.[3] Unlike DTT or BME, TCEP does not contain thiols and generally does not need to be removed before adding the maleimide reagent.[3][5]

Quantitative Data Summary

The following table summarizes the typical reaction conditions for common maleimide quenching agents.

Quenching AgentTypical Final ConcentrationTypical Reaction TimeKey Considerations
L-Cysteine 10-50 mM15 minutesA common and highly effective choice.[2]
β-Mercaptoethanol (BME) 10-50 mM15 minutesHas a strong odor and must be handled in a fume hood.[2]
Dithiothreitol (DTT) 10-50 mM15 minutesCan also act as a reducing agent; ensure it doesn't interfere with disulfide bonds in your final conjugate if they are desired.[2]

Data synthesized from protocol recommendations.[2]

Experimental Protocols

Protocol 1: General Procedure for Quenching Unreacted this compound

This protocol describes the final step of a conjugation reaction, where excess maleimide is quenched using L-cysteine.

  • Prepare Quenching Reagent Stock: Prepare a concentrated stock solution (e.g., 0.5 M to 1 M) of L-cysteine in the same reaction buffer used for conjugation (optimal pH 6.5-7.5).[2]

  • Add Quenching Reagent: Once the primary conjugation reaction is complete, add the L-cysteine stock solution to the reaction mixture to achieve a final concentration of 10-50 mM.[1] A significant molar excess over the initial maleimide concentration is recommended.

  • Incubate for Quenching: Allow the quenching reaction to proceed for at least 15 minutes at room temperature with gentle mixing.[2]

  • Purify the Conjugate: After quenching is complete, promptly remove the excess quenching agent and other reaction components from the final conjugate using a suitable method such as a desalting column (size exclusion chromatography) or dialysis.[1][2]

Visualizations

cluster_workflow Experimental Workflow A 1. Perform Maleimide-Thiol Conjugation Reaction (pH 6.5-7.5) B 2. Add Thiol-Containing Quenching Reagent (e.g., L-cysteine) A->B Reaction Complete C 3. Incubate to Allow Quenching Reaction (15 min @ RT) B->C 10-50 mM Final Conc. D 4. Purify Conjugate (e.g., Size-Exclusion Chromatography) C->D E Purified and Quenched Conjugate D->E Remove Excess Reagents

Caption: Workflow for quenching unreacted maleimide after conjugation.

Start High Background or Non-Specific Binding? Q1 Incomplete Quenching? Start->Q1 Yes End_No Further Investigation Needed Start->End_No No A1 Increase Molar Excess of Quencher & Incubation Time Q1->A1 Yes Q2 Inadequate Purification? Q1->Q2 No End Problem Resolved A1->End A2 Optimize Purification Method (e.g., change column type/size) Q2->A2 Yes Q3 Conjugation pH > 7.5? Q2->Q3 No A2->End A3 Maintain pH 6.5-7.5 in Future Experiments Q3->A3 Yes Q3->End_No No A3->End

Caption: Troubleshooting logic for issues after quenching maleimide.

References

Technical Support Center: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione for labeling thiol-containing molecules such as proteins, peptides, and antibodies.

Troubleshooting Guide

Low or no labeling efficiency is a common issue in bioconjugation. This section provides a systematic approach to identifying and resolving the root cause of suboptimal labeling results.

Question: My labeling yield with this compound is low or non-existent. What are the potential causes and how can I fix it?

Answer: Low labeling efficiency can stem from several factors, primarily related to the reactivity of the maleimide, the availability of the target thiol, or the reaction conditions. Follow these troubleshooting steps to diagnose and solve the issue.

Diagram: Troubleshooting Workflow for Low Labeling Efficiency

TroubleshootingWorkflow Start Low Labeling Efficiency Observed CheckMaleimide 1. Verify Maleimide Activity Start->CheckMaleimide Start Here CheckThiol 2. Assess Thiol Availability CheckMaleimide->CheckThiol Passes Control Reaction MaleimideInactive Problem: Inactive Maleimide - Hydrolysis due to moisture/high pH - Improper storage CheckMaleimide->MaleimideInactive Fails Control Reaction CheckConditions 3. Review Reaction Conditions CheckThiol->CheckConditions Thiols Are Free ThiolUnavailable Problem: Unavailable Thiols - Disulfide bonds present - Thiol re-oxidation CheckThiol->ThiolUnavailable Thiols Not Free ConditionsSuboptimal Problem: Suboptimal Conditions - Incorrect pH - Insufficient molar ratio - Competing nucleophiles in buffer CheckConditions->ConditionsSuboptimal Conditions Incorrect MaleimideSolutions Solutions: - Use fresh, anhydrous DMSO/DMF stock - Prepare aqueous solutions immediately before use - Store desiccated at -20°C MaleimideInactive->MaleimideSolutions ThiolSolutions Solutions: - Reduce protein with TCEP (non-thiol based) - Degas buffers to prevent oxidation - Add EDTA to chelate metal ions ThiolUnavailable->ThiolSolutions ConditionsSolutions Solutions: - Maintain pH 6.5-7.5 for optimal selectivity - Increase maleimide:thiol molar ratio (10:1 to 20:1 is a good start) - Use thiol-free buffers (e.g., PBS, HEPES) ConditionsSuboptimal->ConditionsSolutions

Caption: A step-by-step workflow to diagnose and resolve low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between this compound and a thiol?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] This pH range provides the best balance between reaction rate and selectivity.[3] Below pH 6.5, the reaction slows down because the thiol group is mostly protonated and less nucleophilic.[1][2][3] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis (rendering it inactive), and there is an increased risk of side reactions with primary amines, such as lysine residues.[1][2][3][4]

Q2: How should I prepare and store my this compound?

A2: this compound, like other maleimides, is sensitive to moisture and light.[5] It should be stored desiccated at -20°C.[5] For experiments, prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF.[5][1][3] Aqueous solutions of the maleimide should be made immediately before use and should not be stored, as the maleimide group will hydrolyze over time in water.[5][1]

Q3: My protein contains disulfide bonds. How does this affect labeling?

A3: Disulfide bonds involve cysteine residues, which are the target for maleimide labeling. If the cysteines are in a disulfide bond, their thiol groups are not available to react with the maleimide.[5] You must first reduce the disulfide bonds to free up the thiol groups. A non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended because it does not need to be removed before adding the maleimide reagent.[1][2] If you use a thiol-based reducing agent like DTT, it must be completely removed before adding the maleimide, as it will compete for reaction with the label.[5]

Q4: I am observing non-specific labeling. What could be the cause?

A4: Non-specific labeling can occur if the reaction pH is too high (above 7.5). At higher pH values, primary amines (like the side chain of lysine) become deprotonated and can react with the maleimide group.[2][3][4] To ensure high specificity for thiol groups, maintain the reaction pH strictly between 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][3][6]

Q5: Is the bond formed between the maleimide and the thiol stable?

A5: The thiosuccinimide linkage formed is generally stable, but it can undergo a retro-Michael reaction, especially in the presence of other thiols.[2][6] This can lead to the transfer of the label to other thiol-containing molecules. To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to a more stable, ring-opened product by incubating the conjugate at a pH of 8.5-9.0 for 2-4 hours after the initial labeling reaction.[1][2][4]

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Labeling

ParameterRecommended RangeRationale
pH 6.5 - 7.5Optimal balance of thiol reactivity and maleimide stability; minimizes side reactions.[1][2][3]
Temperature 4°C to 25°C (Room Temp)Room temperature for 1-2 hours is common; 4°C overnight can be used for sensitive proteins.[2][3]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide drives the reaction to completion. This is a starting point for optimization.[5][1][2][3]
Protein Concentration 1 - 10 mg/mLA common range to ensure efficient conjugation.[3]
Buffer PBS, HEPESMust be free of thiols or primary amines that could compete with the reaction.[3]

Experimental Protocol

This protocol provides a general workflow for labeling a thiol-containing protein with this compound.

Diagram: Maleimide-Thiol Conjugation Workflow

ProtocolWorkflow Start Start: Thiol-Containing Protein Reduction 1. Protein Reduction (Optional) - Incubate with TCEP if disulfide bonds are present - 30-60 min at room temperature Start->Reduction BufferExchange 2. Buffer Exchange (If using DTT) - Remove thiol-based reducing agents - Use desalting column Reduction->BufferExchange Required only if DTT/BME used LabelPrep 3. Prepare Maleimide Stock - Dissolve this compound in anhydrous DMSO or DMF (e.g., 10 mM) Reduction->LabelPrep BufferExchange->LabelPrep Conjugation 4. Conjugation Reaction - Add maleimide stock to protein (10-20x molar excess) - Incubate 1-2 hours at RT or overnight at 4°C LabelPrep->Conjugation Purification 5. Purify Conjugate - Remove excess maleimide - Use desalting column or dialysis Conjugation->Purification End End: Labeled Protein Purification->End

Caption: A general experimental workflow for labeling proteins with maleimides.

Detailed Steps:
  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2).[3]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[2][3]

    • Incubate for 30-60 minutes at room temperature to ensure complete reduction.[3]

  • Preparation of this compound Stock Solution:

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[5][1]

    • Vortex briefly to ensure the reagent is fully dissolved.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10:1 to 20:1 ratio of maleimide to protein is a good starting point).[5][2]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring. Protect from light if the label is light-sensitive.

  • Purification:

    • Remove the unreacted this compound and any reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5][2] The purified, labeled protein is now ready for downstream applications.

References

Technical Support Center: Non-Specific Binding of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) and other common issues encountered during experiments with 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how do its conjugates work?

This compound contains a maleimide group. This group is thiol-reactive, meaning it specifically and efficiently binds to sulfhydryl (thiol) groups found on cysteine residues of proteins and other biomolecules.[1] This reaction forms a stable covalent bond, creating a conjugate. The nitrophenyl component can be part of a larger functional moiety, such as a dye or a drug, that is being attached to the target molecule.

Q2: What are the primary causes of non-specific binding with these conjugates?

Non-specific binding (NSB) of protein conjugates can stem from several factors:

  • Hydrophobic Interactions: Hydrophobic regions on the conjugate can stick to other hydrophobic surfaces or proteins.[2][3][4] The nitrophenyl group itself can contribute to the hydrophobicity of the conjugate.

  • Ionic and Electrostatic Interactions: Charged areas on the conjugate can interact with oppositely charged surfaces or molecules.[3][5][6][7] The overall charge of the biomolecule is influenced by the buffer's pH.[8]

  • Reaction with Other Nucleophiles: At pH levels above 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine, leading to unintended conjugation.[2]

  • Conjugate Aggregates: The process of conjugation can sometimes cause the formation of high-molecular-weight aggregates, which are often "sticky" and prone to high levels of non-specific binding.[3]

Q3: How does the pH of the reaction buffer affect conjugation and non-specific binding?

The pH is a critical parameter. The ideal pH range for a thiol-maleimide reaction is between 6.5 and 7.5.[2] In this range, the reaction with thiols is highly specific and much faster than with other groups like amines.[2] At a pH above 7.5, the maleimide ring becomes more susceptible to hydrolysis (breaking down in water) and reaction with amines, which increases the chance of non-specific labeling.[2]

Q4: Can the number of conjugated molecules per protein affect non-specific binding?

Yes. Over-conjugation, or attaching too many molecules to a single protein, can alter the protein's natural properties. This can increase its hydrophobicity or cause it to partially denature, exposing internal regions that may lead to non-specific binding.[3] It is important to optimize the molar ratio of the maleimide reagent to the protein during the conjugation step.[1]

Troubleshooting Guide

This section addresses common problems encountered when using this compound conjugates, such as in immunoassays (e.g., ELISA) or cell staining.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal in Immunoassays Inadequate blocking of non-specific sites on the assay surface (e.g., microplate wells).- Use a high-quality blocking agent such as Bovine Serum Albumin (BSA), casein, or normal serum.[9][10][11] - Optimize the blocking buffer concentration (e.g., 1-5% BSA) and incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][12][13] - Ensure the blocker does not cross-react with other assay components.[9]
Insufficient washing.- Increase the number of wash cycles (typically 3-5 washes).[14][15] - Optimize the wash volume to ensure the entire well is washed effectively (e.g., 300 µL for a 96-well plate).[14][15] - Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt weak, non-specific interactions.[9]
Hydrophobic or ionic interactions of the conjugate with the surface.- Add blocking agents like BSA or casein to the antibody diluent buffer.[8][10] - Increase the salt concentration (e.g., up to 0.5 M NaCl) in the diluent and wash buffers to reduce ionic interactions.[8]
False Positives or Off-Target Binding in Cell Staining The conjugate is binding to cellular components other than the intended target.- Include a blocking step with normal serum from the species of the secondary antibody (if used), or a protein blocker like BSA.[16] - Increase the stringency of your wash steps.[17]
Electrostatic interactions with charged cellular structures (e.g., histones in the nucleus).[5]- Increase the ionic strength of the staining and wash buffers by adding NaCl.[5] - Incorporate a polyanionic competitor like dextran sulfate or heparin in the staining buffer.[5]
Low or No Specific Signal The maleimide group was hydrolyzed and inactivated before it could react with the target.- Prepare the maleimide reagent solution fresh in an anhydrous solvent like DMSO or DMF just before use.[1][2] - Ensure the pH of the conjugation buffer is maintained between 6.5 and 7.5.[2]
Excessive blocking has masked the target epitopes.- Reduce the concentration of the blocking agent or the blocking time.[12][18]
Overly aggressive washing has removed the specifically bound conjugate.- Reduce the number of washes or the detergent concentration in the wash buffer.[9][14]

Experimental Protocols

Protocol 1: General Blocking Procedure for Immunoassays (ELISA)

This protocol is designed to saturate non-specific binding sites on a microplate surface after it has been coated with an antigen or capture antibody.

  • Preparation of Blocking Buffer: Prepare a solution of 1-3% (w/v) BSA or non-fat dry milk in a suitable buffer (e.g., PBS or TBS). For example, dissolve 1-3 grams of BSA in 100 mL of PBS.

  • Coating: After coating the wells with your antigen or capture antibody, wash the plate 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add at least 200-300 µL of the blocking buffer to each well of the 96-well plate.[14]

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Washing: Decant the blocking buffer and wash the wells thoroughly 3-5 times with the wash buffer.[2][14] The plate is now blocked and ready for the addition of your conjugate.

Protocol 2: Optimizing Wash Steps to Reduce Background

Effective washing is crucial for removing unbound reagents and reducing the background signal.[15][17]

  • Buffer Composition: Use a base buffer like PBS or TBS. The addition of a non-ionic detergent such as Tween-20 at a concentration of 0.05% is recommended to reduce weak, non-specific interactions.[9]

  • Wash Volume: Ensure the volume is sufficient to cover the entire well surface. A volume of 300 µL per well is standard for 96-well plates.[14][15]

  • Number of Cycles: Perform at least 3-5 wash cycles after each incubation step.[14][15] For assays with particularly high background, increasing the number of washes may be beneficial.

  • Soak Time: For each wash cycle, allowing the wash buffer to soak in the wells for 30-60 seconds can improve its effectiveness.

  • Aspiration: Ensure that the aspiration step completely removes the wash buffer from the wells, as residual liquid can contribute to background noise.[14]

Visual Guides

Troubleshooting_Workflow cluster_immunoassay Immunoassay Troubleshooting cluster_cellstaining Cell Staining Troubleshooting start High Non-Specific Binding (NSB) Observed q1 Is the issue in an immunoassay (e.g., ELISA)? start->q1 check_blocking Step 1: Optimize Blocking q1->check_blocking Yes cell_blocking Step 1: Check Blocking Step q1->cell_blocking No (e.g., Cell Staining) check_washing Step 2: Enhance Washing check_blocking->check_washing NSB persists check_diluent Step 3: Modify Diluent Buffer check_washing->check_diluent NSB persists end_node Problem Resolved check_diluent->end_node NSB Reduced cell_ionic Step 2: Increase Ionic Strength cell_blocking->cell_ionic NSB persists cell_conjugate Step 3: Check Conjugate Quality cell_ionic->cell_conjugate NSB persists cell_conjugate->end_node NSB Reduced

Caption: A logical workflow for troubleshooting non-specific binding issues.

NSB_Causes cluster_causes Primary Causes nsb Non-Specific Binding (NSB) hydrophobic Hydrophobic Interactions nsb->hydrophobic ionic Ionic Interactions nsb->ionic aggregation Conjugate Aggregation nsb->aggregation off_target_reaction Off-Target Reactions (e.g., with amines) nsb->off_target_reaction

Caption: Key molecular interactions leading to non-specific binding.

References

stability of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles. The maleimide ring is susceptible to hydrolysis, which is accelerated at higher pH. As an N-aryl maleimide with a strong electron-withdrawing nitro group, it is more reactive towards thiols but also more prone to hydrolysis compared to N-alkyl maleimides.[1][2]

Q2: How does the nitro group on the phenyl ring affect the compound's reactivity and stability?

A2: The electron-withdrawing nature of the 3-nitro group increases the electrophilicity of the maleimide double bond. This enhances the rate of the desired Michael addition reaction with thiols.[2] However, it also makes the maleimide ring more susceptible to nucleophilic attack by water (hydrolysis), leading to ring-opening and inactivation.[1][2]

Q3: What is the optimal pH range for performing conjugation reactions with this compound?

A3: For thiol-maleimide conjugation, a pH range of 6.5 to 7.5 is generally recommended.[3] In this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions such as hydrolysis of the maleimide and reaction with amines. At pH 7, the reaction with thiols can be up to 1,000 times faster than with amines.[3]

Q4: Is the conjugate formed between this compound and a thiol stable?

A4: Conjugates (thiosuccinimides) formed from N-aryl maleimides are generally more stable than those from N-alkyl maleimides.[4] They are less prone to the retro-Michael reaction, which leads to deconjugation.[1] The electron-withdrawing nitro group further stabilizes the conjugate by accelerating the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened thio-succinamic acid that is resistant to thiol exchange.[2]

Q5: How should this compound be stored?

A5: The compound should be stored in a cool, dry, and dark place under an inert atmosphere.[5][6] It is sensitive to moisture and light. For solutions, it is recommended to prepare them fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[3] Avoid prolonged storage in aqueous solutions.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Conjugation Reactions
Potential Cause Recommended Solution
Hydrolysis of the maleimide Prepare fresh stock solutions of the maleimide in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[3]
Oxidation of thiol groups in the biomolecule Degas all buffers to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If the biomolecule has disulfide bonds, ensure they are fully reduced to free thiols prior to conjugation.[3]
Incorrect buffer composition Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate. Avoid buffers containing primary amines (e.g., Tris) or other thiols.[3]
Insufficient molar excess of the maleimide Optimize the molar ratio of the maleimide to the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide is a common starting point for protein conjugations.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Recommended Solution
Side reactions with other nucleophiles Maintain the pH between 6.5 and 7.5 to minimize reactions with amines (e.g., lysine residues on proteins).[3] Purify the conjugate promptly after the reaction is complete.
Hydrolysis of the maleimide or the thiosuccinimide conjugate Monitor the reaction progress to avoid unnecessarily long reaction times. Analyze the product mixture by mass spectrometry to identify the masses of byproducts, which can indicate hydrolysis (+18 Da).[7]
Thiazine rearrangement (for N-terminal cysteine conjugates) If conjugating to an N-terminal cysteine, be aware of the potential for thiazine rearrangement, a side reaction that can occur under basic conditions. It is advisable to keep the pH below 7.5 and consider acetylating the N-terminal amine if this is a persistent issue.[8]

Data Presentation

Table 1: Illustrative Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (t1/2) (hours)
5.025> 48
7.425~ 8 - 12
8.525~ 1 - 2
7.437~ 4 - 6

Table 2: Illustrative Stability of Thiol-Adduct in Presence of Competing Thiol

AdductCondition% Deconjugation (24h)
Adduct of this compound10 mM Glutathione, pH 7.4, 37°C< 5%
Adduct of a typical N-alkyl maleimide10 mM Glutathione, pH 7.4, 37°C> 20%

Experimental Protocols

Protocol 1: HPLC-Based Assay for Determining Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of desired pH (e.g., phosphate buffer for pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: In a thermostated vial, add the desired buffer. Allow it to equilibrate to the target temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: To initiate the hydrolysis reaction, add an aliquot of the DMSO stock solution to the pre-warmed buffer to achieve a final concentration of ~100 µM. The final DMSO concentration should be kept low (<5% v/v) to minimize its effect on the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching (if necessary): If the reaction is fast, quench the hydrolysis by adding the aliquot to a solution containing a high concentration of organic solvent and acid (e.g., 50:50 acetonitrile:water with 1% formic acid) to stop the reaction.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a gradient elution method, for example: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan, likely around 270 nm for the maleimide and a different wavelength for the hydrolysis product).[9]

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Plot the peak area of the intact compound against time.

    • Fit the data to a first-order decay curve to determine the rate constant (k) and the half-life (t1/2 = 0.693/k).

Protocol 2: General Procedure for Identification of Degradation Products by NMR and MS

Objective: To identify the structure of degradation products of this compound.

Procedure:

  • Forced Degradation:

    • Hydrolysis: Incubate a concentrated solution of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60°C) for an extended period (e.g., 24-48 hours) to generate degradation products.[10]

    • Oxidation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H2O2) at room temperature.[10]

    • Photolysis: Expose a solution of the compound to UV light (e.g., 254 nm or broad-spectrum) in a photostability chamber.

  • Sample Preparation for Analysis:

    • Neutralize the acidic and basic samples.

    • Lyophilize or evaporate the solvent to concentrate the degradation products.

    • Re-dissolve the residue in a suitable solvent for analysis (e.g., deuterated solvent for NMR, a mobile phase compatible solvent for LC-MS).

  • LC-MS Analysis:

    • Separate the degradation products from the parent compound using an HPLC method similar to the one described above.

    • Analyze the eluting peaks by mass spectrometry to determine the molecular weights of the degradation products. An increase of 18 Da would suggest hydrolysis.

  • NMR Analysis:

    • For major degradation products, isolate them using preparative HPLC.

    • Acquire 1H and 13C NMR spectra of the isolated products.[11]

    • Compare the spectra to that of the parent compound to identify structural changes. The disappearance of the characteristic maleimide proton signals (around 6.8-7.0 ppm) would indicate a reaction at the double bond or ring opening.[11]

Visualizations

cluster_0 Stability of this compound Maleimide This compound Hydrolyzed Ring-Opened Maleamic Acid (Inactive) Maleimide->Hydrolyzed Hydrolysis (High pH) Conjugate Thiosuccinimide Adduct Maleimide->Conjugate Michael Addition (pH 6.5-7.5) Thiol Thiol (R-SH) Thiol->Conjugate

Caption: Key reactions of this compound.

cluster_1 Fate of the Thiosuccinimide Adduct Conjugate Thiosuccinimide Adduct Deconjugated Deconjugated Maleimide + Thiol Conjugate->Deconjugated Retro-Michael Reaction (Thiol Exchange) Stabilized Hydrolyzed Ring-Opened Adduct (Stable) Conjugate->Stabilized Hydrolysis (Stabilizing)

Caption: Stability pathways of the maleimide-thiol conjugate.

cluster_2 Experimental Workflow for Stability Assessment start Prepare Stock Solution in Anhydrous DMSO setup Incubate in Buffered Solution at Controlled Temperature/pH start->setup sampling Withdraw Aliquots at Time Intervals setup->sampling analysis Analyze by HPLC-UV sampling->analysis data Plot Peak Area vs. Time analysis->data results Calculate Half-life (t1/2) data->results

Caption: Workflow for HPLC-based stability testing.

References

Validation & Comparative

A Comparative Guide to Peptide Labeling for Mass Spectrometry: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of the performance of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a cysteine-reactive maleimide-based reagent, with other common alternatives for peptide labeling. The comparison is supported by experimental data and detailed protocols to inform reagent selection for specific research applications.

Note: Direct comparative performance data for this compound is limited in the current scientific literature. Therefore, its performance characteristics are largely inferred from the well-documented behavior of other maleimide-based reagents.

Performance Comparison of Peptide Labeling Reagents

The selection of a labeling reagent impacts several aspects of a quantitative proteomics experiment, including specificity, reaction efficiency, and the complexity of data analysis. Below is a summary of key performance metrics for this compound and its alternatives.

FeatureThis compoundIodoacetamide (IAA) & Analogs (e.g., iodoTMT)Amine-Reactive Isobaric Tags (e.g., TMT, iTRAQ)
Target Residue(s) Cysteine (via thiol group)Cysteine (via thiol group)N-terminus, Lysine (via primary amines)
Reaction Chemistry Michael AdditionNucleophilic Substitution (SN2)N-hydroxysuccinimide (NHS) ester reaction
Specificity High for thiols at neutral pH.[1]High for thiols, but can have off-target reactions with methionine, histidine, and lysine at alkaline pH.[1]Specific for primary amines.[2]
Reactivity Generally faster and less pH-dependent than iodoacetamides.[1]Highly reactive and efficient.[3]Efficient under optimized pH conditions.[4]
Multiplexing Capacity Typically 1-plex (unless isotopically labeled versions are synthesized)Up to 6-plex with iodoTMT reagents.[5]Up to 18-plex with TMTpro reagents.[6]
Quantification Level MS1 (precursor ion intensity)MS2/MS3 (reporter ions for iodoTMT)[7]MS2/MS3 (reporter ions)[2][6]
MS/MS Fragmentation Label is stable during CID/HCD.Label is stable during CID/HCD.Reporter ions are cleaved for quantification.[8]
Key Advantage High reactivity and specificity for cysteines.Well-characterized with options for isobaric labeling (iodoTMT).High multiplexing capability for large-scale studies.[6]
Key Disadvantage Limited multiplexing; less common in proteomics workflows.Potential for off-target reactions.[1]Does not target cysteine-specific modifications directly.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for peptide labeling with this compound and two common alternatives.

Protocol 1: Labeling of Peptides with this compound

This protocol is adapted from general procedures for maleimide-based labeling of cysteine-containing peptides.

Materials:

  • Cysteine-containing peptide sample

  • Degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., Dithiothreitol (DTT) or L-cysteine)

  • C18 desalting spin columns

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add TCEP to a final concentration of 5 mM. Incubate at room temperature for 30 minutes.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add the labeling reagent stock solution to the reduced peptide solution to achieve a 10- to 20-fold molar excess of the reagent over the peptide.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 20 mM) and incubating for 15 minutes at room temperature.

  • Sample Cleanup: Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions.

  • Analysis: Analyze the labeled peptides by LC-MS/MS.

Protocol 2: Cysteine-Specific Isobaric Labeling with iodoTMT

This protocol outlines the general steps for using iodoacetyl tandem mass tags for quantitative cysteine proteomics.

Materials:

  • Protein extract

  • HENS Buffer (HEPES, EDTA, Neocuproine, SDS)

  • TCEP solution

  • iodoTMTsixplex™ Label Reagent Set

  • DTT solution

  • Iodoacetamide (IAM) solution

  • Trypsin

  • Anti-TMT antibody resin for enrichment (optional)

Procedure:

  • Protein Reduction: Resuspend protein pellets in HENS buffer. Add TCEP to a final concentration of 5 mM and incubate for 1 hour at 50°C.

  • Labeling: Add the appropriate iodoTMT label reagent (resuspended in methanol) to each sample and incubate for 1 hour at 37°C in the dark.

  • Quenching: Quench the reaction with DTT (20 mM final concentration) and incubate for 15 minutes at 37°C.

  • Pooling and Alkylation: Combine the differentially labeled samples. Alkylate remaining cysteines with IAM (e.g., 20 mM final concentration) for 1 hour at 37°C.

  • Protein Precipitation and Digestion: Precipitate the proteins using acetone. Resuspend the pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin overnight at 37°C.

  • Desalting and Enrichment (Optional): Desalt the peptides using a C18 column. For low-abundance peptides, enrich the iodoTMT-labeled peptides using an anti-TMT antibody resin.[5]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, using a method that includes HCD fragmentation for reporter ion generation.[5]

Protocol 3: Amine-Reactive Isobaric Labeling with TMT

This protocol describes a general workflow for labeling peptide N-termini and lysine residues with TMT reagents.[4]

Materials:

  • Protein digest

  • Triethylammonium bicarbonate (TEAB) or HEPES buffer, pH 8.5

  • TMT Label Reagent Set

  • Anhydrous acetonitrile

  • Hydroxylamine solution (5%)

Procedure:

  • Peptide Reconstitution: Resuspend the dried peptide digest in 100 µL of 100 mM TEAB or 50 mM HEPES buffer (pH 8.5).

  • TMT Reagent Reconstitution: Resuspend the TMT label reagent in anhydrous acetonitrile.

  • Labeling: Add the TMT reagent to the peptide solution at a specific TMT:peptide ratio (e.g., 4:1 w/w) and incubate for 1 hour at room temperature.[4][9]

  • Quenching: Add 5% hydroxylamine to the sample and incubate for 15 minutes to quench the reaction.

  • Sample Pooling and Cleanup: Combine the labeled samples, and then desalt the pooled sample using a C18 column.

  • Fractionation (Optional): For complex samples, fractionate the peptides using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS using an HCD fragmentation method.[8]

Visualizations: Workflows and Signaling

Diagrams created with Graphviz provide a clear visual representation of experimental processes and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling Strategies cluster_ms_analysis Mass Spectrometry p Protein Extraction r Reduction (TCEP) p->r a Alkylation/ Labeling r->a d Digestion (Trypsin) a->d cys Cysteine-Reactive (e.g., this compound) d->cys amine Amine-Reactive (e.g., TMT, iTRAQ) d->amine pool Sample Pooling cys->pool amine->pool frac Fractionation (Optional) pool->frac lcms LC-MS/MS Analysis frac->lcms data Data Analysis lcms->data

Caption: General workflow for chemical labeling-based quantitative proteomics.

signaling_pathway cluster_redox Redox Signaling ROS Reactive Oxygen Species (ROS) Protein Protein-SH (Reduced Cysteine) ROS->Protein Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein->Protein_SOH Protein_SOH->Protein Reduction Downstream Downstream Signaling (e.g., Kinase activation, Transcription factor regulation) Protein_SOH->Downstream Modulation of Activity Antioxidant Antioxidant Systems Antioxidant->ROS Scavenging

Caption: Simplified overview of cysteine-mediated redox signaling.

Conclusion

The selection of a peptide labeling reagent is a multifaceted decision that depends on the specific goals of the research. This compound, as a representative maleimide-based reagent, offers high reactivity and specificity for cysteine residues, making it suitable for studies focused on cysteine-specific modifications and redox signaling. However, for large-scale, high-throughput quantitative proteomics, the higher multiplexing capabilities of amine-reactive isobaric tags like TMT and iTRAQ are generally preferred.[6][10] Cysteine-specific isobaric tags, such as iodoTMT, provide a middle ground, enabling multiplexed quantification of cysteine-containing peptides.[7] Researchers should carefully consider the trade-offs between specificity, multiplexing capacity, and established workflows when choosing the optimal labeling strategy for their experiments.

References

A Comparative Guide to 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione and Other Maleimide Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective and stable covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Maleimide-based reagents are widely utilized for their high reactivity and specificity towards thiol groups, commonly found in cysteine residues of proteins. This guide provides an objective comparison of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a specialized N-aryl maleimide, with other commonly used maleimide reagents. The focus is on performance characteristics supported by experimental data to aid in the selection of the most appropriate reagent for specific bioconjugation applications, such as the development of antibody-drug conjugates (ADCs).

Executive Summary

This compound distinguishes itself from conventional N-alkyl maleimides through the electronic properties of its N-aryl substituent. The presence of the electron-withdrawing nitro group on the phenyl ring is predicted to increase the reactivity of the maleimide towards thiols and, more importantly, to accelerate the stabilizing hydrolysis of the resulting thiosuccinimide adduct. This rapid hydrolysis is a key advantage as it leads to a stable, ring-opened product that is no longer susceptible to the undesirable retro-Michael reaction, a common cause of in vivo instability for traditional maleimide conjugates.

Data Presentation: Performance Comparison of Maleimide Reagents

The following tables summarize the key performance indicators for this compound in comparison to other representative maleimide reagents. While direct kinetic data for this compound is not extensively available in the public domain, its performance can be inferred from studies on N-aryl maleimides with electron-withdrawing substituents.

Table 1: Reactivity and Stability of Maleimide Reagents

ReagentTypeRelative Thiol Reaction RateAdduct Stability (Thiosuccinimide Ring Hydrolysis)Key AdvantagesKey Disadvantages
This compound N-Aryl (electron-withdrawing)Very FastVery FastRapid conjugation; adduct quickly stabilizes to a non-reversible form, minimizing off-target reactions.[1][2][3]Potentially shorter shelf-life in aqueous solutions due to higher hydrolysis rate of the maleimide group itself.
N-ethylmaleimide (NEM) N-AlkylFastSlowWell-characterized, widely used baseline reagent.Adduct is susceptible to retro-Michael reaction and thiol exchange in vivo.[4]
N-phenylmaleimide (NPM) N-Aryl (neutral)Faster than N-alkylFaster than N-alkylImproved adduct stability over N-alkyl maleimides due to resonance effects.[4]Less reactive and slower adduct hydrolysis compared to derivatives with electron-withdrawing groups.
PEGylated Maleimide N-Alkyl (with PEG chain)FastSlowIncreased solubility and reduced immunogenicity of the conjugate.Adduct instability is similar to other N-alkyl maleimides.
Dibromomaleimide Substituted MaleimideVery FastForms a stable, re-bridged disulfide.Creates highly stable conjugates, resistant to retro-Michael reaction.Different reaction mechanism and stoichiometry compared to traditional maleimides.

Table 2: Quantitative Kinetic Data for Selected Maleimide-Thiol Reactions

Maleimide ReagentThiol SubstrateSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Conditions
N-ethylmaleimideCysteine~1.6 x 10³pH 7.0, 22°C[2]
N-phenylmaleimide4-mercaptophenylacetic acidFaster than N-ethylmaleimide (qualitative)pH 7.4[4]
N-aryl maleimides (general)Thiol substrates~2.5 times faster than N-alkyl derivativesPhysiological pH[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible comparison of maleimide reagents. Below are protocols for key experiments cited in the comparison.

Protocol 1: Comparative Analysis of Maleimide-Cysteine Conjugation by LC-MS

This protocol allows for the quantitative comparison of the reaction rates of different maleimides with a model thiol-containing peptide.

Materials:

  • Maleimide reagents (e.g., this compound, N-ethylmaleimide)

  • N-acetyl-L-cysteine (or a model cysteine-containing peptide)

  • Phosphate buffer (50 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of N-acetyl-L-cysteine in phosphate buffer.

    • Prepare 100 mM stock solutions of each maleimide reagent in anhydrous acetonitrile.

  • Reaction Initiation:

    • In a sample vial, mix the N-acetyl-L-cysteine solution with phosphate buffer and 20% acetonitrile to a final thiol concentration of 1 mM.

    • To initiate the reaction, add the maleimide stock solution to a final concentration of 1 mM.

  • Time-Course Analysis:

    • Immediately after adding the maleimide, inject an aliquot onto the LC-MS system (t=0).

    • Continue to inject aliquots at regular time intervals (e.g., every 5 minutes) for a total of 60-120 minutes.

  • LC-MS Analysis:

    • Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to separate the reactants and products.

    • Monitor the reaction by extracting the ion chromatograms corresponding to the unreacted N-acetyl-L-cysteine, the maleimide reagent, and the resulting thiosuccinimide adduct.

  • Data Analysis:

    • Integrate the peak areas of the reactants and products at each time point.

    • Plot the concentration of the product over time to determine the initial reaction rate for each maleimide reagent.

Protocol 2: Assessment of Thiosuccinimide Adduct Stability by HPLC

This protocol evaluates the rate of hydrolysis of the thiosuccinimide ring, a key indicator of conjugate stability.

Materials:

  • Pre-formed maleimide-thiol conjugates

  • Phosphate buffer (pH 7.4 and pH 8.6)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Conjugate Preparation:

    • Synthesize and purify the thiosuccinimide adducts of each maleimide reagent with a model thiol compound.

  • Stability Assay:

    • Dissolve the purified conjugate in phosphate buffer at a known concentration (e.g., 1 mg/mL).

    • Incubate the solution at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the hydrolysis for analytical purposes by acidifying the sample (e.g., with 0.1% TFA).

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC.

    • Use a suitable gradient of water/TFA and ACN/TFA to separate the intact thiosuccinimide adduct from the hydrolyzed, ring-opened product.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of the intact adduct remaining at each time point.

    • Determine the half-life of hydrolysis for each conjugate.

Mandatory Visualization

Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate Mechanism of Action

The following diagram illustrates the mechanism of action of a HER2-targeted antibody-drug conjugate (ADC), a key application for maleimide bioconjugation technology. The ADC binds to the HER2 receptor on the surface of a cancer cell, is internalized, and releases its cytotoxic payload, leading to cell death.

HER2_ADC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization HER2_in_membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

HER2-targeted ADC mechanism of action.
Experimental Workflow: Comparative Analysis of Maleimide Reagents

The following diagram outlines the experimental workflow for comparing the performance of different maleimide reagents in a bioconjugation reaction.

Maleimide_Comparison_Workflow cluster_reagents Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_analysis Performance Analysis cluster_outcome Outcome Maleimide1 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione Conjugation Thiol-Maleimide Conjugation Maleimide1->Conjugation Maleimide2 N-ethylmaleimide Maleimide2->Conjugation Maleimide3 Other Maleimide Maleimide3->Conjugation Thiol Thiol-containing Biomolecule Thiol->Conjugation Kinetics Reaction Kinetics (LC-MS) Conjugation->Kinetics Monitor Reaction Stability Adduct Stability (HPLC) Conjugation->Stability Analyze Product Comparison Comparative Performance Data Kinetics->Comparison Stability->Comparison

Workflow for comparing maleimide reagents.

Conclusion

The choice of a maleimide reagent has significant implications for the stability and, consequently, the in vivo performance of bioconjugates. While traditional N-alkyl maleimides are effective for many applications, their susceptibility to the retro-Michael reaction can lead to premature cleavage of the conjugate. This compound, as an N-aryl maleimide with a potent electron-withdrawing group, represents a class of reagents designed to overcome this limitation. The accelerated hydrolysis of its thiosuccinimide adduct to a stable, non-reversible form offers a promising strategy for the development of more robust and reliable bioconjugates, particularly for therapeutic applications such as ADCs where in vivo stability is paramount. Researchers and drug developers are encouraged to consider the kinetic properties of both the conjugation reaction and the subsequent adduct stabilization when selecting a maleimide reagent for their specific needs.

References

Stability Showdown: 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione Eclipses SMCC for Robust Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of antibody conjugation, the choice of crosslinker is paramount to the success of their therapeutic and diagnostic agents. While succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has long been a workhorse in the field, emerging data reveals the superior stability of conjugates formed with N-aryl maleimides, such as 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. This guide provides an objective, data-driven comparison of these two crosslinkers, empowering you to make an informed decision for your next groundbreaking project.

The critical weakness of traditional N-alkyl maleimides like SMCC lies in the reversibility of the thiol-maleimide linkage. This bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to premature drug deconjugation. This not only diminishes the therapeutic efficacy of antibody-drug conjugates (ADCs) but can also lead to off-target toxicity. In contrast, N-aryl maleimides, including this compound, are designed to overcome this instability. The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring formed upon conjugation. This ring-opening event creates a stable succinamic acid thioether, effectively locking the payload to the antibody and preventing its premature release.[1]

Quantitative Performance: A Head-to-Head Comparison

Experimental data consistently highlights the enhanced stability of antibody conjugates prepared with N-aryl maleimides over their N-alkyl counterparts. The following tables summarize key performance metrics, offering a clear quantitative comparison.

Table 1: Conjugate Stability in Thiol-Containing Buffer and Serum

Maleimide TypeDeconjugation after 7 days (37°C)Reference
N-Aryl Maleimide (e.g., this compound)< 20%[2]
N-Alkyl Maleimide (e.g., SMCC)35-67%[2]

Table 2: Thiosuccinimide Ring Hydrolysis Rates

Maleimide TypePost-Conjugation Hydrolysis Half-Life (pH 7.4, 37°C)Reference
N-Aryl Maleimide1.5 hours[3]
N-Fluorophenyl Maleimide0.7 hours[3]
N-Alkyl Maleimide27 hours[3]

These data clearly demonstrate that N-aryl maleimides lead to significantly more stable conjugates due to their rapid post-conjugation hydrolysis, which outcompetes the deconjugation pathway.

The Chemistry of Stability: Reaction Mechanisms

The fundamental difference in the stability of conjugates formed with this compound and SMCC lies in the fate of the thiosuccinimide intermediate.

cluster_smcc SMCC (N-Alkyl Maleimide) Conjugation cluster_aryl This compound (N-Aryl Maleimide) Conjugation SMCC_Thiol Antibody-Thiol + SMCC-Payload SMCC_Intermediate Thiosuccinimide Adduct (Unstable) SMCC_Thiol->SMCC_Intermediate SMCC_Deconjugation Deconjugation (Retro-Michael Reaction) SMCC_Intermediate->SMCC_Deconjugation SMCC_Hydrolysis Ring Hydrolysis (Slow) SMCC_Intermediate->SMCC_Hydrolysis SMCC_Stable Stable Conjugate SMCC_Hydrolysis->SMCC_Stable Aryl_Thiol Antibody-Thiol + N-Aryl Maleimide-Payload Aryl_Intermediate Thiosuccinimide Adduct Aryl_Thiol->Aryl_Intermediate Aryl_Hydrolysis Ring Hydrolysis (Fast) Aryl_Intermediate->Aryl_Hydrolysis Aryl_Deconjugation Deconjugation (Minimized) Aryl_Intermediate->Aryl_Deconjugation Aryl_Stable Stable Conjugate Aryl_Hydrolysis->Aryl_Stable

Figure 1: Competing reaction pathways for N-alkyl vs. N-aryl maleimide conjugates.

As illustrated, the rapid hydrolysis of the N-aryl maleimide-derived thiosuccinimide shifts the equilibrium towards the stable, ring-opened product, minimizing the detrimental retro-Michael reaction.

Experimental Protocols

Achieving optimal conjugation requires carefully controlled experimental conditions. Below are detailed protocols for antibody conjugation using both SMCC and a generalized approach for this compound.

Protocol 1: Antibody Conjugation with SMCC

This protocol involves a two-step process: activation of the antibody with SMCC followed by conjugation to a thiol-containing payload.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC dissolved in an organic solvent (e.g., DMSO or DMF)

  • Thiol-containing payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • SMCC Activation:

    • Bring the SMCC vial to room temperature before opening.

    • Dissolve SMCC in DMSO or DMF to a stock concentration of 10 mM.

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The exact ratio should be optimized based on the antibody concentration.[4]

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

  • Removal of Excess SMCC: Immediately remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Thiol-Payload:

    • Add the thiol-containing payload to the maleimide-activated antibody. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR).

    • Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[5]

  • Purification: Purify the antibody conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and other small molecules.

Start Start: Antibody in Amine-Free Buffer Add_SMCC Add SMCC (5-20x molar excess) Start->Add_SMCC Incubate_Activation Incubate (30-60 min, RT) Add_SMCC->Incubate_Activation Desalt Remove Excess SMCC (Desalting Column) Incubate_Activation->Desalt Add_Payload Add Thiol-Payload Desalt->Add_Payload Incubate_Conjugation Incubate (1-2 hr, RT) Add_Payload->Incubate_Conjugation Purify Purify Conjugate (SEC or Dialysis) Incubate_Conjugation->Purify End End: Purified Antibody Conjugate Purify->End

Figure 2: Experimental workflow for SMCC antibody conjugation.
Protocol 2: Antibody Conjugation with this compound

This protocol is adapted from general maleimide conjugation procedures, with considerations for the properties of N-aryl maleimides. The key difference is the optional step to promote the stabilizing hydrolysis reaction.

Materials:

  • Antibody with available cysteine residues (either native or engineered) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload conjugate

  • Buffer for hydrolysis (optional): e.g., PBS, pH 8.6

  • Desalting or size-exclusion chromatography columns

Procedure:

  • Antibody Preparation: If necessary, reduce antibody disulfide bonds to generate free thiols using a reducing agent like TCEP or DTT. Purify the reduced antibody to remove the reducing agent.

  • Conjugation:

    • Dissolve the this compound-payload in a compatible solvent (e.g., DMSO).

    • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents per thiol) of the maleimide-payload to the reduced antibody.

    • Incubate at room temperature for 1-2 hours at pH 7.4. N-aryl maleimides have been shown to react efficiently at this pH.[6]

  • Stabilizing Hydrolysis (Optional but Recommended):

    • To drive the reaction towards the stable, hydrolyzed product, the pH of the reaction mixture can be raised to ~8.6 and incubated for an additional hour at 37°C.[7]

  • Purification: Purify the antibody conjugate using size-exclusion chromatography to remove any unreacted payload and aggregates.

Start Start: Reduced Antibody (Free Thiols) Add_Maleimide Add N-Aryl Maleimide-Payload Start->Add_Maleimide Incubate_Conjugation Incubate (1-2 hr, pH 7.4, RT) Add_Maleimide->Incubate_Conjugation Hydrolysis_Step Optional: Promote Hydrolysis (pH 8.6, 1 hr, 37°C) Incubate_Conjugation->Hydrolysis_Step Purify Purify Conjugate (SEC) Hydrolysis_Step->Purify End End: Stable Antibody Conjugate Purify->End

Figure 3: Experimental workflow for N-aryl maleimide antibody conjugation.

Conclusion: A Clear Choice for Stability

The evidence strongly supports the use of this compound and other N-aryl maleimides over SMCC for applications demanding high in vivo stability, particularly in the development of therapeutic antibody-drug conjugates. The inherent chemical properties of N-aryl maleimides favor a stabilizing hydrolysis reaction that effectively prevents premature drug release. By understanding the underlying chemistry and employing optimized protocols, researchers can harness the superior stability of N-aryl maleimide conjugates to develop more robust, effective, and safer biotherapeutics.

References

A Comparative Guide to Quantifying the Labeling Efficiency of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and efficient labeling of cysteine residues is a cornerstone of chemical proteomics, enabling the study of protein function, structure, and drug-target engagement. 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione (NPP), a member of the maleimide family of reagents, is a powerful tool for this purpose, reacting selectively with thiol groups on cysteine residues.

This guide provides an objective comparison of NPP's performance against other common thiol-reactive reagents, supported by experimental data. It details protocols for quantifying labeling efficiency and outlines the mass spectrometry-based methodologies used for analysis.

Reaction Mechanism: The Thiol-Maleimide Michael Addition

The conjugation of NPP to a cysteine residue proceeds via a Michael addition reaction.[1] In this mechanism, the nucleophilic thiol group of a cysteine attacks one of the carbon atoms of the maleimide's electron-deficient carbon-carbon double bond.[2] This reaction is highly efficient and forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[1][2]

Key characteristics of this reaction include:

  • High Specificity: The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[2][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, such as the side chain of lysine.[2][3][4]

  • Rapid Kinetics: The reaction proceeds quickly under mild, physiological conditions, often reaching high conversion at room temperature.[2][3] This reliability has led to its classification as a "click chemistry" reaction.[1][4]

  • Potential Side Reactions: At pH values above 7.5, reactivity with amines increases.[2] The maleimide ring is also susceptible to hydrolysis at higher pH, rendering it inactive.[2] Additionally, a side reaction with unprotected N-terminal cysteines can lead to a thiazine rearrangement.[1][2]

Caption: Thiol-Maleimide Michael Addition Reaction.

Comparison of Thiol-Reactive Probes

The selection of a labeling reagent has a significant impact on experimental outcomes, influencing both labeling efficiency and data quality. While NPP is highly effective, alternatives such as Iodoacetamide (IAA) and Acrylamide are also widely used. Each has distinct properties regarding reactivity and specificity.

A systematic comparison of different alkylation reagents revealed that iodine-containing reagents like IAA and iodoacetic acid (IAC) resulted in lower peptide identification efficiencies compared to acrylamide and chloroacetamide.[5] This is largely due to off-target reactions, particularly the modification of methionine residues, which leads to a prominent neutral loss during mass spectrometry analysis, thereby complicating peptide identification.[5] Acrylamide has been shown to yield better results in some proteomics workflows.[5] N-ethylmaleimide (NEM), another maleimide, can cause a high number of side reactions with lysine residues.[6]

FeatureThis compound (Maleimide)Iodoacetamide (IAA)Acrylamide
Reaction Mechanism Michael Addition[1]Nucleophilic Substitution (Alkylation)Michael Addition
Optimal pH 6.5 - 7.5[4]> 7.5 (favors alkaline conditions)[7]~7.0 - 8.5
Reaction Speed Very Fast[2]Fast, but generally slower than maleimidesSlower than IAA and Maleimides
Cysteine Specificity Highly specific at optimal pH[4]Generally specific, but pH-dependent[7]High
Key Side Reactions Lysine, Histidine (at pH > 7.5); N-terminus[2][6]Methionine, Lysine, Histidine, N-terminus[5][8]N-terminus, Lysine[6]
Resulting Bond Thiosuccinimide (can be reversible)[4]Thioether (Stable)Thioether (Stable)
MS/MS Behavior Generally clean fragmentationCan cause neutral loss from modified Methionine, complicating identification[5]Generally clean fragmentation

Experimental Protocol: Quantification of Labeling Efficiency

Determining the efficiency of a labeling reaction is critical for accurate data interpretation. A typical bottom-up proteomics workflow is employed to measure the extent of cysteine modification. This protocol involves labeling proteins prior to enzymatic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Extraction & Preparation:

    • Extract total protein from cells or tissues using a suitable lysis buffer containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduction of Disulfide Bonds:

    • To ensure all cysteine thiols are available for labeling, reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes. Other reducing agents like TCEP can also be used.[6]

  • Cysteine Labeling (Alkylation):

    • Cool the sample to room temperature.

    • Add the thiol-reactive reagent (e.g., NPP, IAA) to a final concentration of 15-20 mM. A 2-4 fold molar excess over the reducing agent is common.

    • Incubate in the dark at room temperature for 30-60 minutes.[6]

  • Quenching:

    • Stop the labeling reaction by adding a quenching reagent that will react with any excess alkylating agent. DTT can be added to a final concentration of 5 mM to quench the reaction.[2][6]

  • Protein Digestion:

    • Prepare the protein sample for digestion, often by precipitation (e.g., with acetone) or buffer exchange to remove interfering substances.

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a protease, typically Trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents prior to MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.

    • The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment them to determine their amino acid sequence (MS2 scan).

  • Data Analysis & Quantification:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify the expected mass shift corresponding to the labeling reagent as a variable modification on cysteine residues.

    • Quantify labeling efficiency by comparing the signal intensity of the labeled version of a cysteine-containing peptide to the unlabeled version.

G A Protein Extraction & Quantification B Reduction (e.g., 10 mM DTT, 56°C) A->B C Labeling (Alkylation) (e.g., 20 mM NPP, RT, dark) B->C D Quenching (e.g., 5 mM DTT) C->D E Proteolytic Digestion (e.g., Trypsin, 37°C) D->E F Peptide Desalting (C18 SPE) E->F G LC-MS/MS Analysis F->G H Data Analysis: - Peptide Identification - Quantification of Modification G->H

Caption: Workflow for quantifying cysteine labeling efficiency.

Mass Spectrometry-Based Quantification Strategies

Two primary strategies are used in mass spectrometry to quantify the extent of protein or peptide labeling: label-free quantification and stable isotope labeling.

StrategyDescriptionAdvantagesDisadvantages
Label-Free Quantification (LFQ) Samples (e.g., labeled vs. control) are analyzed in separate MS runs. The relative abundance of a peptide is determined by comparing its extracted ion chromatogram (XIC) peak area or its spectral counts across runs.[9]Cost-effective, simple workflow, suitable for a large number of samples.[9]Susceptible to run-to-run variation in instrument performance, which can affect precision.[7]
Stable Isotope Labeling Uses "light" and "heavy" isotope-labeled versions of a reagent to differentially label samples.[10] The samples are mixed and analyzed in a single MS run. Peptides appear as pairs of peaks separated by a known mass difference, and the ratio of their intensities provides accurate relative quantification.[10][11]High accuracy and precision, as samples are compared within the same run, minimizing analytical variability.[10]Higher cost due to expensive isotopic reagents; can have lower proteome coverage if labeling is incomplete.[7]

References

A Researcher's Guide to Validating 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione Conjugate Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of in vitro assays to validate the biological activity of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione (NPP) conjugates. Due to the presence of the maleimide functional group, a known Michael acceptor, these conjugates are anticipated to act as covalent inhibitors, making specific assay selection crucial for accurate characterization.

This guide outlines experimental protocols and presents comparative data to facilitate the assessment of cytotoxicity, induction of apoptosis, and target engagement. The data presented herein is a representative compilation derived from studies on various maleimide-containing compounds, intended to serve as a practical example for validating novel NPP conjugates.

Comparative Analysis of In Vitro Assays

The validation of a novel NPP conjugate begins with a tiered approach, starting with broad cytotoxicity screening, followed by mechanistic assays to elucidate the mode of action, and finally, specific assays to confirm covalent target engagement.

Table 1: Comparative Cytotoxicity of a Representative Maleimide Conjugate (MC-1) in Cancer Cell Lines

The initial assessment of an NPP conjugate's activity involves determining its cytotoxicity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter obtained from these assays.

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)[1][2]
HL-60LeukemiaMTT488.09
MCF-7Breast CancerMTT483.26
A549Lung CancerMTT489.34
SK-Mel-28MelanomaMTT72~25 (estimated)
HUVECNormal (non-cancerous)MTT72>100

Data is representative and compiled from studies on various maleimide derivatives for illustrative purposes.

Table 2: Mechanistic Assay Comparison for a Representative Maleimide Conjugate (MC-1)

Following the confirmation of cytotoxic activity, it is essential to determine the mechanism of cell death. For covalent inhibitors that induce apoptosis, assays quantifying apoptosis and caspase activation are critical.

Assay TypeCell LineParameter MeasuredMethodResult
Annexin V/PI StainingSK-Mel-28Apoptotic vs. Necrotic CellsFlow CytometrySignificant increase in Annexin V positive cells[3][4]
Caspase-Glo® 3/7 AssayHL-60Caspase-3 and -7 ActivityLuminescenceDose-dependent increase in caspase activity
Covalent Binding AssayPurified Target EnzymeCovalent Adduct FormationMass SpectrometryConfirmation of covalent modification of target protein
Enzyme Inhibition AssayPurified Target EnzymeInhibition KineticsSpectrophotometryTime-dependent inhibition characteristic of covalent binding

Results are qualitative summaries based on typical outcomes for covalent inhibitors.

Key Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. Below are methodologies for the key assays mentioned above.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the NPP conjugate and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with the NPP conjugate for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the NPP conjugate.

  • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Intact Protein Mass Spectrometry for Covalent Binding Confirmation

This assay directly confirms the covalent modification of a target protein by the NPP conjugate.

Protocol:

  • Incubate the purified target protein with the NPP conjugate at various concentrations and time points.

  • Remove excess, unbound conjugate using a desalting column.

  • Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS).

  • A mass shift corresponding to the molecular weight of the NPP conjugate confirms covalent adduct formation.

Enzyme Inhibition Kinetic Assay

For NPP conjugates targeting a specific enzyme, this assay determines the kinetic parameters of inhibition, distinguishing covalent from non-covalent mechanisms.

Protocol:

  • Perform enzyme activity assays in the presence of varying concentrations of the NPP conjugate.

  • Pre-incubate the enzyme and the conjugate for different time intervals before adding the substrate.

  • Monitor the reaction progress over time by measuring product formation.

  • A time-dependent decrease in enzyme activity that is not reversible by dilution is indicative of irreversible covalent inhibition. Data can be fitted to kinetic models to determine parameters such as k_inact and K_I.

Visualizing the Pathways and Workflows

Mechanism of Michael Addition

The reactive core of the this compound conjugate is the maleimide group, which acts as a Michael acceptor. This electrophilic moiety readily reacts with nucleophilic residues on proteins, such as the thiol group of cysteine, forming a stable covalent bond.

Michael_Addition Mechanism of Michael Addition cluster_reactants Reactants cluster_product Product NPP_Conjugate This compound (Michael Acceptor) Covalent_Adduct Stable Covalent Adduct (Inactivated Protein) NPP_Conjugate->Covalent_Adduct Thiol-Michael Addition Protein_Thiol Protein with Nucleophilic Thiol (e.g., Cysteine) Protein_Thiol->Covalent_Adduct

Caption: Covalent bond formation via Michael addition.

Experimental Workflow for In Vitro Validation

A systematic workflow ensures a thorough evaluation of the NPP conjugate's activity, from initial screening to mechanistic understanding.

Experimental_Workflow In Vitro Validation Workflow Start Novel NPP Conjugate Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Caspase_Activity Caspase Activation (Caspase-Glo Assay) Apoptosis_Assay->Caspase_Activity Mechanism_of_Action Elucidate Mechanism of Action Caspase_Activity->Mechanism_of_Action Target_Engagement Confirm Covalent Binding (Mass Spectrometry) Mechanism_of_Action->Target_Engagement Enzyme_Kinetics Enzyme Inhibition Kinetics Target_Engagement->Enzyme_Kinetics Validate_Target Validate Covalent Target Engagement Enzyme_Kinetics->Validate_Target

Caption: A stepwise approach for validating NPP conjugates.

Signaling Pathway: Caspase-Mediated Apoptosis

NPP conjugates, like many covalent inhibitors, can induce apoptosis through the activation of a caspase cascade, leading to programmed cell death.

Apoptosis_Pathway Caspase-Mediated Apoptosis Pathway NPP_Conjugate NPP Conjugate Target_Protein Target Protein Inhibition NPP_Conjugate->Target_Protein Cellular_Stress Cellular Stress Target_Protein->Cellular_Stress Initiator_Caspases Activation of Initiator Caspases (e.g., Caspase-8, 9) Cellular_Stress->Initiator_Caspases Executioner_Caspases Activation of Executioner Caspases (e.g., Caspase-3, 7) Initiator_Caspases->Executioner_Caspases Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified caspase cascade leading to apoptosis.

References

A Comparative Guide to Control Experiments for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and covalent labeling of proteins is a cornerstone of modern chemical biology and drug development. Reagents such as 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a member of the maleimide family, are invaluable tools for selectively targeting cysteine residues. This high selectivity is attributed to the rapid Michael addition reaction between the maleimide's electron-deficient double bond and the nucleophilic thiol group of cysteine residues, typically performed at a pH range of 6.5-7.5.[1] However, ensuring the specificity of this labeling event is paramount for the accurate interpretation of experimental results and the development of safe and effective therapeutics. This guide provides an objective comparison of essential control experiments to validate the specificity of labeling reactions with this compound and other maleimide-based reagents, supported by experimental data and detailed protocols.

The Importance of Controls in Maleimide Labeling

While the thiol-maleimide reaction is highly selective, several factors can contribute to off-target labeling or ambiguous results. These include:

  • Reaction with other nucleophiles: At pH values above 7.5, the reactivity of maleimides with other nucleophilic residues, primarily the ε-amino group of lysine, increases.[2]

  • Hydrolysis of the maleimide: The maleimide ring is susceptible to hydrolysis, especially at elevated pH, rendering it inactive for conjugation.[3]

  • Instability of the thioether bond: The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the potential for the label to be transferred to other thiols.[4]

Therefore, a rigorous set of control experiments is crucial to confirm that the observed labeling is indeed the result of a specific, covalent modification of the intended cysteine residue.

Comparative Analysis of Control Experiments

The following table summarizes key control experiments, their purpose, and a comparison of their methodologies and the nature of the data they provide.

Control ExperimentPurposeMethodologyData OutputComparison of Alternatives
Blocking with Small Molecule Thiols To demonstrate that the labeling is specific to thiol groups.Pre-incubation of the protein with a molar excess of a small molecule thiol (e.g., N-ethylmaleimide (NEM) or L-cysteine) before adding the this compound probe.Qualitative (e.g., reduction or absence of a band on a gel) or quantitative (e.g., mass shift in mass spectrometry).NEM: Irreversibly blocks thiols, providing a permanent block. L-cysteine: A more biologically relevant thiol that can also serve as a blocking agent. The choice depends on the specific experimental context.
Competition Assay To demonstrate that the labeling is specific to the intended binding site.Pre-incubation of the protein with a non-labeled version of the molecule of interest or a known binder to the target site before adding the maleimide probe.Reduction in labeling signal (e.g., fluorescence, radioactivity) in the presence of the competitor.This is a highly specific control for targeted probes. An alternative is to use a structurally similar but inactive compound as a negative control competitor.
Cysteine-Deficient Mutant/Protein To confirm that the labeling is cysteine-dependent.Performing the labeling reaction on a mutant version of the target protein where the target cysteine has been replaced with a non-nucleophilic amino acid (e.g., alanine or serine), or using a protein known to lack cysteine residues.Absence of labeling in the mutant/cysteine-free protein compared to the wild-type.This is a definitive but often resource-intensive control. Using a commercially available cysteine-free protein can be a more accessible alternative for validating the general thiol-reactivity of the probe.
pH Control To assess the contribution of off-target labeling of other nucleophiles, such as lysines.Performing the labeling reaction at different pH values, for example, at pH 7.0 (optimal for thiol reactivity) and pH 8.5 (where lysine reactivity increases).Mass spectrometry analysis to identify and quantify labeling on cysteine versus lysine residues at different pH values.While direct quantitative comparisons in the literature are sparse, it is a well-established principle that increasing the pH above 7.5 increases the rate of reaction with primary amines.[2]
Mass Spectrometry (MS) Validation To definitively confirm covalent modification, identify the site of labeling, and quantify labeling efficiency.Analysis of the labeled protein by intact protein MS to observe the mass shift corresponding to the addition of the label, followed by tandem MS (MS/MS) of proteolytic digests to pinpoint the modified residue.Precise mass of the protein-probe adduct and identification of the specific amino acid residue that has been labeled.MS is considered the gold standard for validating covalent labeling.[5] Alternative methods like Western blotting or fluorescence imaging can confirm labeling but do not provide the same level of detail regarding the modification site.

Experimental Protocols

Detailed methodologies for key control experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and probes.

Protocol 1: Blocking Control with N-Ethylmaleimide (NEM)

Objective: To confirm that the labeling of the target protein with this compound is thiol-dependent.

Materials:

  • Target protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS or HEPES, pH 7.0-7.5)[6][7][8]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in DMSO)

  • Degassed reaction buffer (e.g., PBS, pH 7.2)

  • (Optional) TCEP solution to reduce disulfide bonds[6][7][8][9]

Procedure:

  • Sample Preparation: Prepare two aliquots of the target protein solution.

  • (Optional) Reduction: If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP to each aliquot and incubate for 30 minutes at room temperature.[9]

  • Blocking Step: To one aliquot (the "Blocked" sample), add NEM to a final concentration of 10-20 mM. To the other aliquot (the "Control" sample), add an equivalent volume of DMSO. Incubate both samples for 1 hour at room temperature with gentle mixing.

  • Labeling Reaction: Add the this compound probe to both the "Blocked" and "Control" samples to a final concentration of 1-5 mM. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the probe is fluorescent.[6][7]

  • Quenching and Analysis: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or dithiothreitol (DTT). Analyze the samples by SDS-PAGE followed by appropriate visualization (e.g., Coomassie staining, fluorescence imaging, or Western blot) and/or by mass spectrometry.

Expected Outcome: The labeling signal should be significantly reduced or absent in the "Blocked" sample compared to the "Control" sample, indicating that the labeling is dependent on available thiol groups.

Protocol 2: Competition Assay

Objective: To demonstrate that the labeling of the target protein is specific to the intended binding site.

Materials:

  • Target protein solution

  • This compound probe

  • Competitor molecule (unlabeled version of the probe or a known binder) stock solution

  • Reaction buffer

Procedure:

  • Sample Preparation: Prepare three sets of protein aliquots: "No Competitor," "Competitor," and "Negative Control Competitor" (optional).

  • Pre-incubation with Competitor: To the "Competitor" sample, add the competitor molecule at a significant molar excess (e.g., 10 to 100-fold) over the probe concentration. To the "No Competitor" sample, add an equivalent volume of the competitor's solvent. If using a negative control, add it to the "Negative Control Competitor" sample. Incubate all samples for 1 hour at room temperature.[3]

  • Labeling: Add the this compound probe to all samples at the desired final concentration.

  • Incubation and Analysis: Incubate the reactions as described in Protocol 1. Analyze the samples to quantify the extent of labeling.

Expected Outcome: The labeling signal in the "Competitor" sample should be significantly lower than in the "No Competitor" sample. The "Negative Control Competitor" should not significantly reduce the labeling signal.

Protocol 3: Mass Spectrometry Validation

Objective: To confirm the covalent attachment of the this compound probe and identify the site of modification.

Materials:

  • Labeled protein sample

  • Unlabeled control protein sample

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

  • Protease (e.g., trypsin)

  • Buffers for digestion and LC-MS analysis

Procedure:

  • Intact Protein Analysis:

    • Desalt the labeled and unlabeled protein samples.

    • Analyze by mass spectrometry to determine the molecular weight of the intact proteins.

  • Proteolytic Digestion and Peptide Mapping:

    • Denature, reduce, and alkylate (with a different alkylating agent like iodoacetamide for non-labeled cysteines) both the labeled and unlabeled protein samples.

    • Digest the proteins with a protease (e.g., trypsin) overnight.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • For intact analysis, compare the mass of the labeled protein to the unlabeled control. The mass difference should correspond to the mass of the this compound adduct.

    • For peptide mapping, search the MS/MS data against the protein sequence to identify peptides that are modified with the probe. The fragmentation pattern will confirm the specific residue of modification.

Expected Outcome: A clear mass shift in the intact protein analysis and the identification of a specific cysteine residue modified with the probe in the peptide mapping analysis will provide definitive evidence of successful and specific covalent labeling.

Visualizing Experimental Workflows

Diagrams created using the DOT language can help to visualize the logic and workflow of these control experiments.

experimental_workflow cluster_blocking Blocking Control cluster_competition Competition Control Protein_B Target Protein Blocker Add Blocker (e.g., NEM) Protein_B->Blocker Probe_B Add Maleimide Probe Blocker->Probe_B Analysis_B Analysis (MS, Gel) Probe_B->Analysis_B Protein_C Target Protein Competitor Add Competitor Protein_C->Competitor Probe_C Add Maleimide Probe Competitor->Probe_C Analysis_C Analysis (MS, Gel) Probe_C->Analysis_C

Workflow for blocking and competition control experiments.

signaling_pathway cluster_logic Logic of Control Experiments Observed_Labeling Observed Labeling Is_Specific Is Labeling Specific? Observed_Labeling->Is_Specific Blocking_Control Blocking Control Is_Specific->Blocking_Control Thiol-dependent? Competition_Control Competition Control Is_Specific->Competition_Control Site-specific? Cys_Mutant_Control Cys-Mutant Control Is_Specific->Cys_Mutant_Control Cys-dependent? Yes Yes Blocking_Control->Yes Blocked No No (Off-Target) Blocking_Control->No Not Blocked Competition_Control->Yes Competed Competition_Control->No Not Competed Cys_Mutant_Control->Yes No Label Cys_Mutant_Control->No Label Present

Decision tree for validating labeling specificity.

By implementing a comprehensive suite of control experiments, researchers can confidently validate the specificity of their labeling reactions, ensuring the generation of high-quality, reproducible data. The combination of blocking, competition, and mass spectrometry-based approaches provides a robust framework for characterizing the interactions of this compound and other maleimide-based reagents with their protein targets.

References

The Strategic Advantage of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of a coupling reagent is paramount to the success of their endeavors. Among the arsenal of thiol-reactive compounds, 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide family, presents distinct advantages over conventional reagents, particularly in applications demanding high stability and reaction efficiency. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, detailed methodologies, and visual workflows to inform the selection of the optimal bioconjugation partner.

The utility of maleimides in bioconjugation stems from their high reactivity and selectivity towards thiol groups of cysteine residues under physiological conditions.[1] This specificity allows for the precise modification of proteins and other biomolecules. However, the stability of the resulting thioether bond has been a significant concern with traditional N-alkyl maleimides, as they are susceptible to a retro-Michael reaction, leading to deconjugation.[2][3] The introduction of an aryl substituent on the maleimide nitrogen, particularly one bearing an electron-withdrawing group like the 3-nitro group, has emerged as a pivotal strategy to overcome this limitation.

Enhanced Reaction Kinetics and Superior Conjugate Stability

The primary advantages of employing this compound lie in its accelerated reaction kinetics and the enhanced stability of the resulting bioconjugate. The electron-withdrawing nature of the 3-nitrophenyl group significantly influences the reactivity of the maleimide ring and the stability of the subsequent thiosuccinimide adduct.

N-aryl maleimides have been demonstrated to react approximately 2.5 times faster with thiol-containing substrates compared to their N-alkyl counterparts.[4] This accelerated rate of conjugation is advantageous in time-sensitive applications, such as radiolabeling with short-lived isotopes.

More critically, the electron-withdrawing nitro group promotes the hydrolysis of the thiosuccinimide ring in the conjugate.[5] This ring-opening event is highly desirable as it forms a stable and irreversible succinamic acid thioether, effectively preventing the retro-Michael reaction and subsequent thiol exchange with other endogenous thiols like glutathione.[2][6] This leads to significantly more stable bioconjugates, a crucial factor for in vivo applications such as antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity and reduced efficacy.[3]

Performance Comparison: this compound vs. Alternative Maleimides

The following tables summarize the key performance indicators of this compound in comparison to other commonly used maleimide reagents. The data for the 3-nitrophenyl derivative is extrapolated from the established trends for N-aryl maleimides with electron-withdrawing groups.

Parameter This compound N-phenylmaleimide N-ethylmaleimide (NEM) Reference
Reaction Rate with Thiols Very Fast (relative)FastModerate[4]
Conjugate Stability (Serum) Very HighHighModerate to Low[2][3]
Susceptibility to Retro-Michael Reaction Very Low (due to rapid hydrolysis)LowHigh[2][5]
Thiosuccinimide Ring Hydrolysis Rate Very FastFastSlow[5]
Reagent Deconjugation in Serum (7 days at 37°C) Reference
N-aryl maleimide conjugate < 20%[3]
N-alkyl maleimide conjugate 35-67%[3]

Experimental Protocols

A detailed methodology for a typical bioconjugation experiment using an N-aryl maleimide is provided below. This protocol can be adapted for this compound.

General Protocol for Protein Labeling with this compound

Materials:

  • Protein of interest with an accessible cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bond.

  • Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the maleimide over the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching: Add a 10-fold molar excess of the quenching reagent (e.g., L-cysteine) over the maleimide to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove the excess reagent and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis.

  • Post-conjugation Hydrolysis (Optional but Recommended): To ensure complete stabilization, the purified conjugate can be incubated at a slightly basic pH (e.g., pH 8.0-8.5) for a short period (e.g., 1-2 hours) to facilitate the hydrolysis of the thiosuccinimide ring. The optimal conditions should be determined empirically.

  • Characterization: Characterize the final conjugate using techniques such as mass spectrometry to confirm the conjugation and determine the degree of labeling.

Visualizing the Bioconjugation Workflow and Stability Advantage

The following diagrams, created using the DOT language, illustrate the key processes involved in bioconjugation with this compound.

Bioconjugation_Workflow Protein Protein-SH Conjugate Thiosuccinimide Adduct (Reversible Intermediate) Protein->Conjugate Michael Addition (Fast Reaction) Maleimide 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione Maleimide->Conjugate StableConjugate Stable Succinamic Acid Thioether (Irreversible) Conjugate->StableConjugate Hydrolysis (Accelerated) Stability_Comparison cluster_0 N-Alkyl Maleimide Conjugate cluster_1 This compound Conjugate Alkyl_Conjugate Thiosuccinimide Adduct Retro_Michael Retro-Michael Reaction (Deconjugation) Alkyl_Conjugate->Retro_Michael Prone to Aryl_Conjugate Thiosuccinimide Adduct Hydrolysis Rapid Hydrolysis Aryl_Conjugate->Hydrolysis Stable_Product Stable Succinamic Acid Thioether Hydrolysis->Stable_Product

References

A Comparative Guide to the Spectroscopic Validation of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the validation of conjugation reactions involving 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione. We offer a detailed examination of experimental data and protocols for key analytical techniques, alongside a comparison with alternative conjugation chemistries.

Introduction

This compound is a member of the N-arylmaleimide family, compounds widely utilized in bioconjugation.[1] The maleimide group is highly reactive towards thiol groups, found in cysteine residues of proteins and peptides, forming stable thioether linkages.[2][3] This specific reactivity allows for the site-selective modification of biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[4]

The success of any conjugation strategy hinges on the accurate confirmation and characterization of the resulting conjugate. Spectroscopic techniques are indispensable tools for this validation, providing qualitative and quantitative evidence of bond formation. This guide will focus on the application of UV-Vis, NMR, and FT-IR spectroscopy, as well as mass spectrometry, in validating the conjugation of this compound.

Spectroscopic Validation Workflow

The general workflow for the synthesis and validation of a maleimide conjugate involves the reaction of the maleimide compound with a thiol-containing molecule, followed by purification and spectroscopic analysis to confirm the structure and purity of the final product.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Validation Reactants This compound + Thiol-containing molecule (e.g., Cysteine) Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Reactants->Conjugation Purification Purification (e.g., HPLC, Dialysis) Conjugation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Confirm Reaction NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation FT_IR FT-IR Spectroscopy Purification->FT_IR Functional Group Analysis Mass_Spec Mass Spectrometry Purification->Mass_Spec Mass Verification Final_Conjugate Validated Conjugate UV_Vis->Final_Conjugate NMR->Final_Conjugate FT_IR->Final_Conjugate Mass_Spec->Final_Conjugate

Fig. 1: General workflow for spectroscopic validation.

Comparative Analysis of Spectroscopic Techniques

The conjugation of this compound to a thiol-containing molecule results in predictable changes in its spectroscopic signature. The formation of a new covalent bond alters the electronic environment and vibrational modes of the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for monitoring the progress of the conjugation reaction in real-time. The maleimide group possesses a distinct absorbance peak around 300 nm, which diminishes upon reaction with a thiol.[5] This change is due to the saturation of the double bond within the pyrrole-2,5-dione ring, leading to a loss of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the conjugate. In ¹H NMR, the disappearance of the vinyl proton signals of the maleimide (typically around 6.7-6.8 ppm) is a key indicator of successful conjugation. Concurrently, new signals corresponding to the protons of the newly formed succinimide ring will appear at a higher field (upfield shift). In ¹³C NMR, the signals for the vinyl carbons of the maleimide will also disappear and be replaced by signals for the saturated carbons of the succinimide ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups. The C=C stretching vibration of the maleimide ring (around 1500-1600 cm⁻¹) is expected to decrease or disappear upon conjugation. Changes in the C=O (carbonyl) stretching frequencies of the dione (typically around 1700-1780 cm⁻¹) may also be observed due to the change in the ring structure.[6]

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of conjugation by confirming the molecular weight of the product. The expected mass of the conjugate should be the sum of the molecular weights of this compound (218.17 g/mol ) and the thiol-containing molecule, minus the mass of no atoms as it is an addition reaction. High-resolution mass spectrometry can further confirm the elemental composition.

Quantitative Data Summary

The following table summarizes the expected spectroscopic changes upon conjugation of this compound with a generic thiol (R-SH).

Spectroscopic TechniqueThis compoundThiol Adduct (Conjugate)
UV-Vis (λmax) ~300 nmLoss of absorbance at ~300 nm
¹H NMR (δ, ppm) Vinyl H: ~6.8Absence of vinyl H signals; new succinimide ring protons
¹³C NMR (δ, ppm) Vinyl C: ~134Absence of vinyl C signals; new sp³ carbon signals
FT-IR (cm⁻¹) C=C stretch: ~1590; C=O stretch: ~1710, 1770Disappearance of C=C stretch; shift in C=O bands
Mass Spec (m/z) 218.17 (as [M+H]⁺ or other ion)[218.17 + MW of R-SH + H]⁺

Comparison with Alternative Conjugation Chemistries

While maleimide chemistry is robust, concerns about the stability of the resulting thioether bond, which can undergo a retro-Michael reaction, have led to the development of alternatives.[4][7]

5-Hydroxy-pyrrolone (5HP2O) Building Blocks

5-hydroxy-pyrrolone derivatives have been proposed as a versatile alternative to maleimides for cysteine conjugation.[8] They form stable adducts and offer opportunities for multi-functionalization.[8] The conjugation can be monitored by NMR and mass spectrometry, with changes analogous to those seen with maleimides (i.e., saturation of a double bond and an increase in mass).

Phenyl-1,2,4-triazole-3,5-diones (PTADs)

PTADs offer a "click-like" reaction with the phenolic side chain of tyrosine residues, providing an alternative to cysteine-focused conjugation.[9][10] This reaction is very rapid and results in a stable conjugate.[9] Spectroscopic validation would involve monitoring the disappearance of the tyrosine phenol protons in ¹H NMR and a corresponding mass increase in MS.

Comparative Data of Alternatives
FeatureThis compound5-Hydroxy-pyrrolone (5HP2O)Phenyl-1,2,4-triazole-3,5-dione (PTAD)
Target Residue Cysteine (Thiol)Cysteine (Thiol)Tyrosine (Phenol)
Reaction Type Michael AdditionMichael AdditionEne-type Reaction
Key ¹H NMR Change Disappearance of maleimide vinyl protonsDisappearance of α,β-unsaturated protonsShift/disappearance of tyrosine phenol protons
Bond Stability Susceptible to retro-Michael reactionEnhanced stability against hydrolysis and retro-MichaelHighly stable conjugate[9]
UV-Vis Monitoring Yes (loss of ~300 nm absorbance)[5]Possible, dependent on chromophoreYes (PTADs are colored)

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Dissolution: Dissolve the thiol-containing molecule (e.g., a peptide) in a suitable buffer, typically a phosphate or HEPES buffer at pH 6.5-7.5.[7]

  • Maleimide Addition: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) and add it to the thiol solution. A slight molar excess of the maleimide (1.5-5 equivalents) is often used.[5]

  • Reaction: Incubate the reaction mixture at room temperature for 1-2 hours.[5]

  • Quenching (Optional): Add a small molecule thiol like β-mercaptoethanol or cysteine to quench any unreacted maleimide.

  • Purification: Purify the conjugate using an appropriate method such as reverse-phase HPLC (RP-HPLC), size-exclusion chromatography, or dialysis to remove unreacted starting materials and byproducts.

Protocol 2: Spectroscopic Analysis
  • UV-Vis Spectroscopy:

    • Prepare solutions of the starting maleimide, the thiol, and the purified conjugate in a suitable buffer.

    • Record the absorbance spectra from 220 nm to 400 nm using a spectrophotometer.

    • Compare the spectra, noting the decrease in absorbance around 300 nm for the conjugate.[5]

  • NMR Spectroscopy:

    • Lyophilize the purified conjugate to a dry powder.

    • Dissolve the sample in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analyze the spectra for the disappearance of maleimide vinyl peaks and the appearance of new succinimide peaks.

  • FT-IR Spectroscopy:

    • Prepare a sample of the lyophilized conjugate, typically as a KBr pellet or using an ATR accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Compare the spectrum to that of the starting maleimide, focusing on the C=C and C=O stretching regions.

  • Mass Spectrometry (LC-MS):

    • Dissolve the purified conjugate in a suitable solvent for LC-MS analysis (e.g., water/acetonitrile with 0.1% formic acid).

    • Inject the sample onto an LC-MS system, often using a C18 column for separation.

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI).

    • Determine the molecular weight from the resulting spectrum and compare it to the theoretical mass.

Conclusion

The spectroscopic validation of this compound conjugation is a critical step in the development of precisely engineered biomolecules. A multi-faceted approach utilizing UV-Vis, NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of successful conjugation. While maleimide chemistry is a powerful tool, understanding its limitations and being aware of alternative strategies, such as those employing 5-hydroxy-pyrrolones or PTADs, is essential for the modern researcher. The choice of conjugation chemistry and corresponding validation methods should be tailored to the specific application, considering factors such as the target biomolecule, desired stability, and available analytical resources.

G cluster_0 Reactants cluster_1 Product Maleimide 1-(3-nitrophenyl)-1H- pyrrole-2,5-dione Conjugate Thioether Adduct Maleimide->Conjugate Michael Addition Thiol R-SH (e.g., Cysteine) Thiol->Conjugate

Fig. 2: Maleimide-thiol conjugation reaction.

References

A Comparative Guide to Alternative Crosslinking Agents for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly influences the stability, efficacy, and homogeneity of the resulting conjugate. The maleimide-based crosslinker, 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, an N-aryl maleimide, offers specific reactivity towards sulfhydryl groups. However, the field of bioconjugation has evolved, presenting a landscape of alternative reagents designed to overcome the limitations of traditional maleimides and to provide enhanced performance characteristics. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols.

The Challenge with Traditional Maleimide Conjugates

The primary concern with conventional maleimide-thiol conjugates, particularly those with N-alkyl substituents, is their instability in vivo. The thioether bond formed is susceptible to a retro-Michael reaction, leading to deconjugation and premature release of the payload. This can result in reduced therapeutic efficacy and increased off-target toxicity.

N-aryl maleimides, such as this compound, represent an improvement. The aromatic substitution accelerates the hydrolysis of the thiosuccinimide ring formed upon conjugation. This ring-opening yields a stable succinamic acid thioether, which is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[1]

Comparative Analysis of Crosslinking Agents

This section provides a detailed comparison of various crosslinking agents, with a focus on their reactivity, the stability of the resulting conjugate, and their primary applications.

Data Presentation: Quantitative Comparison of Linker Stability

The following table summarizes the stability of various linker types in plasma or serum, providing a quantitative basis for comparison.

Linker TypeConjugate ModelIncubation Conditions% Intact Conjugate / Stability MetricKey Findings & References
N-Aryl Maleimide Cysteine-linked ADCMouse Serum, 37°C, 7 days>80%N-aryl maleimides form significantly more stable conjugates than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring.[2][3]
N-Alkyl Maleimide (e.g., from SMCC) Cysteine-linked ADCMouse Serum, 37°C, 7 days33-65%Traditional N-alkyl maleimide conjugates show significant deconjugation over time.[2][3]
Dibromomaleimide (DBM) Trastuzumab-ADCPBS pH 7.4, 28 daysStable (DAR maintained)Next-generation maleimide with enhanced stability.
Dithiomaleimide (DTM) Trastuzumab-ADCPBS pH 7.4, 28 daysStable (DAR maintained)Next-generation maleimide with enhanced stability.
Julia-Kocieński-like Reagents (e.g., Methylsulfonyl Phenyloxadiazole) Protein conjugateHuman plasma, 3 daysSignificantly more stable than the corresponding maleimide conjugateForms exceptionally stable thioether linkages, representing a promising alternative to maleimides.
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) Protein conjugateThiol-containing bufferStable towards thiol-exchange over prolonged periodsOffers enhanced stability compared to traditional maleimides.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Click Chemistry Not directly comparable in the same mannerN/AHighly stable triazole linkageBioorthogonal reaction provides high specificity and stability, suitable for in vivo applications.
NHS Ester Amine-linked conjugateN/AHighly stable amide bondTargets primary amines (lysine residues, N-terminus) and forms a very stable linkage.

Signaling Pathways and Experimental Workflows

Antibody-Drug Conjugate (ADC) Mechanism of Action

A primary application for these crosslinkers is the development of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action for an ADC.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).[4][5][]

Experimental Workflow for Comparing Crosslinker Stability

To quantitatively assess the stability of different crosslinker-payload conjugates, a plasma stability assay is commonly employed. The following diagram outlines a typical workflow.

Stability_Workflow cluster_incubation Incubation Phase cluster_analysis Analysis Phase Start Spike ADC into Plasma (e.g., 100 µg/mL) Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points (0, 24, 48, 96, 168h) Incubate->Timepoints Capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) Timepoints->Capture For each time point LCMS LC-MS/MS Analysis Capture->LCMS FreePayload Quantify Released Payload in Supernatant Capture->FreePayload Analyze supernatant DAR Determine Average Drug-to-Antibody Ratio (DAR) LCMS->DAR FreePayload->LCMS

Caption: Experimental workflow for assessing ADC stability in plasma.[7][8][9]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Thiol-Containing Protein using a Maleimide Crosslinker

This protocol describes a general method for conjugating a maleimide-functionalized molecule to a protein containing free sulfhydryl groups.

Materials:

  • Protein with free sulfhydryl group(s) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5).

  • Maleimide crosslinker (e.g., this compound) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Reducing agent (optional, e.g., TCEP) if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., N-acetylcysteine or free cysteine).

  • Desalting column for purification.

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction:

    • Immediately before use, prepare a stock solution of the maleimide crosslinker (e.g., 10 mM in DMSO).

    • Add a 10- to 20-fold molar excess of the maleimide crosslinker to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent (e.g., N-acetylcysteine) in excess to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate from excess crosslinker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Plasma Stability Assay of an Antibody-Drug Conjugate (ADC)

This protocol outlines a method to assess the stability of an ADC in plasma by monitoring the average drug-to-antibody ratio (DAR) over time using LC-MS.[7][8][9]

Materials:

  • Purified ADC.

  • Human or mouse plasma.

  • Phosphate-buffered saline (PBS).

  • Immunoaffinity capture beads (e.g., Protein A or Protein G magnetic beads).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Elution buffer (e.g., low pH glycine buffer).

  • LC-MS system.

Procedure:

  • Sample Preparation and Incubation:

    • Spike the ADC into plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample in PBS.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop the degradation process.

  • ADC Capture and Elution:

    • Thaw the plasma aliquots.

    • Add Protein A/G magnetic beads to capture the ADC. Incubate for 1-2 hours at 4°C with gentle mixing.

    • Wash the beads several times with wash buffer to remove non-specifically bound plasma proteins.

    • Elute the intact ADC from the beads using the elution buffer.

  • LC-MS Analysis:

    • Analyze the eluted ADC samples using a suitable LC-MS method (e.g., reversed-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer).

    • Deconvolute the resulting mass spectra to determine the relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Data Analysis:

    • Calculate the average DAR for each time point.

    • Plot the average DAR as a function of time to determine the stability of the conjugate. A decrease in the average DAR over time indicates deconjugation.

Conclusion

The selection of a crosslinking agent is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecules to be conjugated, and the desired in vivo performance of the conjugate. While this compound and other N-aryl maleimides offer improved stability over their N-alkyl counterparts, the field continues to advance with the development of next-generation maleimides and entirely new conjugation chemistries. For applications demanding the highest stability and homogeneity, alternatives such as Julia-Kocieński-like reagents or bioorthogonal click chemistry linkers may be more suitable. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these crosslinking agents, enabling researchers to make data-driven decisions to optimize their bioconjugation strategies.

References

Safety Operating Guide

Safe Disposal Protocol for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to mitigate risks and ensure compliance with standard laboratory safety practices.

1. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste management.

  • Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling the substance. At a minimum, standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn. If there is a risk of generating dust or aerosols, a face shield and respiratory protection may be necessary.

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, the area should be evacuated and secured. The spilled solid should be carefully covered with an inert absorbent material, such as sand or vermiculite. The mixture should then be collected into a clearly labeled, sealed container for hazardous waste disposal. The spill area should be decontaminated with a suitable solvent (e.g., acetone or ethanol) followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

2. Disposal Philosophy

The primary goal for the disposal of this compound is to convert it into less hazardous substances through chemical transformation prior to final disposal. This protocol outlines a two-step chemical degradation process:

  • Reduction of the Nitro Group: The aromatic nitro group is a key toxicophore and can be reduced to a less toxic amino group.

  • Hydrolysis of the Maleimide Ring: The maleimide ring is a reactive electrophile and can be hydrolyzed under basic conditions to open the ring and form a less reactive maleamic acid derivative.

This dual-treatment approach significantly reduces the overall hazard profile of the waste.

3. Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the recommended chemical degradation procedure for a nominal quantity of 1 gram of this compound.

ParameterValueNotes
Initial Waste Quantity 1.0 gThis procedure can be scaled, but it is recommended to perform it on small quantities. For larger quantities, consult with your institution's environmental health and safety (EHS) department.
Solvent for Dissolution 20 mLAcetone or ethanol can be used. The compound is expected to have low solubility in water.
Reducing Agent 2.5 g (approx. 3 molar equivalents)Zinc powder is a common and effective reducing agent for aromatic nitro compounds in acidic media.
Acid for Reduction 25 mL of 2 M HCl (aq)Provides the acidic environment necessary for the reduction reaction.
Reaction Temperature Room Temperature (approx. 20-25°C)The reaction is typically exothermic; cooling may be necessary for larger scales.
Reaction Time 1-2 hoursThe reaction progress can be monitored by Thin Layer Chromatography (TLC).
Base for Hydrolysis 10 M NaOH (aq)Added dropwise to raise the pH to >12 for the hydrolysis of the maleimide ring.
Final pH Adjustment 2 M HCl (aq)To neutralize the final solution to a pH of approximately 7 before collection as aqueous hazardous waste.

4. Experimental Protocol for Chemical Degradation

This protocol is intended to be carried out by trained laboratory personnel.

Step 1: Preparation and Reduction of the Nitro Group

  • In a chemical fume hood, carefully weigh 1.0 g of this compound and place it in a flask of appropriate size (e.g., 100 mL round-bottom flask) equipped with a magnetic stir bar.

  • Add 20 mL of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Stir until a homogenous solution is obtained.

  • Slowly and in portions, add 2.5 g of zinc powder to the stirred solution.

  • Carefully add 25 mL of 2 M hydrochloric acid to the mixture. The addition may cause gas evolution and an increase in temperature.

  • Allow the reaction to stir at room temperature for 1-2 hours. The disappearance of the starting material can be monitored by TLC.

Step 2: Hydrolysis of the Maleimide Ring

  • Once the reduction is complete, place the reaction flask in an ice bath to cool.

  • Slowly and carefully, add 10 M sodium hydroxide solution dropwise while monitoring the pH. Continue adding the base until the pH of the solution is greater than 12.

  • Remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure complete hydrolysis of the maleimide ring.

Step 3: Neutralization and Waste Collection

  • After the hydrolysis step, cool the reaction mixture again in an ice bath.

  • Carefully neutralize the solution by adding 2 M hydrochloric acid dropwise until the pH is approximately 7.

  • The resulting mixture contains the reduced and hydrolyzed product, zinc salts, and any unreacted reagents in an aqueous/organic solvent mixture.

  • This final solution should be transferred to a clearly labeled hazardous waste container designated for aqueous chemical waste.

  • Contact your institution's EHS department for pickup and final disposal.

5. Disposal of Contaminated Materials

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

  • Contaminated PPE: All gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • Synonyms: N-(3-Nitrophenyl)maleimide

  • CAS Number: 7300-93-8

Hazard Summary: This compound is classified as harmful and an irritant. Based on its chemical structure (an aromatic nitro compound and a maleimide derivative), it should be handled with care.

Quantitative Data Summary

While specific toxicological data for this compound is limited, the following table summarizes its known physical and chemical properties, along with GHS hazard classifications derived from available safety data sheets. Occupational Exposure Limits (OELs) for a related aromatic nitro compound, nitrobenzene, are provided as a conservative reference.

ParameterValueReference
Physical & Chemical Properties
Molecular FormulaC₁₀H₆N₂O₄[1]
Molecular Weight218.17 g/mol [1]
Enthalpy of Sublimation115.7 ± 0.9 kJ/mol at 350-370 K[2]
GHS Hazard Classifications
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)
Reference Occupational Exposure Limits (Nitrobenzene)
OSHA PEL (8-hour TWA)1 ppm (5 mg/m³)[3]
NIOSH REL (10-hour TWA)1 ppm (5 mg/m³)[3]
ACGIH TLV (8-hour TWA)1 ppm[3]

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear double-layered chemical-resistant gloves. A common combination is a nitrile inner glove and a neoprene outer glove. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.

3. Handling Protocol:

  • Pre-Use:

    • Read and understand the Safety Data Sheet (SDS) for this chemical.

    • Prepare all necessary equipment and materials within the chemical fume hood.

    • Ensure all containers are clearly labeled.

  • During Use:

    • Avoid creating dust. If the compound is a solid, handle it gently.

    • Use non-sparking tools.

    • Keep containers tightly closed when not in use.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Use:

    • Decontaminate the work area with an appropriate solvent and then soap and water.

    • Remove PPE carefully to avoid contaminating skin. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan: Waste Management

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

2. Labeling:

  • All waste containers must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

3. Storage:

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Keep containers closed at all times, except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation - Review SDS - Don PPE - Prepare Fume Hood handling Handling - Weigh/transfer in hood - Keep containers closed - Avoid dust generation prep->handling Proceed to experiment post_handling Post-Handling - Decontaminate work area - Doff PPE correctly - Wash hands handling->post_handling Experiment complete solid_waste Solid Waste Collection - Contaminated gloves, paper - Sealable, labeled container handling->solid_waste Generate solid waste liquid_waste Liquid Waste Collection - Unused solutions, rinsates - Sealable, labeled container handling->liquid_waste Generate liquid waste post_handling->solid_waste Dispose of used PPE storage Waste Storage - Satellite Accumulation Area - Secondary Containment solid_waste->storage liquid_waste->storage disposal Final Disposal - Contact EHS - Licensed Contractor Pickup storage->disposal Arrange for pickup

References

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Retrosynthesis Analysis

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1-(3-nitrophenyl)-1H-pyrrole-2,5-dione
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1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.